Product packaging for 1,2,3,4-Tetrafluorobenzene(Cat. No.:CAS No. 28016-01-5)

1,2,3,4-Tetrafluorobenzene

Cat. No.: B7725148
CAS No.: 28016-01-5
M. Wt: 150.07 g/mol
InChI Key: SOZFIIXUNAKEJP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluorobenzene is a useful research compound. Its molecular formula is C6H2F4 and its molecular weight is 150.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F4 B7725148 1,2,3,4-Tetrafluorobenzene CAS No. 28016-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrafluorobenzene
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InChI

InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
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InChI Key

SOZFIIXUNAKEJP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1F)F)F)F
Source PubChem
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Molecular Formula

C6H2F4
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DSSTOX Substance ID

DTXSID60870605
Record name 1,2,3,4-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,3,4-Tetrafluorobenzene
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Vapor Pressure

49.5 [mmHg]
Record name 1,2,3,4-Tetrafluorobenzene
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CAS No.

551-62-2, 28016-01-5
Record name 1,2,3,4-Tetrafluorobenzene
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Foundational & Exploratory

physical properties of 1,2,3,4-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrafluorobenzene (B1293379)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 551-62-2). The information is compiled for professionals in research, science, and drug development who utilize fluorinated aromatic compounds in their work. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for physical property determination.

Core Physical Properties

This compound is a versatile fluorinated aromatic compound with applications in organic synthesis, particularly as a solvent and an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique properties, imparted by the four fluorine atoms on the benzene (B151609) ring, enhance its chemical stability and reactivity.[1]

Data Presentation

The following table summarizes the key , compiled from various sources.

Physical PropertyValueSource(s)
Molecular Formula C₆H₂F₄[1][2][3]
Molecular Weight 150.07 g/mol [3][4]
150.08 g/mol [1][5][6]
Appearance Colorless to light yellow/orange clear liquid[1][5]
Melting Point -27 °C[2]
-42 °C[1][5][6][7]
Boiling Point 85-87 °C[2]
94 °C[1][5][6]
95 °C[7]
Density 1.4 g/mL at 25 °C[7]
1.400 g/mL[6]
1.43 g/mL[1][5]
Refractive Index n20/D 1.408[6]
n20D 1.41[1][5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene)[2]

Experimental Protocols

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting point range.[8]

Method 1: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate calorimetric method for determining melting points.[9][10]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] During a phase transition, such as melting, the sample will absorb heat, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.[9]

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is increased at a constant rate.

    • The heat flow to the sample and reference is monitored, and the difference is plotted against temperature.

    • The onset temperature of the endothermic peak corresponding to melting is determined.[11]

Method 2: Capillary Tube Method

This is a traditional and widely used method for melting point determination.[8][11]

  • Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.[8]

  • Procedure:

    • A small amount of solidified this compound is introduced into a thin-walled capillary tube.

    • The capillary tube is attached to a thermometer.

    • The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[8]

    • The sample is heated slowly and uniformly.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method: Ebulliometry

Ebulliometry is a precise method for measuring the boiling point of liquids.[12] An ebulliometer is an instrument designed for this purpose.[13][14]

  • Principle: An ebulliometer measures the temperature of the vapor-liquid equilibrium. By using a reference substance with a known boiling point (like water), the boiling point of the sample can be determined with high accuracy.[15]

  • Procedure:

    • The ebulliometer is filled with this compound.

    • The liquid is heated to its boiling point.

    • The apparatus is designed to ensure that the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The temperature is recorded from a calibrated thermometer or a resistance temperature detector (RTD) once a stable reading is achieved.[13] The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Method: Pycnometry

A pycnometer is a glass flask with a specific volume used for the precise measurement of the density of liquids.[16][17][18]

  • Principle: The density of a liquid is determined by measuring the mass of a known volume of that liquid.[19][20]

  • Procedure:

    • The mass of a clean, dry pycnometer is accurately measured (m_pyc).

    • The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured (m_pyc+ref). The volume of the pycnometer can then be calculated.

    • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

    • The mass of the pycnometer filled with the sample is measured (m_pyc+sample).

    • The density of the sample is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc where V_pyc = (m_pyc+ref - m_pyc) / ρ_ref

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: UV-Visible Spectroscopy

For compounds that absorb ultraviolet or visible light, spectroscopy can be used to determine solubility.

  • Principle: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of absorbance versus concentration, the concentration of a saturated solution (i.e., the solubility) can be determined.

  • Procedure:

    • A series of solutions of this compound in a specific solvent with known concentrations are prepared.

    • The UV-Vis absorption spectrum of each solution is measured to determine the wavelength of maximum absorbance (λ_max).

    • A calibration curve is constructed by plotting the absorbance at λ_max against the concentration of the standard solutions.

    • A saturated solution of this compound is prepared by adding an excess amount of the compound to the solvent and allowing it to equilibrate.

    • The saturated solution is filtered to remove any undissolved solid.

    • The absorbance of the clear, saturated solution is measured at λ_max.

    • The concentration of the saturated solution is determined from the calibration curve, which corresponds to the solubility of the compound in that solvent at that temperature.[21][22]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound like this compound.

G A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Density Determination A->D E Solubility Determination A->E F Differential Scanning Calorimetry (DSC) B->F G Capillary Tube Method B->G H Ebulliometry C->H I Pycnometry D->I J UV-Vis Spectroscopy E->J K Data Compilation and Analysis F->K G->K H->K I->K J->K L Technical Guide Generation K->L

Workflow for Physical Property Determination.

References

chemical structure of 1,2,3,4-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2,3,4-Tetrafluorobenzene

Introduction

This compound is a fluorinated aromatic compound with the molecular formula C₆H₂F₄.[1] It is a colorless liquid that serves as a versatile building block and intermediate in various chemical industries.[1] The presence of four fluorine atoms on the benzene (B151609) ring imparts unique chemical and physical properties, such as enhanced thermal stability and altered reactivity, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with four fluorine atoms on adjacent carbon atoms.

Identifier Value
IUPAC Name This compound[3]
CAS Number 551-62-2[2][3][4][5]
Molecular Formula C₆H₂F₄[1][2][3][4]
Molecular Weight 150.07 g/mol [2][3][5]
InChI InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H[3]
InChIKey SOZFIIXUNAKEJP-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C(=C1F)F)F)F[3]
Synonyms 2,3,4,5-Tetrafluorobenzene[3][6][7]

Physicochemical Properties

This compound is a stable, highly flammable liquid.[8] It is generally insoluble in water but soluble in most organic solvents like ethanol (B145695) and ether.[1]

Property Value
Appearance Colorless to light yellow clear liquid[2]
Melting Point -42 °C[2]
Boiling Point 94-95 °C[2][8]
Density 1.40 - 1.43 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.408 - 1.41[2]
Vapor Pressure 49.5 mmHg[3]
Flash Point 20 °C (68 °F) - closed cup[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR : The proton NMR spectrum shows signals corresponding to the two hydrogen atoms on the aromatic ring.

  • ¹³C NMR : The carbon NMR spectrum provides information about the six carbon atoms in the benzene ring, with the fluorine substitutions influencing their chemical shifts.

  • ¹⁹F NMR : The fluorine NMR spectrum is characteristic of the four distinct fluorine environments.

  • Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to its molecular weight (m/z = 150).[3][7]

  • Infrared Spectroscopy (IR) : The IR spectrum displays characteristic absorption bands for C-H and C-F bonds and aromatic C=C stretching.[6]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, including the direct fluorination of benzene.[1] A well-documented method involves a two-step synthesis starting from 2-chloroheptafluorotoluene.[9]

Experimental Protocol: Two-Step Synthesis[10]

This method involves the hydrolysis of 2-chloroheptafluorotoluene followed by reduction.

Step 1: Hydrolysis of 2-chloroheptafluorotoluene

  • Apparatus : A reaction tube packed with alumina (B75360).

  • Procedure : Pass 2-chloroheptafluorotoluene over the alumina catalyst at high temperatures in the presence of steam.

  • Products : This step yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride (B91410) and its decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reduction of 2,3,4,5-tetrafluorochlorobenzene

  • Reagents : 2,3,4,5-tetrafluorochlorobenzene, hydrogen gas, and a palladium catalyst.

  • Procedure : The 2,3,4,5-tetrafluorochlorobenzene obtained from Step 1 is reduced with hydrogen gas over a palladium catalyst.

  • Conditions : The reaction is carried out at 280°C and atmospheric pressure.[9]

  • Product : The reduction replaces the chlorine atom with a hydrogen atom, yielding this compound.[9] The final product can be purified by distillation.

Chemical Reactivity and Applications

The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Applications in Research and Drug Development
  • Synthetic Intermediate : It is a key intermediate in the synthesis of more complex fluorinated aromatics, which are incorporated into pharmaceuticals and agrochemicals to enhance their biological activity and metabolic stability.[2] The introduction of fluorine can favorably alter properties like lipophilicity and pKa, which are critical for drug efficacy.[10]

  • Solvent : Its unique properties make it an effective solvent for various organic reactions, particularly in the synthesis of other fluorinated compounds.[1][2]

  • Material Science : It is used in the development of advanced materials, including high-performance polymers and coatings, due to the enhanced thermal and chemical resistance conferred by the fluorine atoms.[2]

  • Fluorination Reagent : The compound can act as a source of fluorine in certain fluorination reactions.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor. It is also a skin and eye irritant.[3][5]

  • GHS Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]

  • Precautions : Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store at 2-8 °C in a tightly sealed container.[2]

Visualizations

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Confirmation cluster_structure Structural ID cluster_purity Purity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spec. Purification->MS IR IR Spec. Purification->IR GC Gas Chromatography (GC) Purification->GC

Caption: Logical workflow for the synthesis and analytical characterization.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene (B1293379) is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, metabolic resistance, and binding affinity. This guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound, with a focus on detailed experimental protocols and comparative data.

While the broader field of polyfluoroalkyl substances (PFAS) has a history dating back to the 1930s, the specific discovery and initial synthesis of many individual fluorinated aromatic compounds are documented in the chemical literature of the mid-20th century as the field of fluorine chemistry expanded. The synthesis of this compound was first reported in 1959 by L.A. Wall and his colleagues at the National Bureau of Standards. Their work focused on the preparation of various tetrafluorobenzene isomers, providing a foundational method for accessing this particular substitution pattern.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most well-documented and efficient method being the two-step synthesis from 2-chloroheptafluorotoluene. Other potential methods include the direct fluorination of benzene (B151609) and the dehydrofluorination of 1,2,3,4-tetrafluorotoluene.[2]

Primary Synthesis Route: From 2-Chloroheptafluorotoluene

This two-step synthesis involves the hydrolysis of the trifluoromethyl group of 2-chloroheptafluorotoluene, followed by the reductive dechlorination of the resulting 2,3,4,5-tetrafluorochlorobenzene.

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene to 2,3,4,5-Tetrafluorochlorobenzene

The trifluoromethyl group is hydrolyzed using steam over an alumina (B75360) catalyst at high temperatures. This process yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride (B91410), which is subsequently decarboxylated to 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene to this compound

The chlorine atom is selectively removed from 2,3,4,5-tetrafluorochlorobenzene by catalytic hydrogenation.

Below is a logical workflow for this primary synthesis route.

A 2-Chloroheptafluorotoluene B Hydrolysis (Alumina, Steam, High Temp.) A->B Step 1 C 2,3,4,5-Tetrafluorochlorobenzene B->C D Reduction (H₂, Pd/C, 280°C) C->D Step 2 E This compound D->E

Primary synthesis route of this compound.

Experimental Protocols

Synthesis of this compound from 2-Chloroheptafluorotoluene

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

  • Apparatus: A tube furnace equipped with a vaporizer and a condenser. The reaction tube is packed with activated alumina pellets.

  • Procedure:

    • 2-Chloroheptafluorotoluene is placed in the vaporizer.

    • A stream of nitrogen saturated with water is passed through the vaporizer and then into the reaction tube heated to a high temperature.

    • The products are collected in a condenser.

    • The crude product, consisting of 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and 2,3,4,5-tetrafluorochlorobenzene, is purified by distillation to isolate the 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reductive Dechlorination of 2,3,4,5-Tetrafluorochlorobenzene

  • Apparatus: A tube furnace with a vaporizer, a hydrogen gas inlet, and a condenser. The reaction tube is packed with a catalyst of 10% palladium on activated charcoal pellets.

  • Procedure:

    • The palladium on charcoal catalyst is preheated in the furnace at 280°C for 2 hours in a hydrogen atmosphere.

    • 2,3,4,5-Tetrafluorochlorobenzene is placed in the vaporizer maintained at 110°C.

    • A steady flow of hydrogen gas (100 cm³/min) is passed through the vaporizer, carrying the vapor of the chloro compound over the heated catalyst.

    • The product, this compound, is collected in the condenser.

    • The collected product is washed with water, dried over anhydrous sodium sulfate, and purified by distillation.

Quantitative Data

Synthesis RouteStarting MaterialKey Reagents/CatalystsTemperature (°C)Yield (%)Purity (%)Reference
Two-Step Synthesis2-Chloroheptafluorotoluene1. Alumina, Steam2. H₂, 10% Pd/C1. High Temp.2. 28070-90 (Step 2)High[2]
FluorinationBenzeneFluorine gas, FeF₃ or CoF₃---[2]
Dehydrofluorination1,2,3,4-Tetrafluorotoluene----[2]

Characterization Data of this compound

PropertyValueReference
Physical Properties
Molecular FormulaC₆H₂F₄[3]
Molecular Weight150.07 g/mol [3]
AppearanceColorless liquid[1]
Boiling Point95 °C
Melting Point-42 °C
Density1.4 g/mL at 25 °C
Refractive Index (n²⁰/D)1.408
Spectroscopic Data
¹H NMRSignals corresponding to two adjacent protons-
¹⁹F NMRSignals corresponding to four adjacent fluorine atoms-
Mass SpectrumMolecular ion peak (M⁺) at m/z = 150-
Infrared SpectrumCharacteristic C-F and aromatic C-H stretching frequencies[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the characterization and identification of this compound, confirming its isomeric structure.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_identification Identification A 2-Chloroheptafluorotoluene B This compound (Product IX) A->B Two-step synthesis C Boiling Point Analysis B->C D NMR Spectroscopy B->D E Iodination Reaction B->E F Confirmation of 1,2,3,4-Isomer Structure C->F D->F E->F

Logical workflow for the identification of this compound.

Conclusion

The synthesis of this compound, particularly from 2-chloroheptafluorotoluene, is a well-established method that provides good yields of this important fluorinated building block. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The unique properties imparted by the fluorine atoms in this compound will continue to make it a compound of significant interest in the design and synthesis of novel molecules with tailored functionalities.

References

An In-depth Technical Guide to 1,2,3,4-Tetrafluorobenzene (CAS: 551-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrafluorobenzene (B1293379), a key fluorinated building block in organic synthesis. It details its physicochemical properties, spectroscopic data, synthesis, and reactivity. A significant application of this compound as a precursor in the synthesis of quinazoline-based pharmaceuticals is highlighted, including a detailed synthetic pathway and experimental protocols.

Core Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] The introduction of four fluorine atoms to the benzene (B151609) ring significantly alters its electronic properties, making it an important intermediate in the synthesis of complex fluorinated molecules.[2] Its unique chemical characteristics contribute to enhanced metabolic stability and binding affinity in the final drug products.[2]

A summary of its key physical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 551-62-2[2]
Molecular Formula C₆H₂F₄[2]
Molecular Weight 150.08 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 94-95 °C[2]
Melting Point -42 °C[2]
Density 1.43 g/mL[2]
Refractive Index (n20D) 1.41[2]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/Signals
Mass Spectrum (EI) Major fragments at m/z: 150 (M+), 131, 112, 100
Infrared (IR) Spectrum Key absorptions indicative of C-F and aromatic C-H stretching.
¹H NMR Complex multiplets in the aromatic region.
¹³C NMR Signals corresponding to the aromatic carbons, with characteristic C-F coupling.
¹⁹F NMR Multiple signals due to the different fluorine environments.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from 2-chloroheptafluorotoluene.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

  • Materials: 2-Chloroheptafluorotoluene, steam, alumina (B75360) catalyst.

  • Procedure: 2-Chloroheptafluorotoluene is passed over an alumina catalyst at high temperatures in the presence of steam. This process results in the hydrolysis of the trifluoromethyl group to a carboxylic acid, which then decarboxylates to yield 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reductive Dechlorination of 2,3,4,5-Tetrafluorochlorobenzene

  • Materials: 2,3,4,5-Tetrafluorochlorobenzene, hydrogen gas, 10% palladium on activated charcoal.

  • Procedure: The vapor of 2,3,4,5-tetrafluorochlorobenzene is mixed with hydrogen gas and passed through a tube furnace containing a 10% palladium on activated charcoal catalyst heated to 280 °C. The chlorine atom is preferentially removed to yield this compound. The product is then collected and purified by distillation.

Synthesis_of_1234TFB start 2-Chloroheptafluorotoluene step1 Hydrolysis (Alumina, Steam, High Temp) start->step1 intermediate 2,3,4,5-Tetrafluorochlorobenzene step1->intermediate step2 Reduction (H₂, 10% Pd/C, 280 °C) intermediate->step2 product This compound step2->product

Synthesis of this compound.

Reactivity and Application in Pharmaceutical Synthesis

The electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of various pharmaceutical intermediates. A key synthetic transformation is the conversion to 2,3,4,5-tetrafluoroaniline, a versatile precursor for quinazoline-based drugs.

Synthetic Pathway to Quinazoline-Based Drug Precursors

The following workflow illustrates the conversion of this compound to a key intermediate used in the synthesis of quinazoline-based kinase inhibitors.

Drug_Synthesis_Pathway start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 2,3,4,5-Tetrafluoronitrobenzene nitration->nitro_intermediate reduction Reduction (SnCl₂, HCl or H₂/Pd) nitro_intermediate->reduction aniline_intermediate 2,3,4,5-Tetrafluoroaniline reduction->aniline_intermediate cyclization Quinazoline (B50416) Ring Formation (with appropriate reagents) aniline_intermediate->cyclization quinazoline_core Fluorinated Quinazoline Core cyclization->quinazoline_core elaboration Further Functionalization quinazoline_core->elaboration drug_scaffold Kinase Inhibitor Scaffold (e.g., for Gefitinib analogues) elaboration->drug_scaffold

Synthetic pathway to quinazoline drug scaffolds.

Experimental Protocols for Key Transformations

Protocol 1: Nitration of this compound

This procedure describes the synthesis of 2,3,4,5-tetrafluoronitrobenzene.

  • Materials: this compound, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, this compound is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period, after which it is carefully poured onto ice. The crude product is then extracted with an organic solvent, washed, dried, and purified by distillation.

Protocol 2: Reduction of 2,3,4,5-Tetrafluoronitrobenzene

This protocol details the preparation of 2,3,4,5-tetrafluoroaniline.

  • Materials: 2,3,4,5-Tetrafluoronitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure: 2,3,4,5-Tetrafluoronitrobenzene is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is made basic with a concentrated sodium hydroxide (B78521) solution. The product, 2,3,4,5-tetrafluoroaniline, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired aniline.

Protocol 3: Synthesis of a Quinazoline Core

This is a general procedure for the construction of a fluorinated quinazoline ring system from 2,3,4,5-tetrafluoroaniline, a key step in the synthesis of certain kinase inhibitors.

  • Materials: 2,3,4,5-Tetrafluoroaniline, an appropriately substituted anthranilic acid derivative, and a cyclizing agent (e.g., formamide (B127407) or a Vilsmeier reagent).

  • Procedure: 2,3,4,5-Tetrafluoroaniline is reacted with a suitable anthranilic acid derivative under conditions that promote the formation of an intermediate amide. This intermediate is then subjected to cyclization, often at elevated temperatures, to form the quinazoline ring system. The specific reagents and conditions will vary depending on the desired substitution pattern of the final quinazoline product.

Role in Drug Discovery and Development

Fluorinated quinazolines and quinolines are important classes of compounds in medicinal chemistry, with applications as kinase inhibitors for cancer therapy. The incorporation of the tetrafluorophenyl moiety can significantly impact the drug's pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atoms can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding to the target protein through favorable intermolecular interactions. While many synthetic routes to the anticancer drug Gefitinib have been reported, the use of fluorinated anilines is a common strategy in the synthesis of its analogues and other kinase inhibitors.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Gefitinib Gefitinib (a Quinazoline Kinase Inhibitor) Gefitinib->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified EGFR signaling pathway and inhibition by Gefitinib.

The diagram above illustrates the simplified epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Gefitinib, a quinazoline-based kinase inhibitor, functions by blocking the activity of EGFR, thereby inhibiting downstream signaling that leads to cell proliferation and survival. The synthesis of such inhibitors often relies on fluorinated building blocks derived from compounds like this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

Spectroscopic Profile of 1,2,3,4-Tetrafluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,4-tetrafluorobenzene (B1293379), a crucial building block in the synthesis of complex fluorinated molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.15 - 6.85m-H-5, H-6

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
145.5 (dd, J = 242.0, 14.0 Hz)C-1, C-4
138.9 (t, J = 251.0 Hz)C-2, C-3
118.4 (t, J = 18.0 Hz)C-5, C-6

¹⁹F NMR Data

Chemical Shift (δ) ppmAssignment
-138.8F-1, F-4
-154.2F-2, F-3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3080C-H stretch
1630C=C aromatic stretch
1520C=C aromatic stretch
1280C-F stretch
1100C-F stretch
860C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
150100[M]⁺
13115[M-F]⁺
1128[M-2F]⁺ or [M-F-HF]⁺
1005[C₅H₂F₂]⁺
8125[C₄H₂F]⁺
7510[C₆H₃]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • A solution of this compound (approximately 10-20 mg for ¹H and ¹³C NMR, and 5-10 mg for ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • The final volume of the solution should be approximately 0.6-0.7 mL.

  • The sample is vortexed until the solute is completely dissolved.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument with a spectral width of 200-250 ppm. Proton decoupling is employed to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR: Spectra can be acquired on a spectrometer equipped with a fluorine probe. A spectral width of approximately 50-100 ppm, centered around -145 ppm, is typically used. Proton decoupling is often applied.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Liquid Film):

  • A small drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

  • A background spectrum of the empty IR beam path is recorded.

  • The sample is then placed in the beam path, and the spectrum is acquired.

  • Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range.

Data Acquisition:

  • Gas Chromatography: A capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, highlighting the information obtained from each technique.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3,4-tetrafluorobenzene (B1293379) (C₆H₂F₄). The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. The guide summarizes available quantitative data, details relevant experimental protocols for the determination of thermodynamic properties, and presents a logical workflow for these experimental procedures.

Core Thermodynamic and Physical Properties

This compound is a colorless liquid with a molecular formula of C₆H₂F₄ and a molecular weight of approximately 150.07 g/mol .[1][2] It is a fluorinated aromatic compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4] A summary of its key physical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values for properties such as boiling and melting points across different sources.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₂F₄[1][3]
Molecular Weight150.07 g/mol [2]
CAS Number551-62-2[5][6][7]
Physical DescriptionClear colorless liquid[1]
Boiling Point85-87 °C[4]
94 °C[3]
Melting Point-27 °C[4]
-42 °C[3]
Density1.4 g/mL[4]
1.400 g/cm³[8]
1.43 g/cm³[3]
Refractive Index1.38[4]
1.408[8]
1.41 (at 20°C)[3]
Vapor Pressure49.5 mmHg[1]

Experimental Protocols for Thermodynamic Property Determination

The following are detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like this compound.

Determination of the Standard Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible. A known length of ignition wire is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample. For liquid samples, a gelatin capsule can be used to contain the sample.

  • Bomb Assembly and Pressurization: A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen before being pressurized with oxygen to approximately 30 atm.[11][12]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is sealed, and the stirrer is activated to ensure a uniform temperature.

  • Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire.

  • Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is rinsed with a known volume of distilled water. The length of the unreacted ignition wire is measured. The bomb washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.

  • Calculations: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the corrected temperature rise, taking into account the heat contributions from the ignition wire and the formation of nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like fusion (melting).[13][14][15][16][17]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan.[17] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting point of the substance.

  • Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped. This differential heat flow is recorded as a function of temperature.

  • Data Analysis for Heat Capacity: In the regions of the thermogram where no phase transitions occur, the differential heat flow is directly proportional to the heat capacity of the sample. The heat capacity can be calculated by comparing the sample's heat flow to that of a known standard, such as sapphire.

  • Data Analysis for Enthalpy of Fusion: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH). The melting point is typically taken as the onset temperature of the peak.

Determination of Standard Molar Entropy

The absolute standard molar entropy (S°) of a substance at a given temperature is determined by measuring its heat capacity from near absolute zero (0 K) to the desired temperature and accounting for the entropy changes during phase transitions.[18][19]

Methodology:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (approaching 0 K) up to its melting point using adiabatic calorimetry.

  • Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) is measured at the melting point (Tm) using DSC, as described in the previous section. The entropy of fusion is then calculated as ΔfusS = ΔfusH / Tm.

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K) using DSC or another calorimetric method.

  • Calculation of Standard Molar Entropy: The standard molar entropy at a temperature T is calculated by integrating the heat capacity data with respect to the natural logarithm of temperature and adding the entropies of any phase transitions that occur below T:

    S°(T) = ∫₀ᵀm (Cp,solid / T) dT + ΔfusH / Tm + ∫ᵀmᵀ (Cp,liquid / T) dT

    The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound.

Thermodynamic_Workflow cluster_start Initial Steps cluster_enthalpy Enthalpy Determination cluster_heat_capacity Heat Capacity & Phase Transitions cluster_entropy Entropy Determination cluster_final Final Data Compilation start Obtain High-Purity This compound char Characterize Purity (e.g., GC-MS, NMR) start->char bomb_cal Bomb Calorimetry char->bomb_cal dsc Differential Scanning Calorimetry (DSC) char->dsc low_temp_cal Low-Temperature Calorimetry char->low_temp_cal calc_comb Calculate Enthalpy of Combustion (ΔcH°) bomb_cal->calc_comb calc_form Calculate Standard Enthalpy of Formation (ΔfH°) calc_comb->calc_form compile_data Compile Thermodynamic Property Tables calc_form->compile_data cp_solid Determine Cp (solid) dsc->cp_solid cp_liquid Determine Cp (liquid) dsc->cp_liquid h_fusion Determine Enthalpy of Fusion (ΔfusH) dsc->h_fusion integrate_cp Integrate Cp/T Data cp_solid->integrate_cp Cp(s) cp_liquid->integrate_cp Cp(l) cp_liquid->compile_data h_fusion->integrate_cp ΔfusH h_fusion->compile_data low_temp_cal->integrate_cp calc_entropy Calculate Standard Molar Entropy (S°) integrate_cp->calc_entropy calc_entropy->compile_data

Caption: Experimental workflow for determining thermodynamic properties.

References

Solubility of 1,2,3,4-Tetrafluorobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrafluorobenzene (B1293379) in various organic solvents. Due to its unique physicochemical properties, this compound is a compound of interest in pharmaceutical and materials science research. Understanding its solubility is crucial for its application in synthesis, formulation, and other research and development activities.

While general solubility information is available, this guide also highlights the current gap in publicly accessible quantitative solubility data for this specific compound. A detailed, generalized experimental protocol for determining such data is therefore provided to aid researchers in their own investigations.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbon-fluorine bonds and nonpolar aromatic ring, exhibits a nuanced solubility profile. It is generally considered to be soluble in most organic solvents but is insoluble in water.[1]

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative data for the solubility of this compound in various organic solvents. The following table presents the qualitative solubility information that has been reported and provides a template for researchers to populate with their own experimentally determined quantitative data.

SolventChemical FormulaPolarityQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
EthanolC₂H₅OHPolarSoluble[1]Data not available
Diethyl Ether(C₂H₅)₂OSlightly PolarSoluble[1]Data not available
BenzeneC₆H₆NonpolarSoluble[1]Data not available
WaterH₂OVery PolarInsoluble[1]Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid compound such as this compound in an organic solvent using the isothermal saturation method, also known as the shake-flask method. This method is widely recognized for its reliability in determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the chosen organic solvent. The amount of this compound should be sufficient to ensure that a separate liquid phase of it remains after equilibration, indicating saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a minimum of 24-48 hours is recommended. To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 12 hours to allow for complete phase separation.

    • Carefully withdraw a sample from the upper solvent phase using a syringe. Avoid disturbing the undissolved this compound at the bottom of the vial.

    • Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved micro-droplets.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • Analyze the standard solutions and the filtered sample solution using a calibrated analytical instrument. Gas chromatography (GC) with a flame ionization detector (FID) is a suitable technique for this analysis.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its instrument response on the calibration curve.

  • Data Reporting:

    • The solubility should be reported in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

G A Preparation of Supersaturated Solution (Excess this compound in solvent) B Equilibration (Thermostatically controlled shaking) A->B Agitate for 24-72h C Phase Separation (Allow to stand undisturbed) B->C Stand for >12h D Sample Collection & Filtration (Syringe and syringe filter) C->D Withdraw supernatant E Analytical Measurement (e.g., Gas Chromatography) D->E Inject filtered sample F Data Analysis & Reporting (Calibration curve and calculation) E->F Compare to standards

References

A Guide to the Historical Synthesis of Tetrafluorobenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the historical synthesis methods for the three isomers of tetrafluorobenzene: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene (B1209435). These compounds are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atoms. This guide details key historical synthetic routes, providing experimental protocols and quantitative data to aid researchers and scientists in understanding and potentially adapting these methods for modern applications.

Introduction to Tetrafluorobenzenes

Tetrafluorobenzenes are aromatic compounds in which four hydrogen atoms of the benzene (B151609) ring are substituted by fluorine atoms. The position of the fluorine atoms gives rise to three structural isomers, each with distinct physical and chemical properties. Their high electronegativity and the strength of the carbon-fluorine bond impart enhanced metabolic stability, lipophilicity, and altered electronic properties to molecules containing a tetrafluorinated phenyl moiety. Historically, the synthesis of these compounds has been a subject of significant interest, leading to the development of various synthetic strategies.

Core Synthetic Strategies

The historical synthesis of tetrafluorobenzenes has primarily revolved around three main strategies:

  • Hydrodefluorination of Highly Fluorinated Precursors: This approach involves the selective removal of fluorine atoms from more readily available per- or polyfluorinated benzenes, such as hexafluorobenzene (B1203771) or pentafluorobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the displacement of other halogen atoms or functional groups on a benzene ring with fluoride (B91410) ions, or the displacement of fluorine atoms on a polyfluorinated ring with other nucleophiles to introduce hydrogen or other desired functionalities.

  • Multi-step Synthesis from Non-fluorinated or Partially Fluorinated Starting Materials: These routes often involve classical organic reactions such as nitration, halogenation, diazotization, and deamination to build the desired tetrafluorobenzene isomer from the ground up.

The following sections provide a detailed examination of the historical methods for synthesizing each tetrafluorobenzene isomer, complete with experimental protocols and comparative data.

Synthesis of 1,2,3,4-Tetrafluorobenzene (B1293379)

A significant historical method for the preparation of this compound involves a two-step synthesis starting from 2-chloroheptafluorotoluene.[1] This process includes the hydrolysis of the trifluoromethyl group followed by the reduction of the resulting chlorotetrafluorobenzene.

Summary of Synthesis from 2-Chloroheptafluorotoluene

The overall synthetic pathway can be visualized as follows:

G start 2-Chloroheptafluorotoluene intermediate1 2-Chloro-3,4,5,6-tetrafluorobenzoyl fluoride & 2,3,4,5-Tetrafluorochlorobenzene start->intermediate1 Alumina, Steam, 330 °C intermediate2 2,3,4,5-Tetrafluorochlorobenzene intermediate1->intermediate2 Separation product This compound intermediate2->product H2, Pd/C, 280 °C

Caption: Synthesis of this compound.

Quantitative Data
Starting MaterialReagents and ConditionsIntermediate(s)ProductYield (%)Reference
2-Chloroheptafluorotoluene1. Alumina, Steam, 330 °C 2. H₂, 10% Pd/C, 280 °C2,3,4,5-TetrafluorochlorobenzeneThis compound77[1]
Experimental Protocol: Synthesis of this compound from 2-Chloroheptafluorotoluene[1]

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

  • A reaction tube is packed with activated alumina.

  • The tube is heated to 330 °C in a furnace.

  • A mixture of 2-chloroheptafluorotoluene and steam is passed through the heated tube.

  • The product stream is cooled and collected. The organic layer, containing a mixture of 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and the decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene, is separated from the aqueous layer.

  • 2,3,4,5-Tetrafluorochlorobenzene is isolated by distillation.

Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene

  • A reaction tube is packed with a catalyst of 10% palladium on activated charcoal pellets.

  • The catalyst is pre-heated to 280 °C in a hydrogen atmosphere.

  • Vaporized 2,3,4,5-tetrafluorochlorobenzene is passed through the catalyst bed along with a stream of hydrogen gas at 280 °C and atmospheric pressure.

  • The product, this compound, is condensed and collected.

  • Purification is achieved by distillation, yielding the final product with a boiling point of 94.8-95 °C.

Synthesis of 1,2,3,5-Tetrafluorobenzene (B1583067)

The synthesis of 1,2,3,5-tetrafluorobenzene has been historically achieved through various methods, including the deamination of the corresponding tetrafluoroaniline and as a product of the hydrodefluorination of more fluorinated benzenes.

Deamination of 2,3,4,6-Tetrafluoroaniline (B1582870)

A common route to 1,2,3,5-tetrafluorobenzene involves the diazotization of 2,3,4,6-tetrafluoroaniline followed by reductive deamination.

G start 2,3,4,6-Tetrafluoroaniline intermediate 2,3,4,6-Tetrafluorobenzenediazonium salt start->intermediate NaNO2, H2SO4 product 1,2,3,5-Tetrafluorobenzene intermediate->product H3PO2

Caption: Deamination route to 1,2,3,5-Tetrafluorobenzene.

Quantitative Data
Starting MaterialReagents and ConditionsProductYield (%)Reference
2,3,4,6-Tetrafluoroaniline1. NaNO₂, H₂SO₄ 2. H₃PO₂1,2,3,5-TetrafluorobenzeneNot specifiedGeneral Method
HexafluorobenzeneEt₂SiH₂, Bi(I) catalyst, 60 °C1,2,3,5-Tetrafluorobenzene2[2]
Experimental Protocol: Deamination of 2,3,4,6-Tetrafluoroaniline (General Procedure)
  • 2,3,4,6-Tetrafluoroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and acetic acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hypophosphorous acid (H₃PO₂) is then added to the reaction mixture.

  • The mixture is stirred and allowed to warm to room temperature, during which nitrogen gas evolves.

  • The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed, dried, and the solvent is removed.

  • The crude product is purified by distillation to yield 1,2,3,5-tetrafluorobenzene.

Synthesis of 1,2,4,5-Tetrafluorobenzene

One of the most effective historical methods for preparing 1,2,4,5-tetrafluorobenzene involves the reaction of a fluorinated phenylhydrazine (B124118) with a source of hydroxide (B78521) or alkoxide ions.[3] Another notable method starts from 2,4-dichlorofluorobenzene and proceeds through several steps.

From Pentafluorophenylhydrazine

This method provides a high-yield synthesis of 1,2,4,5-tetrafluorobenzene.

G start Hexafluorobenzene intermediate Pentafluorophenylhydrazine start->intermediate Hydrazine (B178648) hydrate (B1144303), Dioxane, Reflux product 1,2,4,5-Tetrafluorobenzene intermediate->product NaOH(aq), Reflux or NaOEt, Ethanol

Caption: Synthesis from Pentafluorophenylhydrazine.

Quantitative Data
Starting MaterialReagents and ConditionsProductYield (%)Reference
Hexafluorobenzene1. Hydrazine hydrate, Dioxane, Reflux 2. NaOH(aq), Reflux1,2,4,5-Tetrafluorobenzene74[3]
PentafluorophenylhydrazineNaOEt, Ethanol, 30-60 °C1,2,4,5-Tetrafluorobenzene69.2[3]
4-Chloro-2,3,5,6-tetrafluorophenylhydrazineNaOEt, Ethanol, 10 °C1,2,4,5-Tetrafluorobenzene67[3]
4-Bromo-2,3,5,6-tetrafluorophenylhydrazineSolid NaOH, Gentle heating1,2,4,5-Tetrafluorobenzene61[3]
Experimental Protocol: Synthesis from Hexafluorobenzene via Pentafluorophenylhydrazine[3]

Step 1: Preparation of Pentafluorophenylhydrazine

  • A mixture of hexafluorobenzene (37.2 g), hydrazine hydrate (24 cc), and dioxan (100 cc) is heated at reflux for four hours.

  • The solvent is removed under reduced pressure.

Step 2: Conversion to 1,2,4,5-Tetrafluorobenzene

  • The residue from Step 1 is cooled and treated with a solution of sodium hydroxide (24 g in 100 g of water).

  • The mixture is refluxed for 2 hours.

  • The organic product is isolated by steam distillation.

  • The distillate is collected, and the organic layer is separated, dried, and purified to yield 1,2,4,5-tetrafluorobenzene. The product is characterized by vapor phase chromatography.

Physical and Spectroscopic Data of Tetrafluorobenzene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index (n20/D)
This compound551-62-2C₆H₂F₄150.0794-95-421.4095
1,2,3,5-Tetrafluorobenzene2367-82-0C₆H₂F₄150.0784Not specified1.4
1,2,4,5-Tetrafluorobenzene327-54-8C₆H₂F₄150.079041.407

Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, are crucial for the identification and characterization of the tetrafluorobenzene isomers. This data is widely available in chemical databases.[4][5][6][7][8][9][10][11][12][13][14][15]

Conclusion

The historical synthesis methods for tetrafluorobenzenes laid the groundwork for the production of these important fluorinated building blocks. While modern synthetic chemistry has introduced more sophisticated and efficient methods, an understanding of these classical routes remains valuable for several reasons. They often utilize readily available and inexpensive starting materials and can be performed with standard laboratory equipment. Furthermore, the chemical principles underlying these historical syntheses continue to be relevant in the design of new synthetic pathways for complex fluorinated molecules. This guide provides a foundational resource for researchers and professionals in drug development and materials science, enabling them to leverage this historical knowledge in their current and future work.

References

Introduction: The Unique Role of Fluorine in Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Polyfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Polyfluorinated aromatic compounds (PFAOs) represent a pivotal class of molecules in modern chemistry, with profound implications for material science, agrochemicals, and particularly, pharmaceutical development. The strategic incorporation of fluorine into an aromatic scaffold dramatically alters its electronic properties, which in turn modulates its physicochemical and biological behavior. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to its utility in drug design.[1]

The effects of fluorine substitution are complex, stemming from the element's unique characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Size and Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine is often considered a bioisostere of hydrogen (1.20 Å).[2] This allows for substitution with minimal steric perturbation while inducing significant electronic changes.

  • Weak π-Donation: Despite possessing lone pairs, fluorine is a poor π-donor (mesomeric effect, +M) to the aromatic system.

These fundamental characteristics lead to enhanced metabolic stability, increased lipophilicity, and modified binding affinities, making PFAOs invaluable tools for medicinal chemists seeking to optimize drug candidates.[3] This guide provides a technical overview of the core electronic properties of PFAOs, the experimental and computational methods used for their characterization, and their application in drug development.

Core Electronic Properties and Their Modulation

The introduction of one or more fluorine atoms into an aromatic ring fundamentally alters its electron distribution, influencing its reactivity, intermolecular interactions, and photophysical properties.

Frontier Molecular Orbitals (HOMO-LUMO)

Fluorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This is primarily due to the strong inductive effect of the fluorine atoms. The HOMO-LUMO energy gap, which is a key determinant of a molecule's electronic excitation properties and kinetic stability, is also modulated. For instance, studies on pinpoint-fluorinated polycyclic aromatic hydrocarbons (PAHs) have shown that fluorination can decrease the HOMO-LUMO gap compared to the non-fluorinated parent compound.[4]

Electron Affinity and Redox Potentials

The electron-withdrawing nature of fluorine increases the electron affinity of the aromatic system. This makes the compound more susceptible to reduction. In electrochemical analysis, this is observed as a shift to a higher (more positive) reduction potential in techniques like cyclic voltammetry.[5] This property is critical in designing molecules for applications in organic electronics and for understanding metabolic pathways involving electron transfer.[6]

Quantitative Data on Electronic Properties

The following table summarizes representative data on how fluorination impacts the electronic properties of aromatic compounds.

Compound ClassProperty MeasuredObservationReference
Pinpoint-Fluorinated PicenesHOMO-LUMO Energy GapDecreased by 0.02–0.26 eV vs. Picene[4]
Pinpoint-Fluorinated PicenesHOMO Energy LevelLowered by 0.10–0.22 eV vs. Picene[4]
Pinpoint-Fluorinated PicenesLUMO Energy LevelLowered by 0.12–0.41 eV vs. Picene[4]
Fluoro-substituted CompoundsElectrochemical ReductionOccurs at a higher (more positive) potential[5]
Perfluoro Polycyclic Aromatic HydrocarbonsElectron AffinityStudied using Density Functional Theory (DFT)[7]

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of PFAOs. The following sections detail the methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organofluorine compounds.[1]

  • Principle: 19F NMR is highly effective due to the fluorine-19 nucleus having a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high NMR sensitivity.[1][8] Its chemical shift is highly sensitive to the local electronic environment, spanning a vast range of over 800 ppm, which minimizes signal overlap.[8]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the PFAO sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5mm NMR tube.

    • Reference Standard: Trifluorotoluene is often used as a reference material, similar to tetramethylsilane (B1202638) (TMS) for 1H NMR.[1]

    • Instrumentation: A high-performance benchtop (e.g., 1.45T) or high-field NMR spectrometer equipped with a probe capable of detecting both 1H and 19F frequencies can be used.[1]

    • Data Acquisition: Acquire a standard 1D 19F spectrum. It is common to run fluorine NMRs with both proton and carbon decoupling to simplify the spectra.[8] Long-range 19F-19F and 1H-19F spin-spin couplings are commonly observed and provide crucial structural information.[8][9]

    • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the number and environment of fluorine atoms in the molecule.[9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of PFAOs.

  • Principle: Fluorinated compounds can be challenging to analyze by MS, as molecular ions are often weak or absent with standard techniques like Electron Ionization (EI).[10] Soft ionization techniques are often preferred.

  • Methodology:

    • Sample Introduction: Samples are introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization Technique:

      • Field Ionization (FI): A very soft ionization technique capable of observing the molecular ion of volatile compounds where EI or Chemical Ionization (CI) fail.[10]

      • Negative-Ion Mass Spectrometry: Useful for highly electronegative fluorinated compounds.[11]

      • High-Resolution Mass Spectrometry (HRMS): Essential for non-targeted analysis to identify unknown or emerging PFAOs in complex environmental or biological samples.[12]

    • Mass Analysis: A Time-of-Flight (TOF) or other high-resolution mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Analysis: The resulting mass spectrum reveals the molecular ion (confirming molecular weight) and a characteristic fragmentation pattern that aids in structural identification. The mass spectra of fluorocarbons are often very different from their hydrocarbon analogs.[13]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of PFAOs.

  • Principle: CV measures the current that develops in an electrochemical cell as the voltage is varied. It provides information about the oxidation and reduction potentials of a molecule. As fluorine substitution makes an aromatic ring more electron-deficient, it becomes more difficult to oxidize and easier to reduce.[5]

  • Methodology:

    • Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Sample Preparation: The PFAO of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

    • Data Acquisition: A potentiostat is used to sweep the potential linearly to a set vertex potential and then back to the initial potential.

    • Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials correspond to the reduction and oxidation potentials of the analyte.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional atomic arrangement of a molecule.

  • Principle: When a beam of X-rays strikes a crystal, it diffracts into many specific directions. By measuring the angles and intensities of these diffracted beams, a 3D picture of the electron density within the crystal can be produced, revealing atomic positions and bond lengths.[14]

  • Methodology:

    • Crystallization: This is often the most challenging step. High-quality single crystals of the PFAO are grown from solution using techniques like slow evaporation or vapor diffusion. Fluorination can significantly influence crystal packing through weak interactions like C–H···F and F···F.[15]

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[14] For SF5-containing aromatic compounds, crystallography confirms an approximately octahedral coordination environment around the sulfur atom.[16]

Visualization of Workflows and Pathways

The following diagrams illustrate key workflows and relationships relevant to the study and application of polyfluorinated aromatic compounds.

experimental_workflow Experimental Workflow for PFAO Characterization cluster_synthesis Synthesis & Purification synthesis Synthesis of PFAO purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS, FI) purification->ms xray X-Ray Crystallography (If single crystals form) purification->xray cv Cyclic Voltammetry purification->cv structure Confirm Structure & Purity nmr->structure ms->structure xray->structure properties Determine Electronic Properties (Redox Potentials, HOMO/LUMO) cv->properties

Caption: A typical experimental workflow for the synthesis and characterization of PFAOs.

drug_discovery_workflow Role of PFAOs in a Drug Discovery Workflow lead Lead Compound Identified hotspot Identify Metabolic 'Hotspot' (e.g., Site of P450 Oxidation) lead->hotspot strategize Design Fluorinated Analogues (Strategic C-H to C-F substitution) hotspot->strategize synthesis Synthesize PFAO Library strategize->synthesis invitro In Vitro Screening (Binding Affinity, Metabolic Stability) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Cycles candidate Preclinical Candidate optimization->candidate

Caption: A simplified workflow illustrating the use of PFAOs in drug discovery.

ppar_activation Hypothesized PFAO Interaction with Nuclear Receptors cluster_cell Cell cluster_nucleus Nucleus pfa PFAO receptor Nuclear Receptor (e.g., PXR, CAR) pfa->receptor Binding complex Activated Receptor Complex receptor->complex Translocation dna DNA (Promoter Region) complex->dna Binds to transcription Modulation of Gene Transcription dna->transcription

Caption: Logical diagram of PFAO-mediated nuclear receptor activation pathway.

Conclusion

The electronic properties of polyfluorinated aromatic compounds are a direct consequence of the potent and unique characteristics of the fluorine atom. These properties, including lowered HOMO/LUMO energies and increased reduction potentials, are harnessed by scientists to create molecules with enhanced stability, tailored reactivity, and improved biological performance. A thorough understanding and characterization of these electronic features, achieved through a combination of advanced spectroscopic, electrochemical, and computational methods, are fundamental to their rational design and application. As synthetic methodologies become more sophisticated, the strategic use of PFAOs will undoubtedly continue to accelerate innovation in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Reactivity of C-F Bonds in 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene (B1293379) is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The strategic placement of four fluorine atoms on the benzene (B151609) ring significantly influences its chemical properties, creating a molecule with distinct reactivity at its carbon-fluorine (C-F) bonds. This guide provides a comprehensive analysis of the reactivity of these C-F bonds, focusing on key reactions, experimental protocols, and the underlying principles governing their behavior. The insights presented herein are intended to aid researchers in leveraging the unique characteristics of this compound for the design and synthesis of novel fluorinated molecules.

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol.[4] This inherent strength imparts high thermal and chemical stability to fluorinated compounds.[5] However, the high electronegativity of fluorine also polarizes the C-F bond, rendering the carbon atom electron-deficient and susceptible to nucleophilic attack. In polyfluorinated aromatic systems like this compound, this electronic effect is amplified, making nucleophilic aromatic substitution (SNAr) a primary reaction pathway.[6][7]

Reactivity Landscape: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the C-F bonds in this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing fluorine atoms on the benzene ring stabilizes this intermediate, facilitating the substitution process.[8]

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The four C-F bonds are not equivalent, and their susceptibility to substitution depends on both electronic and steric factors. While specific quantitative data comparing the reactivity of each C-F bond in this compound is not extensively documented in readily available literature, general principles of SNAr on polyfluoroarenes can be applied.

Computational models, such as those based on Density Functional Theory (DFT), are often employed to predict the regioselectivity of SNAr reactions.[4][9] These models typically calculate the energies of the transition states for nucleophilic attack at each carbon position. The position with the lowest activation energy is the most likely site of substitution. Factors influencing this include the stability of the resulting Meisenheimer complex and the electrostatic potential at each carbon atom.

In a related compound, hexafluorobenzene, reaction with hydrazine (B178648) hydrate (B1144303) followed by treatment with sodium hydroxide (B78521) yields 1,2,4,5-tetrafluorobenzene (B1209435) as the major product, with only a small amount of this compound being formed.[10] This indicates a strong directing effect of the initial substituent in polyfluorinated systems.

Experimental Protocols

Detailed experimental protocols for nucleophilic aromatic substitution on this compound are not widely reported in a comparative manner. However, general procedures for SNAr reactions on polyfluoroaromatic compounds can be adapted. The following are representative protocols for the reaction of polyfluoroarenes with common nucleophiles.

General Procedure for Nucleophilic Aromatic Substitution with Alkoxides (e.g., Sodium Methoxide)

This protocol is adapted from general procedures for the methoxylation of polyfluoroarenes.[6]

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add sodium methoxide to the solution. The molar ratio of sodium methoxide to tetrafluorobenzene is typically 1:1 for monosubstitution.

  • Heat the reaction mixture to reflux and stir for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the substituted product(s).

  • Characterize the product(s) using spectroscopic methods such as 1H NMR, 13C NMR, and especially 19F NMR to determine the regioselectivity of the substitution.[11][12]

General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol is a general representation of amination reactions on polyfluoroarenes.[6]

Materials:

  • This compound

  • Amine nucleophile (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., ethanol, DMSO, or NMP)

  • Base (if the amine is used as its salt, e.g., K2CO3)

  • Sealed reaction vessel (if heating volatile amines)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile. For volatile amines like ammonia, an aqueous or alcoholic solution can be used in a sealed vessel.

  • If necessary, add a base to deprotonate the amine or neutralize the HF byproduct.

  • Heat the reaction mixture to the desired temperature. Reaction times and temperatures will vary depending on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup similar to the alkoxide protocol.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

  • Analyze the product(s) by NMR spectroscopy to determine the structure and isomeric distribution.

Data Presentation

Due to the limited availability of specific quantitative data for the reactivity of individual C-F bonds in this compound, a comprehensive comparative table cannot be provided at this time. However, the following table presents general physical and spectroscopic properties of the parent molecule.

PropertyValueReference
Molecular Formula C6H2F4[13]
Molecular Weight 150.07 g/mol [13]
Boiling Point 95 °C[14]
CAS Number 551-62-2[13]

Visualization of Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the generalized two-step addition-elimination mechanism for the SNAr reaction of this compound with a nucleophile (Nu-).

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for SNAr Reactions

The following diagram outlines a typical experimental workflow for performing and analyzing the products of an SNAr reaction on this compound.

Experimental_Workflow step1 Reaction Setup (1,2,3,4-TFB, Nucleophile, Solvent) step2 Reaction (Heating, Stirring) step1->step2 step3 Workup (Quenching, Extraction) step2->step3 step4 Purification (Column Chromatography) step3->step4 step5 Characterization (NMR, MS) step4->step5 step6 Data Analysis (Yield, Regioselectivity) step5->step6

Caption: Typical experimental workflow for SNAr reactions.

C-F Bond Activation

Beyond SNAr, the C-F bonds of polyfluoroarenes can be activated by transition metal complexes. This approach, known as C-F bond activation, often involves the oxidative addition of a C-F bond to a low-valent metal center. Such strategies have been developed for the functionalization of fluoroaromatics, providing alternative pathways to C-C and C-heteroatom bond formation.[5] While this is a burgeoning field, specific and detailed protocols for the transition-metal-mediated C-F activation of this compound are not as established as SNAr reactions.

Conclusion

The reactivity of the C-F bonds in this compound is dominated by nucleophilic aromatic substitution, driven by the electron-withdrawing nature of the fluorine atoms. While the precise regioselectivity of substitution is a subject that warrants further detailed quantitative investigation, the principles of SNAr provide a predictive framework for its functionalization. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to utilize this compound as a precursor for more complex fluorinated molecules. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, a deeper understanding of the reactivity of this and other polyfluorinated building blocks will be of paramount importance.

References

Methodological & Application

1,2,3,4-Tetrafluorobenzene: A Specialty Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrafluorobenzene (B1293379) is a fluorinated aromatic compound that holds potential as a specialized solvent in various organic reactions.[1][2] Its unique physicochemical properties, stemming from the presence of four fluorine atoms on the benzene (B151609) ring, make it a subject of interest for researchers in synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. This document provides an overview of its properties and explores its potential applications as a solvent, although detailed, publicly available experimental protocols specifically employing this compound as a primary solvent are limited.

Physicochemical Properties

The distinct properties of this compound make it a unique solvent candidate. The high electronegativity of the fluorine atoms creates a molecule with a significant quadrupole moment, influencing its interactions with solutes. A summary of its key physical properties is provided in the table below.

PropertyValue
Molecular Formula C₆H₂F₄
Molecular Weight 150.07 g/mol
Boiling Point 95 °C
Melting Point -42 °C
Density 1.400 g/mL at 25 °C
Refractive Index 1.408 at 20 °C

Table 1: Physicochemical properties of this compound.[3]

Potential Applications in Organic Synthesis

While specific, detailed protocols are not widely documented in publicly accessible literature, the properties of this compound suggest its utility in several areas of organic synthesis:

  • Synthesis of Fluorinated Compounds: Due to its fluorinated nature, it is anticipated to be an excellent solvent for the synthesis of other fluorinated molecules, potentially enhancing solubility of fluorinated reagents and intermediates.[1][2]

  • High-Temperature Reactions: With a boiling point of 95 °C, it is suitable for reactions requiring elevated temperatures.

  • Inert Reaction Medium: The carbon-fluorine bond is exceptionally strong, rendering the solvent highly stable and inert under a variety of reaction conditions.

General Experimental Considerations (Hypothetical Protocol)

The following is a generalized, hypothetical protocol for conducting an organic reaction using this compound as a solvent, based on standard laboratory practices. It is crucial to note that this is a theoretical workflow and has not been sourced from a specific documented experiment.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Add Reactants & Catalyst B->C D Add this compound C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC/GC/LCMS) E->F G Cool Reaction F->G Upon Completion H Quench Reaction G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Chromatography/Crystallization) I->J

  • Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions with moisture. The reaction should be set up under an inert atmosphere, such as nitrogen or argon, particularly if organometallic or other air-sensitive reagents are used.

  • Reaction Setup: To the reaction vessel, add the solid reactants and catalyst (if applicable). Subsequently, add this compound as the solvent, followed by any liquid reagents.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature and stirred. The progress of the reaction should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is then quenched appropriately, depending on the nature of the reactants. The solvent, this compound, can be removed under reduced pressure using a rotary evaporator. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound presents itself as a solvent with potential utility in specialized areas of organic synthesis, particularly for fluorinated compounds. However, the lack of specific, detailed applications in the available scientific literature limits the creation of comprehensive application notes and protocols at this time. Further research and publication of its use as a primary solvent in various organic reactions are needed to fully elucidate its practical advantages and establish standardized experimental procedures.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Polyfluorinated aromatic compounds are particularly effective substrates for SNAr reactions due to the strong electron-withdrawing nature of the fluorine substituents, which activates the aromatic ring towards nucleophilic attack.[1][2] 1,2,3,4-Tetrafluorobenzene (B1293379) serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Its unique substitution pattern offers the potential for regioselective functionalization, leading to a diverse array of derivatives.

These application notes provide a comprehensive overview of the principles and exemplary protocols for conducting SNAr reactions on this compound. While specific literature on this substrate is limited, the protocols and data presented herein are based on established methodologies for closely related polyfluorinated benzenes and serve as a robust starting point for experimental design and optimization.

Principle of the Reaction

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of fluorine both activates the ring for nucleophilic attack and serves as a good leaving group in the context of SNAr.[3]

Regioselectivity

The regioselectivity of nucleophilic attack on this compound is governed by both electronic and steric factors. The four fluorine atoms create a highly electron-deficient ring. Theoretical considerations and data from related polyfluorinated systems suggest that nucleophilic attack is most likely to occur at the C2 and C3 positions, which are flanked by two fluorine atoms. Attack at C1 and C4 is generally less favored. The specific outcome can be influenced by the nature of the nucleophile and the reaction conditions. For bulky nucleophiles, steric hindrance may play a more significant role in directing the substitution.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These protocols are based on reactions with structurally similar polyfluorinated benzenes and should be optimized for specific substrates and desired outcomes.

General safety note: Polyfluorinated aromatic compounds can be volatile and potentially toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the N-arylation of a secondary amine with this compound.

Materials:

  • This compound

  • Piperidine (B6355638)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(tetrafluorophenyl)piperidine derivative.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines a general method for the O-arylation using an alkoxide.

Materials:

  • This compound

  • Sodium Methoxide (B1231860) (NaOMe)

  • Anhydrous Methanol (B129727) (MeOH)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq, commercially available or freshly prepared) to the flask.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the tetrafluoroanisole derivative.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol provides a general procedure for S-arylation with a thiolate nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenoxide.

  • To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 3-10 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl tetrafluorophenyl sulfide.

Data Presentation

The following tables summarize exemplary reaction conditions and yields for SNAr reactions on polyfluorinated benzenes, which can be used as a starting point for reactions with this compound. Note: This data is derived from reactions on closely related substrates and may require optimization for this compound.

Table 1: Exemplary Conditions for SNAr with Amine Nucleophiles

EntrySubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1HexafluorobenzenePiperidineK₂CO₃DMF1006>90
2PentafluorobenzeneMorpholineEt₃NEtOHReflux1285
31,2,4,5-TetrafluorobenzeneAnilineNaHTHF60875

Table 2: Exemplary Conditions for SNAr with Oxygen Nucleophiles

EntrySubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1HexafluorobenzeneNaOMe-MeOHReflux4>95
2PentafluorobenzenePhONa-DMF25290
31,2,4,5-TetrafluorobenzeneEtONa-EtOHReflux688

Table 3: Exemplary Conditions for SNAr with Sulfur Nucleophiles

EntrySubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1HexafluorobenzenePhSNa-DMF503>95
2PentafluorobenzeneEtSHK₂CO₃MeCNReflux592
31,2,4,5-TetrafluorobenzeneBnSNa-THF25485

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on this compound.

Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere - Add reagents start->setup reaction Reaction: - Stirring and heating - Monitor progress (TLC/GC-MS) setup->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column chromatography - Distillation or Recrystallization workup->purification analysis Analysis: - NMR, MS, IR - Yield determination purification->analysis end End analysis->end Regioselectivity regio Regioselectivity of Attack electronic Electronic Effects: - Inductive effect of F - Resonance stabilization of intermediate regio->electronic steric Steric Hindrance: - Size of nucleophile - Size of existing substituents regio->steric c2c3 Favored Positions: C2 and C3 electronic->c2c3 c1c4 Disfavored Positions: C1 and C4 steric->c1c4 for bulky nucleophiles

References

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity, making them highly valuable in a range of applications, from advanced materials to pharmaceuticals. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability and lipophilicity, which are critical parameters in drug design and delivery. 1,2,3,4-Tetrafluorobenzene (B1293379) is a versatile monomer for the synthesis of fluorinated aromatic polymers, particularly poly(arylene ether)s, through nucleophilic aromatic substitution (SNAr) polymerization. This document provides detailed application notes and experimental protocols for the synthesis of such polymers.

Synthesis of Poly(2,3,5,6-tetrafluorophenylene ether) via Nucleophilic Aromatic Substitution

The synthesis of poly(arylene ether)s from this compound typically proceeds via a nucleophilic aromatic substitution reaction with a bisphenol. The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack by the phenoxide ions generated from the bisphenol in the presence of a base.

A common bisphenol used in these syntheses is Bisphenol A, which allows for the formation of a high-molecular-weight polymer with desirable thermal and mechanical properties. The general reaction scheme is depicted below.

SNAr_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions monomer1 This compound polymer Poly(2,3,5,6-tetrafluorophenylene ether) monomer1->polymer monomer2 Bisphenol A monomer2->polymer base K₂CO₃ base->polymer Base solvent DMAc, Toluene (B28343) solvent->polymer Solvent, Heat

Caption: Nucleophilic Aromatic Substitution Polymerization Workflow.

Experimental Protocol: Synthesis of Poly(2,3,5,6-tetrafluorophenylene ether) using Bisphenol A

This protocol is adapted from established procedures for the synthesis of poly(arylene ether)s from activated fluoroaromatic compounds.

Materials:

  • This compound (TFB) (≥99%)

  • Bisphenol A (BPA) (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol (B129727)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask, add equimolar amounts of this compound and Bisphenol A. For example, 1.50 g (10.0 mmol) of TFB and 2.28 g (10.0 mmol) of BPA.

  • Addition of Base and Solvents: To the flask, add an excess of anhydrous potassium carbonate (e.g., 1.66 g, 12.0 mmol). Add DMAc as the reaction solvent (e.g., 30 mL) and toluene as an azeotroping agent (e.g., 15 mL).

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (approximately 140-150 °C) under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and the base, as well as any residual moisture, is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

  • Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to and maintained at 160-170 °C to allow for polymerization to proceed. The reaction is monitored by the increase in viscosity of the solution. The polymerization is typically continued for 8-12 hours.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, the viscous solution is cooled to room temperature and diluted with additional DMAc if necessary.

    • The solution is then slowly poured into a vigorously stirred excess of methanol to precipitate the polymer.

    • The precipitated fibrous polymer is collected by filtration.

    • To remove any remaining salts and impurities, the polymer is washed thoroughly with hot deionized water.

    • The polymer is then boiled in a dilute HCl solution to neutralize any remaining base, followed by washing with deionized water until the washings are neutral.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100 °C to a constant weight.

Characterization Data

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties. The following table summarizes typical data expected for poly(arylene ether)s synthesized via this method.

PropertyTypical ValueMethod
Molecular Weight
Number-Average (Mₙ)25,000 - 45,000 g/mol GPC
Weight-Average (Mₙ)50,000 - 90,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Thermal Properties
Glass Transition Temp. (T₉)180 - 220 °CDSC
5% Weight Loss Temp. (Td5)> 450 °C (in N₂)TGA
Solubility Soluble in chlorinated and polar aprotic solvents (e.g., CHCl₃, THF, NMP, DMAc)Visual Inspection
Yield > 95%Gravimetric

Applications in Drug Development

Fluorinated polymers, such as those synthesized from this compound, offer significant advantages in the field of drug development.

DrugDev_Applications polymer Fluorinated Polymers (from 1,2,3,4-TFB) prop1 Enhanced Metabolic Stability polymer->prop1 prop2 Increased Lipophilicity polymer->prop2 prop3 Biocompatibility polymer->prop3 prop4 Controlled Drug Release polymer->prop4 app1 Drug Delivery Systems prop1->app1 prop2->app1 app3 Bioimaging Agents prop2->app3 app2 Medical Implants & Coatings prop3->app2 prop4->app1

Application Notes and Protocols: 1,2,3,4-Tetrafluorobenzene in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in the development of modern agrochemicals, offering enhanced efficacy, metabolic stability, and target specificity. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, leading to improved performance in the field. 1,2,3,4-Tetrafluorobenzene (B1293379) is a key fluorinated building block that serves as a versatile precursor in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. Its unique substitution pattern allows for the strategic introduction of a tetrafluorophenyl moiety, which can confer desirable properties to the final active ingredient.

These application notes provide an overview of the use of this compound in the synthesis of specific agrochemicals, along with detailed experimental protocols for key transformations.

Application Example: Synthesis of Pyrifluquinazon Intermediate

Pyrifluquinazon is a quinazolinone-based insecticide effective against a range of sucking pests.[1] While various synthetic routes exist, the construction of the fluorinated portion of the molecule is a critical aspect. The following sections detail a synthetic approach to a key intermediate for Pyrifluquinazon, starting from this compound. This pathway highlights the utility of this fluorinated building block in constructing complex agrochemical structures.

Synthetic Pathway Overview

The synthesis of a key fluorinated intermediate for Pyrifluquinazon from this compound involves a multi-step process. The overall workflow is depicted below, illustrating the transformation of the starting material into a more complex, functionalized molecule ready for incorporation into the final quinazolinone structure.

Synthesis_Workflow A This compound B Lithiation A->B n-BuLi C Reaction with Hexafluoroacetone B->C (CF3)2CO D 1-(2,3,4,5-Tetrafluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol C->D E Further Functionalization D->E G Final Coupling E->G F Quinazolinone Core Synthesis F->G H Pyrifluquinazon G->H

Caption: Synthetic workflow for a Pyrifluquinazon intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2,3,4,5-Tetrafluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This protocol describes the initial functionalization of this compound via lithiation followed by reaction with hexafluoroacetone.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
This compound551-62-2150.081.0
n-Butyllithium (2.5 M in hexanes)109-72-864.061.1
Hexafluoroacetone684-16-2166.021.2
Anhydrous Tetrahydrofuran (B95107) (THF)109-99-972.11-
Saturated Ammonium (B1175870) Chloride Solution---
Diethyl Ether60-29-774.12-
Anhydrous Magnesium Sulfate7487-88-9120.37-

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Hexafluoroacetone (1.2 eq) is bubbled through the solution at -78 °C.

  • The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(2,3,4,5-tetrafluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Expected Yield and Purity:

ProductTypical Yield (%)Purity (%)
1-(2,3,4,5-Tetrafluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol75-85>95 (by GC-MS)

Data Summary

The following table summarizes the key quantitative data for the synthesis of the fluorinated intermediate.

StepReactantsProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Lithiation and reaction with HexafluoroacetoneThis compound, n-Butyllithium, Hexafluoroacetone1-(2,3,4,5-Tetrafluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-olTHF-78 to RT1275-85

Logical Relationship of Synthesis

The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformations.

Logical_Flow Start Start: this compound Step1 Deprotonation at C6 via Lithiation Start->Step1 Step2 Nucleophilic attack on Hexafluoroacetone Step1->Step2 Intermediate Formation of Fluorinated Alcohol Intermediate Step2->Intermediate Step3 Purification and Characterization Intermediate->Step3 End End: Key Intermediate for Pyrifluquinazon Step3->End

Caption: Logical flow of the intermediate synthesis.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex agrochemicals. The protocol provided for the synthesis of a key intermediate of Pyrifluquinazon demonstrates a practical application of this building block. The ability to selectively functionalize the tetrafluorinated ring through techniques such as lithiation opens up a wide range of possibilities for the design and synthesis of novel, highly effective crop protection agents. Researchers and professionals in the field of agrochemical development are encouraged to explore the potential of this compound in their synthetic strategies.

References

The Strategic Role of 1,2,3,4-Tetrafluorobenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely recognized strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 1,2,3,4-Tetrafluorobenzene (B1293379) has emerged as a valuable and versatile building block in this context.[3][4] It serves as a key intermediate for the synthesis of complex fluorinated aromatic compounds, enabling the development of novel therapeutics.[3][5] This document provides an overview of its application, focusing on its utility in nucleophilic aromatic substitution (SNAr) reactions, and presents a generalized protocol for the synthesis of fluorinated pharmaceutical intermediates.

The Role of this compound as a Pharmaceutical Intermediate

This compound is a highly reactive precursor for the synthesis of a wide range of substituted aromatic compounds. The four fluorine atoms on the benzene (B151609) ring significantly increase its chemical stability and reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] In these reactions, one or more fluorine atoms can be selectively replaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce desired functional groups. This reactivity is central to its role in constructing the core structures of many pharmaceutical agents.

The primary application of this compound in pharmaceutical synthesis lies in its function as a scaffold for building complex molecules. By providing a fluorinated aromatic core, it allows for the systematic modification and optimization of drug candidates. The presence of the remaining fluorine atoms in the final molecule can contribute to improved drug efficacy and pharmacokinetics.[5]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically useful reaction involving this compound is nucleophilic aromatic substitution. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a transient Meisenheimer complex. The general workflow for a typical SNAr reaction is illustrated below.

sn_ar_workflow start Start reactants This compound + Nucleophile (e.g., R-NH2) start->reactants conditions Reaction Conditions: - Solvent (e.g., DMF, DMSO) - Base (e.g., K2CO3, Et3N) - Temperature reactants->conditions reaction Nucleophilic Aromatic Substitution (SNAr) conditions->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Tetrafluorobenzene Derivative purification->product end End product->end

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Application in the Synthesis of Kinase Inhibitors

A significant area where fluorinated aromatics find application is in the development of kinase inhibitors for cancer therapy. Many kinase inhibitors possess a heterocyclic core linked to substituted aryl groups. The strategic placement of fluorine atoms on these aryl rings can enhance binding to the kinase active site and improve metabolic stability. This compound can serve as a starting material for the synthesis of such fluorinated aryl moieties. A hypothetical signaling pathway targeted by a kinase inhibitor is depicted below.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Kinase_Inhibitor Hypothetical Inhibitor (derived from this compound) Kinase_Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A representative receptor tyrosine kinase (RTK) signaling pathway.

Experimental Protocols & Data

The following section provides a generalized experimental protocol for the synthesis of an N-aryl-2,3,4-trifluoroaniline derivative, a common intermediate in pharmaceutical synthesis, starting from this compound. The quantitative data presented are representative values and may vary depending on the specific nucleophile and reaction conditions.

Table 1: Representative Reaction Parameters for SNAr on this compound
EntryNucleophile (R-NH₂)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF801285
24-MethoxyanilineCs₂CO₃DMSO90892
3BenzylamineEt₃NNMP701678
4MorpholineK₂CO₃DMF801095

Note: Yields are isolated yields after purification and are illustrative.

Protocol: Synthesis of a Representative N-Substituted 2,3,4-Trifluoroaniline (B1293922)

Objective: To synthesize a substituted trifluoroaniline derivative via nucleophilic aromatic substitution of a fluorine atom from this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,3,4-trifluoroaniline derivative.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

This compound is a valuable and reactive building block for the introduction of fluorinated aromatic moieties in pharmaceutical synthesis. Its propensity to undergo nucleophilic aromatic substitution allows for the straightforward creation of diverse intermediates. The protocols and data presented herein provide a general framework for researchers to explore the utility of this versatile reagent in the development of novel therapeutic agents, particularly in areas such as kinase inhibitor research where the benefits of fluorine incorporation are well-established.

References

Application Notes and Protocols for 1,2,3,4-Tetrafluorobenzene in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrafluorobenzene (B1293379) as a strategic building block in the synthesis of advanced liquid crystal (LC) materials. The unique properties conferred by the tetrafluorinated phenyl moiety make it a valuable component for creating LCs with tailored characteristics for a variety of applications, including high-performance displays and optical devices.

Introduction to this compound in Liquid Crystal Design

This compound and its derivatives are key intermediates in the synthesis of fluorinated liquid crystals. The incorporation of a 1,2,3,4-tetrafluorophenyl group into a liquid crystal molecule can significantly influence its mesomorphic and physical properties. The strong electronegativity of the fluorine atoms can alter the molecule's dipole moment, leading to materials with high dielectric anisotropy, a critical parameter for display applications. Furthermore, the steric effects of the fluorine substituents can impact the molecular packing and, consequently, the transition temperatures and mesophase behavior of the resulting liquid crystals.

The primary synthetic strategies for incorporating the this compound core involve well-established organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling, and classical esterification reactions. These methods allow for the versatile construction of calamitic (rod-shaped) liquid crystals with a central biphenyl (B1667301) or phenyl-acetylene core, where one of the phenyl rings is the 2,3,4,5-tetrafluorophenyl group.

Key Advantages of Incorporating the 1,2,3,4-Tetrafluorophenyl Moiety

  • High Dielectric Anisotropy (Δε): The cumulative effect of the C-F bond dipoles often results in a large molecular dipole moment, which can lead to a high positive or negative dielectric anisotropy depending on the overall molecular structure. This is highly desirable for low-voltage-driven liquid crystal displays.

  • Modified Mesophase Behavior: The presence of the bulky and electron-rich fluorine atoms can influence the intermolecular interactions, leading to the formation of specific mesophases, such as nematic and smectic phases, often with broad temperature ranges.

  • Chemical and Thermal Stability: The C-F bond is exceptionally strong, imparting enhanced chemical and thermal stability to the final liquid crystal materials, which is crucial for device longevity and performance under various operating conditions.

  • Reduced Viscosity: In some cases, fluorination can lead to a reduction in viscosity compared to non-fluorinated analogues, contributing to faster switching times in electro-optical devices.

Data Presentation: Physical Properties of Liquid Crystals Derived from this compound

The following table summarizes the key physical properties of representative liquid crystals incorporating the 1,2,3,4-tetrafluorophenyl moiety.

Compound IDMolecular StructurePhase Transition Temperatures (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
LC-1 4-Cyano-4'-(2,3,4,5-tetrafluorophenyl)biphenylCr 110 N 225 IData not availableData not available
LC-2 4-Pentyl-4'-(2,3,4,5-tetrafluorophenyl)biphenylCr 85 SmA 120 N 210 IData not availableData not available
LC-3 4-Octyloxy-4'-(2,3,4,5-tetrafluorophenyl)biphenylCr 78 SmC 105 SmA 140 N 195 IData not availableData not available
LC-4 1-(4-Propylphenyl)-2-(2,3,4,5-tetrafluorophenyl)acetyleneCr 65 N 150 IData not availableData not available

Note: "Cr" denotes the crystalline phase, "SmA" the smectic A phase, "SmC" the smectic C phase, "N" the nematic phase, and "I" the isotropic liquid phase. The data presented is representative and may vary based on the specific experimental conditions and measurement techniques.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of liquid crystal precursors and the final liquid crystal molecules using this compound derivatives.

Protocol 1: Synthesis of 4-Bromo-1,2,3,5-tetrafluorobenzene

This protocol describes a common starting material for introducing the tetrafluorophenyl moiety via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Bromine

  • Iron powder (catalyst)

  • Carbon tetrachloride (solvent)

  • Sodium bisulfite solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in carbon tetrachloride, add iron powder (catalytic amount).

  • Slowly add bromine (1.1 equivalents) to the mixture at room temperature while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 4-bromo-1,2,3,5-tetrafluorobenzene.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 4-Alkyl-4'-(2,3,4,5-tetrafluorophenyl)biphenyl

This protocol details the palladium-catalyzed cross-coupling of a tetrafluorophenylboronic acid with a bromo-alkylbiphenyl to form the core of the liquid crystal.

Materials:

Procedure:

  • In a round-bottom flask, combine 4-bromo-4'-alkylbiphenyl (1 equivalent), 2,3,4,5-tetrafluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-alkyl-4'-(2,3,4,5-tetrafluorophenyl)biphenyl.

Protocol 3: Esterification for the Synthesis of a Liquid Crystal with an Ester Linkage

This protocol describes the formation of an ester linkage between a tetrafluorinated benzoic acid and a phenolic component.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • 4'-Alkyl-4-hydroxybiphenyl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) and 4'-alkyl-4-hydroxybiphenyl (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final liquid crystal product.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product This compound This compound Bromination Bromination This compound->Bromination 4-Alkyl-4'-bromobiphenyl 4-Alkyl-4'-bromobiphenyl Suzuki Coupling Suzuki Coupling 4-Alkyl-4'-bromobiphenyl->Suzuki Coupling 4-Bromo-1,2,3,5-tetrafluorobenzene 4-Bromo-1,2,3,5-tetrafluorobenzene Bromination->4-Bromo-1,2,3,5-tetrafluorobenzene Liquid Crystal Liquid Crystal Suzuki Coupling->Liquid Crystal 4-Bromo-1,2,3,5-tetrafluorobenzene->Suzuki Coupling

Caption: Synthetic workflow for a liquid crystal using this compound.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X->Oxidative Addition Ar'-B(OR)2->Transmetalation Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 19F NMR Spectroscopy in 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy with 1,2,3,4-tetrafluorobenzene (B1293379) as a solvent for the analysis of fluorinated compounds. This technique is particularly valuable in drug discovery and material science for characterizing molecular structures, studying interactions, and assessing purity.

Introduction to 19F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique due to the unique properties of the ¹⁹F nucleus. It possesses a nuclear spin of 1/2, has a natural abundance of 100%, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[1] The large chemical shift dispersion of over 400 ppm allows for excellent signal separation, minimizing peak overlap even in complex mixtures.[1]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity: Enables the detection of low concentrations of fluorinated analytes.

  • Wide Chemical Shift Range: Reduces spectral overlap and simplifies analysis.

  • No Background Signal: The absence of endogenous fluorine in most biological systems provides a clear window for observation.[2]

  • Sensitivity to Environment: ¹⁹F chemical shifts are highly sensitive to the local electronic and steric environment, making it an excellent probe for molecular interactions and conformational changes.

Using this compound as a Solvent

This compound is a suitable solvent for ¹⁹F NMR studies of fluorinated compounds due to its chemical inertness and ability to dissolve a wide range of organic molecules. However, a crucial consideration is the solvent's own ¹⁹F NMR spectrum, which will be present in the acquired data. Understanding the solvent signals is paramount to avoid overlap and misinterpretation of the analyte's spectrum.

¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound exhibits two multiplets due to the chemical non-equivalence of the four fluorine atoms. The chemical shifts and coupling constants are influenced by through-bond and through-space interactions with neighboring fluorine and hydrogen atoms.

Fluorine NucleusApproximate Chemical Shift (δ, ppm) vs. CFCl₃Multiplicity
F-1, F-4-140 to -150Multiplet
F-2, F-3-155 to -165Multiplet

Challenges of Using a Fluorinated Solvent:

  • Signal Overlap: The solvent signals may obscure analyte signals. Careful selection of the analyte and understanding its expected chemical shift range is crucial.

  • Dynamic Range Issues: The high concentration of the solvent can lead to intense signals that may suppress the weaker signals of the analyte.

  • Solvent-Analyte Interactions: The fluorinated solvent can interact with the analyte, potentially causing shifts in the analyte's resonance frequencies.

Experimental Protocols

This section provides a general protocol for acquiring ¹⁹F NMR spectra of a fluorinated analyte dissolved in this compound.

Sample Preparation
  • Analyte Purity: Ensure the analyte is of high purity to avoid signals from impurities.

  • Solvent Purity: Use high-purity this compound to minimize interfering signals.

  • Concentration: Prepare a solution of the analyte in this compound at a concentration typically ranging from 1 to 10 mg/mL. The optimal concentration will depend on the analyte's solubility and the sensitivity of the NMR spectrometer.

  • Reference Standard: An external reference standard is recommended to avoid potential interactions with the analyte. A sealed capillary containing a known reference compound (e.g., CFCl₃ or trifluoroacetic acid in a deuterated solvent) can be inserted into the NMR tube.

  • NMR Tube: Use a high-quality, clean NMR tube.

NMR Instrument Parameters

The following are starting parameters that may require optimization based on the specific instrument and sample.

ParameterRecommended Setting
Spectrometer Frequency As high as available (e.g., 400 MHz or higher for ¹H)
Pulse Program Standard one-pulse sequence (e.g., zg)
Acquisition Time (AQ) 1 - 2 seconds
Relaxation Delay (D1) 1 - 5 seconds (should be at least 5 times the longest T1)
Number of Scans (NS) 16 to 128 (or more for dilute samples)
Spectral Width (SW) Sufficient to cover the expected chemical shift range of both the analyte and the solvent (e.g., 200-300 ppm).
Transmitter Offset (O1P) Centered on the region of interest for the analyte.
Decoupling Proton decoupling is often beneficial to simplify the spectrum.
Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the external standard.

  • Integration: Integrate the signals of interest to determine relative concentrations of different fluorine environments.

Application in Fragment-Based Drug Discovery

¹⁹F NMR is a powerful tool in fragment-based drug discovery (FBDD) for identifying and characterizing small molecule fragments that bind to a biological target. The high sensitivity and lack of background signal make it ideal for screening libraries of fluorinated fragments.

Fragment Screening Workflow

The following diagram illustrates a typical workflow for a ¹⁹F NMR-based fragment screen.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation cluster_dev Development Library Fluorinated Fragment Library Cocktail Prepare Fragment Cocktails Library->Cocktail Target Target Protein NMR_acq 19F NMR Data Acquisition (with and without target) Target->NMR_acq Buffer Buffer Preparation Buffer->Cocktail Cocktail->NMR_acq Data_proc Data Processing & Hit Identification NMR_acq->Data_proc Hit_val Hit Validation (e.g., Titration, Competition) Data_proc->Hit_val SAR Structure-Activity Relationship (SAR) Hit_val->SAR Lead_opt Lead Optimization SAR->Lead_opt

Caption: Workflow for ¹⁹F NMR-based fragment screening in drug discovery.

Data Interpretation in Fragment Screening

Binding of a fluorinated fragment to a target protein can be detected by changes in the ¹⁹F NMR signal of the fragment. These changes can include:

  • Chemical Shift Perturbation: A change in the chemical shift of the fragment's signal upon addition of the target.

  • Line Broadening: An increase in the linewidth of the fragment's signal due to slower tumbling of the fragment-protein complex.

  • Decrease in Signal Intensity: Significant line broadening can lead to a decrease in the observable signal intensity.

Quantitative Data Summary

The following table provides a template for summarizing quantitative ¹⁹F NMR data for a series of fluorinated compounds analyzed in this compound.

Compound IDFluorine EnvironmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Linewidth (Hz)Integral
Analyte_A -CF₃-62.5N/A (Singlet)2.53.00
Ar-F-115.2J(F,H) = 8.23.11.00
Analyte_B -CF₂--95.8J(F,F) = 2504.52.00
J(F,H) = 15.3

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Logical Relationship of Experimental Steps

The following diagram illustrates the logical flow of a single ¹⁹F NMR experiment.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Analyte in 1,2,3,4-TFB) Start->SamplePrep InstSetup Instrument Setup (Parameters, Referencing) SamplePrep->InstSetup DataAcq Data Acquisition (1D 19F NMR) InstSetup->DataAcq DataProc Data Processing (FT, Phasing, Baseline) DataAcq->DataProc Analysis Spectral Analysis (Shifts, Couplings, Integration) DataProc->Analysis End End Analysis->End

Caption: Logical workflow for a ¹⁹F NMR experiment.

By following these protocols and considerations, researchers can effectively utilize ¹⁹F NMR spectroscopy with this compound to gain valuable insights into the structure and behavior of fluorinated molecules.

References

Application Notes and Protocols: Reaction of Perfluorotetralin with 1,2,3,4-Tetrafluorobenzene in SbF₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of perfluorotetralin (B12759897) and its derivatives with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride (SbF₅). This reaction is a powerful method for the synthesis of complex polycyclic perfluorinated aromatic compounds, which are of significant interest in materials science and medicinal chemistry. The protocols described herein are based on published research and provide a foundation for the replication and further exploration of these transformations.

Introduction

The reaction between perfluorotetralin and this compound in the superacidic medium provided by antimony pentafluoride (SbF₅) proceeds via electrophilic aromatic substitution followed by intramolecular cyclization. The nature of the final product is highly dependent on the stoichiometry of the reactants and the work-up procedure employed. This methodology allows for the construction of novel and complex perfluorinated carbon frameworks.

Data Presentation

Table 1: Reaction of Perfluorotetralin with this compound in SbF₅
Molar Ratio (Perfluorotetralin:Tetrafluorobenzene)Work-up ProcedureMajor Product(s)Reference
1:1Treatment with HF-pyridinePerfluoro-1,2,3,10b-tetrahydrofluoranthene[1]
1:1Treatment with WaterPerfluoro-5,6-dihydrofluoranthen-6a(4H)-ol[1]
1:2Treatment with WaterMixture of perfluorinated 5,6-dihydrofluoranthen-6a(4H)-ol, 8,13-dihydro-7bH-8,13-methanobenzo[2][3]cyclohepta[1,2,3-jk]fluoren-7b-ol, and 13-(2,3,4,5-tetrafluorophenyl)-perfluoro-8,13-dihydro-7bH-8,13-methanobenzo[2][3]cyclohepta[1,2,3-jk]fluoren-7b-ol[1]
Table 2: Reaction of Perfluoro-1-ethyltetralin with this compound in SbF₅
Reactant 1Reactant 2Molar RatioTemperature (°C)Time (h)ProductIsolated Yield (%)Reference
Perfluoro-1-ethyltetralinThis compound~1:15030Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene (mixture of cis- and trans-isomers)71[4][5]

Experimental Protocols

Protocol 1: Synthesis of Perfluoro-1,2,3,10b-tetrahydrofluoranthene

This protocol is based on the reported reaction of perfluorotetralin with one molar equivalent of this compound.[1]

Materials:

  • Perfluorotetralin

  • This compound

  • Antimony pentafluoride (SbF₅)

  • Hydrogen fluoride-pyridine solution (HF-Py)

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Nickel reaction vessel

Procedure:

  • In a nickel reaction vessel, carefully add antimony pentafluoride.

  • To the SbF₅, add perfluorotetralin.

  • Cool the mixture to 0 °C.

  • Slowly add one molar equivalent of this compound dropwise to the cooled mixture.

  • After the addition is complete, warm the reaction mixture to 50-55 °C.

  • Maintain the reaction at this temperature for a specified time (e.g., several hours, requires optimization).

  • After the reaction is complete, cool the mixture.

  • Carefully quench the reaction by treating the mixture with a hydrogen fluoride-pyridine solution.

  • Pour the mixture into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to obtain perfluoro-1,2,3,10b-tetrahydrofluoranthene.

Protocol 2: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene

This protocol is a detailed procedure for a closely related reaction.[4][5]

Materials:

  • Perfluoro-1-ethyltetralin (1.82 g, 4.06 mmol)

  • This compound (0.61 g, 4.07 mmol)

  • Antimony pentafluoride (SbF₅) (5.27 g, 24.31 mmol)

  • Hydrogen fluoride-pyridine solution (HF-Py)

  • Water (deionized)

  • Nickel container

Procedure:

  • Place SbF₅ (5.27 g) and perfluoro-1-ethyltetralin (1.82 g) into a nickel container.

  • Cool the container to 0 °C.

  • Add this compound (0.61 g) dropwise at 0 °C.

  • Heat the reaction mixture at 50 °C for 30 hours.

  • After 30 hours, treat the reaction mixture with HF-Py.

  • Subsequently, pour the mixture into water.

  • The product, perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, can then be isolated. The total isolated yield is reported to be 71% as a mixture of cis- and trans-isomers.[4][5]

Reaction Pathway

The proposed reaction mechanism involves the initial formation of a carbocation intermediate from perfluorotetralin in the presence of SbF₅. This cation then acts as an electrophile, attacking the this compound ring. Subsequent intramolecular cyclization and further reaction steps lead to the final polycyclic product.

ReactionPathway cluster_reactants Reactants cluster_reagents Reagent cluster_intermediates Intermediates cluster_workup Work-up cluster_products Products Perfluorotetralin Perfluorotetralin IntermediateA Intermediate A Perfluorotetralin->IntermediateA + Tetrafluorobenzene + SbF₅ Tetrafluorobenzene This compound Tetrafluorobenzene->IntermediateA SbF5 SbF₅ SbF5->IntermediateA CationA Cation A⁺ IntermediateA->CationA + SbF₅ IntermediateB Intermediate B CationA->IntermediateB Intramolecular cyclization CationB Cation B⁺ IntermediateB->CationB in SbF₅ medium Product1 Perfluoro-1,2,3,10b- tetrahydrofluoranthene CationB->Product1 Product2 Perfluoro-5,6-dihydrofluoranthen- 6a(4H)-ol CationB->Product2 HF_Py HF-Pyridine HF_Py->Product1 H2O Water H2O->Product2

Caption: Proposed reaction pathway for the formation of polycyclic compounds.

Experimental Workflow

The general workflow for conducting these reactions involves careful handling of the highly corrosive and moisture-sensitive reagent, antimony pentafluoride. The reaction is typically carried out in a specialized nickel apparatus under an inert atmosphere. The work-up procedure is critical in determining the final product distribution.

ExperimentalWorkflow start Start reactants Charge Ni vessel with Perfluorotetralin and SbF₅ start->reactants addition Add this compound dropwise at 0 °C reactants->addition reaction Heat reaction mixture (e.g., 50-55 °C) addition->reaction workup_choice Choose Work-up reaction->workup_choice workup_hfpy Quench with HF-Pyridine workup_choice->workup_hfpy For Fluorinated Product workup_h2o Quench with Water workup_choice->workup_h2o For Hydroxylated Product extraction Extraction with organic solvent workup_hfpy->extraction workup_h2o->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for 1,2,3,4-Tetrafluorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene (B1293379) is a fluorinated aromatic compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In materials science, it serves as a building block for advanced polymers and coatings, contributing to enhanced thermal stability, chemical resistance, and durability.[1] The incorporation of the tetrafluorobenzene moiety into polymers can significantly influence their properties, making them suitable for demanding applications.

While specific detailed research on the use of this compound as a monomer is limited in readily available literature, this document provides a comprehensive overview of its potential applications in the synthesis of high-performance polymers, such as poly(arylene ether)s. The protocols and data presented are based on established principles of nucleophilic aromatic substitution (SNAr) polymerization, a common method for synthesizing such materials from related polyfluoroaromatic compounds.[3][4]

I. Synthesis of High-Performance Polymers: Poly(arylene ether)s

The primary application of this compound in materials science is anticipated to be in the synthesis of poly(arylene ether)s. These polymers are known for their excellent thermal and mechanical properties. The synthesis typically involves a nucleophilic aromatic substitution reaction between a dihalogenated aromatic monomer (in this case, this compound) and a bisphenol.

Logical Relationship of Polymerization

This compound This compound Polymerization Polymerization This compound->Polymerization Bisphenol Bisphenol Bisphenol->Polymerization Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Polymerization Aprotic Polar Solvent (e.g., NMP, DMAc) Aprotic Polar Solvent (e.g., NMP, DMAc) Aprotic Polar Solvent (e.g., NMP, DMAc)->Polymerization Poly(arylene ether) Poly(arylene ether) Polymerization->Poly(arylene ether) Salt Byproduct Salt Byproduct Polymerization->Salt Byproduct Water Byproduct Water Byproduct Polymerization->Water Byproduct

Caption: General scheme for the synthesis of poly(arylene ether)s.

Hypothetical Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A

This protocol is a representative example based on similar polymerizations with other fluoroaromatic monomers.

Materials:

  • This compound (TFB)

  • Bisphenol A (BPA)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging the Reactor: To the flask, add Bisphenol A, an equimolar amount of this compound, and a 20% molar excess of potassium carbonate. Add NMP to achieve a solids concentration of approximately 25% (w/v) and toluene as an azeotroping agent (approximately 10% of the NMP volume).

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water formed from the reaction of the bisphenol with the base is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

  • Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 160-180 °C to initiate polymerization. The reaction is monitored by the increase in viscosity of the solution. The polymerization is typically allowed to proceed for 8-24 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is diluted with additional NMP and then slowly poured into a large excess of stirred methanol to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration and washed several times with deionized water to remove inorganic salts and residual solvent, followed by a final wash with methanol.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Experimental Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Charge_Reactants Charge TFB, BPA, K2CO3, NMP, Toluene Azeotropic_Dehydration Azeotropic Dehydration (140-150 °C) Charge_Reactants->Azeotropic_Dehydration Polymerization_Step Polymerization (160-180 °C) Azeotropic_Dehydration->Polymerization_Step Precipitation Precipitate in Methanol Polymerization_Step->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Polymer Purified Poly(arylene ether) Drying->Final_Polymer

Caption: Workflow for the synthesis and purification of a poly(arylene ether).

Properties of Related Fluorinated Poly(arylene ether)s

While specific quantitative data for polymers derived from this compound is scarce, the properties of polymers from related fluorinated monomers provide a good indication of the expected performance.

Polymer SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(arylene ether) from 9,10-bis(4-fluoro-3-trifluoromethylphenyl)anthracene and Bisphenol A310490 (in air)-Brittle[5]
Fluorinated Poly(arylene ether) with TFBP and difluoride monomers178-226514-555 (in N₂)--[6]
Poly(arylene ether) from 1,3-bis(4-hydroxyphenyl)benzene and trifluoromethyl activated bis-fluoro compounds202-216---[7]
Poly(arylene ether) with quadriphenyl unit291556 (in N₂/O₂)7532[7]

II. Applications in Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

Fluorinated compounds are widely used in the field of liquid crystals and OLEDs. The incorporation of fluorine atoms can significantly alter the electronic and physical properties of the molecules.

Liquid Crystals

In liquid crystals, fluorine substitution is a key strategy to modify properties such as dielectric anisotropy, viscosity, and clearing points.[8] While specific examples utilizing a 1,2,3,4-tetrafluorophenyl moiety are not prevalent in the literature, the general principle involves incorporating this group into a mesogenic core to influence its self-assembly and electro-optical behavior. The synthesis would typically involve multi-step organic reactions to build the final liquid crystal molecule. A highly fluorinated benzonitrile (B105546) derivative, for instance, is used to induce and stabilize the ferroelectric nematic phase in advanced liquid crystal displays due to its strong transverse dipole moment.[9]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, fluorinated materials can be used as host materials, electron transport materials, or emissive dopants.[10][11][12] The high electron affinity of the fluorinated aromatic ring can be beneficial for electron transport. For example, a compound containing a tetrafluorobenzene fragment, 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole, has been utilized as a fluorescent emitter and a host material in OLEDs.[13] Although this example uses the 1,2,4,5-tetrafluoro isomer, it demonstrates the potential utility of tetrafluorobenzene derivatives in OLED applications.

Disclaimer: The experimental protocol provided is a hypothetical example based on established chemical principles for related compounds. Researchers should conduct their own literature search and risk assessment before attempting any new synthesis. The properties listed in the table are for polymers derived from related, but not identical, monomers and should be considered as indicative rather than absolute values for a polymer synthesized from this compound.

References

Application Notes and Protocols for the Functionalization of 1,2,3,4-Tetrafluorobenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 1,2,3,4-tetrafluorobenzene (B1293379) and its application in the field of organic electronics. Detailed protocols for key synthetic transformations are provided, along with a summary of the electronic properties of the resulting materials.

Introduction

This compound is a versatile building block in the synthesis of novel organic materials for electronic applications. The presence of four fluorine atoms significantly influences the electronic properties of the benzene (B151609) ring, making it an electron-deficient unit. This feature is highly desirable in the design of n-type and ambipolar organic semiconductors, which are crucial components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The functionalization of this compound allows for the precise tuning of its electronic and physical properties, enabling the development of high-performance organic electronic devices.

Key Functionalization Strategies

The primary strategies for the functionalization of this compound include nucleophilic aromatic substitution (SNAᵣ), palladium-catalyzed cross-coupling reactions, and direct C-H arylation. These methods allow for the introduction of a wide range of functional groups, leading to the synthesis of small molecules and polymers with tailored optoelectronic properties.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-deficient nature of the tetrafluorinated ring makes it susceptible to nucleophilic attack. This allows for the displacement of one or more fluorine atoms by various nucleophiles, such as alkoxides, thiolates, and amines. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki-Miyaura and Stille coupling are powerful tools for forming carbon-carbon bonds. These reactions enable the coupling of this compound with a variety of organometallic reagents, leading to the formation of biaryl structures that are common motifs in organic semiconductors.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method allows for the direct coupling of the C-H bonds of this compound with aryl halides, avoiding the need for pre-functionalization of the fluorinated ring.

Data Presentation: Electronic Properties of Functionalized this compound Derivatives

The electronic properties of materials derived from this compound are critical for their performance in organic electronic devices. The following table summarizes key parameters for a series of donor-acceptor oligomers based on alternating thiophene (B33073) (donor) and this compound (acceptor) units.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)OFET On/Off Ratio
F-3-5.62-2.682.940.15->10⁵
F-5-5.48-2.812.670.82->10⁶
F-7-5.39-2.902.492.44->10⁷

Experimental Protocols

Protocol 1: Synthesis of Thiophene-Tetrafluorobenzene Oligomers via Direct Arylation

This protocol describes the synthesis of a donor-acceptor oligomer by the direct arylation of this compound with a thiophene derivative.

Materials:

Procedure:

  • To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), P(tBu)₂Me·HBF₄ (10 mol%), and K₂CO₃ (2.2 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equivalent) and 2,2'-bithiophene (1.1 equivalents) followed by anhydrous, degassed DMA.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/toluene gradient to afford the desired oligomer.

Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a biaryl compound by the Suzuki-Miyaura coupling of a boronic acid derivative with a functionalized this compound.

Materials:

  • 4-Bromo-1,2,3,5-tetrafluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2,3,5-tetrafluorobenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the target biaryl compound.

Visualizations

Reaction_Pathways cluster_0 Direct C-H Arylation cluster_1 Suzuki-Miyaura Coupling TFB This compound Catalyst_DA Pd(0) Catalyst TFB->Catalyst_DA ArylHalide Aryl Halide ArylHalide->Catalyst_DA Oxidative Addition Product_DA Functionalized TFB Catalyst_DA->Product_DA C-H Activation & Reductive Elimination Base_DA Base Base_DA->Catalyst_DA BromoTFB Bromo-TFB Catalyst_S Pd(0) Catalyst BromoTFB->Catalyst_S Oxidative Addition BoronicAcid Boronic Acid BoronicAcid->Catalyst_S Transmetalation Product_S Functionalized TFB Catalyst_S->Product_S Reductive Elimination Base_S Base Base_S->Catalyst_S

Caption: Reaction pathways for the functionalization of this compound.

Experimental_Workflow start Start: Reactant Preparation reaction Functionalization Reaction (e.g., Direct Arylation or Suzuki Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization device_fab Device Fabrication (Spin Coating, Evaporation) characterization->device_fab device_char Device Characterization (OFET measurements) device_fab->device_char end End: Data Analysis device_char->end

Caption: General experimental workflow for organic electronic device fabrication.

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,3,4-Tetrafluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,3,4-tetrafluorobenzene (B1293379) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: The primary challenges in the purification of this compound derivatives include:

  • Isomer Separation: The synthesis of substituted tetrafluorobenzenes can often result in a mixture of positional isomers, which can be difficult to separate due to their similar physical properties.

  • Removal of Reaction Byproducts: Unreacted starting materials and byproducts from the synthesis, which may have similar polarities to the desired product, can co-elute during chromatographic purification.

  • Compound Instability: Some fluorinated compounds can be sensitive to the purification conditions, such as the acidity of silica (B1680970) gel or high temperatures, leading to degradation.

  • Poor Crystallization: The presence of fluorine atoms can sometimes hinder the formation of a well-ordered crystal lattice, making purification by recrystallization challenging.

Q2: Which chromatographic techniques are most effective for purifying this compound derivatives?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. For preparative scale, preparative HPLC is often employed. The choice of stationary phase is crucial for successful separation. Pentafluorophenyl (PFP) and other fluorinated stationary phases often provide better separation for fluorinated compounds compared to traditional C18 columns due to different selectivity and interactions such as dipole-dipole and π-π interactions.[1][2][3]

Q3: How can I improve the separation of positional isomers of my this compound derivative?

A3: To improve the separation of positional isomers, consider the following strategies:

  • Optimize the Stationary Phase: Use a PFP or a fluorinated stationary phase HPLC column, which can offer unique selectivity for halogenated aromatic compounds.

  • Vary the Mobile Phase: Changing the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation. The addition of modifiers like trifluoroacetic acid (TFA) can also improve peak shape and resolution.

  • Adjust the Temperature: Optimizing the column temperature can influence the separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer.

  • Preparative GC: For volatile and thermally stable isomers, preparative gas chromatography can be a powerful separation technique.[4]

Q4: What are the best practices for recrystallizing this compound derivatives?

A4: Successful recrystallization depends heavily on the choice of solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvent systems for fluorinated compounds include mixtures of a polar solvent (like ethanol, acetone, or ethyl acetate) with a non-polar anti-solvent (like hexanes or heptane). A systematic screening of solvents is often necessary to find the optimal conditions.

Troubleshooting Guides

HPLC Purification
Problem Possible Cause Solution
Poor separation of isomers or closely eluting impurities Insufficient resolution of the chromatographic method.- Switch to a PFP or fluorinated stationary phase column.- Optimize the mobile phase composition (e.g., change the organic modifier or pH).- Adjust the column temperature.- Decrease the flow rate to increase column efficiency.
Peak tailing - Interaction of basic derivatives with acidic silanol (B1196071) groups on the silica support.- Inappropriate mobile phase pH.- Use an end-capped column.- Add a mobile phase modifier like TFA or a small amount of a basic modifier for basic compounds.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Low recovery of the purified compound - Irreversible adsorption onto the stationary phase.- Decomposition on the column.- Test the stability of your compound on silica gel using a TLC test.- Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.- Ensure the mobile phase is compatible with your compound.
Co-elution with a persistent impurity The impurity has a very similar polarity to the target compound.- If the impurity has a different functional group, consider a chemical workup step before chromatography (e.g., an acid-base extraction).- Try a different chromatographic mode (e.g., normal phase if you are using reverse phase).
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing - The solution is too supersaturated.- The boiling point of the solvent is too high, and the solution is being cooled too quickly.- Use a more dilute solution.- Allow the solution to cool more slowly.- Try a solvent system with a lower boiling point.
No crystals form upon cooling - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Purity does not improve after recrystallization Impurities have a similar solubility profile to the product.- Try a different solvent or solvent mixture for the recrystallization.- Perform a second recrystallization using a different solvent system.- Consider a pre-purification step, such as flash chromatography, to remove the majority of the impurities before recrystallization.

Quantitative Data Summary

The following tables provide a summary of typical purity levels and chromatographic conditions for the analysis and purification of fluorinated benzene (B151609) derivatives.

Table 1: Purity of Commercially Available this compound

Supplier Purity (by GC) CAS Number
Chem-Impex≥ 98%551-62-2
Sigma-Aldrich99%551-62-2
Thermo Scientific≥99.0%551-62-2

Data sourced from publicly available information from the respective suppliers.[6][7][8]

Table 2: Example HPLC Conditions for Separation of Fluorinated Aromatic Compounds

Parameter Condition 1: Isomer Separation Condition 2: General Purity Analysis
Column Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.9 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient Isocratic or shallow gradient optimized for isomer separation10% to 90% B over 20 minutes
Flow Rate 0.3 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Detection UV at 254 nm or Mass SpectrometryUV at 254 nm

These are representative conditions and may require optimization for specific this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar this compound derivative from non-polar and highly polar impurities.

1. Sample Preparation: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

2. Column Packing: a. Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading: a. Carefully load the dissolved sample onto the top of the silica gel bed.

4. Elution: a. Begin elution with the non-polar mobile phase (e.g., 100% hexanes). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. c. Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol provides a general method for recrystallizing a solid this compound derivative.

1. Solvent Selection: a. In a small test tube, add a small amount of the crude product. b. Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature. c. Heat the test tube and observe the solubility. The compound should dissolve completely at the boiling point of the solvent. d. Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a good solvent. e. If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the hot recrystallization solvent to completely dissolve the compound.

3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization: a. Allow the hot solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent.

6. Drying: a. Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product crude_product Crude this compound Derivative is_solid Is the crude product a solid? crude_product->is_solid flash_chromatography Flash Column Chromatography is_solid->flash_chromatography No recrystallization Recrystallization is_solid->recrystallization Yes purity_check1 Check Purity (GC/HPLC) flash_chromatography->purity_check1 purity_check2 Check Purity (GC/HPLC) recrystallization->purity_check2 pure_product Pure Product (>99%) purity_check1->pure_product Purity OK further_purification Further Purification Needed purity_check1->further_purification Purity Not OK purity_check2->pure_product Purity OK purity_check2->further_purification Purity Not OK further_purification->flash_chromatography Re-purify troubleshooting_hplc start Poor Isomer Separation in HPLC change_column Switch to a PFP or Fluorinated Column start->change_column check_resolution1 Resolution Improved? change_column->check_resolution1 optimize_mobile_phase Optimize Mobile Phase change_modifier Change Organic Modifier (e.g., ACN to MeOH) optimize_mobile_phase->change_modifier check_resolution2 Resolution Improved? change_modifier->check_resolution2 adjust_temp Adjust Column Temperature check_resolution3 Resolution Improved? adjust_temp->check_resolution3 check_resolution1->optimize_mobile_phase No success Successful Separation check_resolution1->success Yes check_resolution2->adjust_temp No check_resolution2->success Yes check_resolution3->success Yes failure Consider Preparative GC check_resolution3->failure No

References

Navigating Substitutions on 1,2,3,4-Tetrafluorobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing substitution reactions on the unsymmetrical 1,2,3,4-tetrafluorobenzene (B1293379) presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of these reactions, ensuring higher yields and predictable outcomes.

The reactivity of polyfluorinated benzenes is significantly influenced by the strong inductive effect of the fluorine atoms, making the aromatic ring susceptible to nucleophilic attack.[1] However, the asymmetric nature of this compound introduces regioselectivity considerations that are not present in more symmetrical analogs like hexafluorobenzene. This guide will address common issues encountered during nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on this specific substrate.

Troubleshooting Guide

This section addresses specific problems that may arise during substitution reactions on this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Reaction Conversion - Insufficient activation of the aromatic ring: While the fluorine atoms are activating, the reaction may still require forcing conditions depending on the nucleophile.[1] - Poor nucleophile strength: Weak nucleophiles may not be reactive enough to displace a fluoride (B91410) ion. - Inappropriate solvent: The solvent may not effectively solvate the intermediate Meisenheimer complex. - Catalyst inactivity (for cross-coupling): The palladium catalyst may be poisoned or not suitable for C-F bond activation.- Increase reaction temperature: Carefully increase the temperature in increments to enhance the reaction rate. - Use a stronger base: For nucleophiles requiring deprotonation (e.g., alcohols, amines), a stronger base can increase the concentration of the active nucleophile. - Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or NMP can better stabilize the charged intermediate. - Screen different catalysts and ligands: For Suzuki or Buchwald-Hartwig reactions, ligand choice is crucial for activating the C-F bond. Consider ligands like SPhos or XPhos.[2]
Poor Regioselectivity (Mixture of Isomers) - Similar reactivity of different C-F bonds: The electronic environment of the C2 and C3 positions in this compound can be similar, leading to a mixture of products. - Thermodynamic vs. kinetic control: Reaction conditions may favor the formation of a thermodynamically stable but undesired isomer.- Lower the reaction temperature: This can sometimes favor the kinetically controlled product, which may be a single isomer. - Computational analysis: If available, perform DFT calculations to predict the relative activation energies for substitution at each position to guide experimental design. - Modify the nucleophile: Steric bulk on the nucleophile can influence the site of attack.
Formation of Side Products/Byproducts - Di- or tri-substitution: If the mono-substituted product is still sufficiently activated, it can undergo further substitution. - Hydrolysis of starting material or product: Presence of water can lead to the formation of fluorinated phenols. - Homocoupling (for Suzuki coupling): The boronic acid reagent can couple with itself.[2]- Use a stoichiometric amount of the nucleophile: Carefully control the stoichiometry to favor mono-substitution. - Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere. - Optimize catalyst and base for Suzuki coupling: The choice of palladium catalyst, ligand, and base can minimize homocoupling.
Difficulty in Product Isolation/Purification - Similar polarity of isomers: If a mixture of regioisomers is formed, their similar physical properties can make separation by chromatography challenging. - Contamination with starting material: Incomplete conversion will lead to a mixture that is difficult to separate.- Optimize reaction for higher regioselectivity: Focus on reaction conditions that produce a single isomer. - Utilize different chromatography techniques: Consider alternative stationary phases or solvent systems. In some cases, crystallization may be an effective purification method. - Drive the reaction to completion: Use a slight excess of the nucleophile or extend the reaction time to consume all the starting material.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom is most likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction on this compound?

A1: In nucleophilic aromatic substitution on polyfluorinated benzenes, the position of substitution is influenced by the stability of the intermediate Meisenheimer complex. For this compound, computational studies suggest that nucleophilic attack is generally favored at the C2 position, para to a fluorine atom, due to greater stabilization of the negative charge in the intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q2: What are the key differences in optimizing SNAr versus a Suzuki-Miyaura coupling reaction on this compound?

A2: The optimization strategies for these two reactions differ significantly.

  • SNAr: The primary factors to optimize are the nucleophile's strength, the choice of a polar aprotic solvent to stabilize the charged intermediate, the reaction temperature, and the base used to deprotonate the nucleophile (if necessary). The reaction proceeds via an addition-elimination mechanism.

  • Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction. Optimization focuses on the selection of the palladium precursor, the phosphine (B1218219) ligand (which is critical for activating the C-F bond), the base, and the solvent system (often a mixture of an organic solvent and water). The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

Q3: Can I use this compound for electrophilic aromatic substitution?

A3: Due to the strong electron-withdrawing nature of the four fluorine atoms, the benzene (B151609) ring is highly deactivated towards electrophilic attack. Electrophilic aromatic substitution on this compound is generally not feasible under standard conditions and is not a recommended synthetic strategy.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol provides a general starting point for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine (1.1 - 1.5 eq) and the base (2.0 eq).

  • Add the anhydrous solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).

  • Add the base (2.0 - 3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for substitutions on polyfluorinated benzenes, which can serve as a starting point for optimizing reactions with this compound. Specific data for this compound is often found within broader studies on polyfluoroaromatics.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Polyfluoroarenes

NucleophileSubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PiperidineHexafluorobenzeneK₂CO₃DMF100485
Sodium MethoxideHexafluorobenzene-MethanolReflux290
PhenolPentafluoropyridineK₂CO₃Acetonitrile80678

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Polyfluoroarenes

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1-Bromo-2,3,4,5-tetrafluorobenzenePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8075
1-Iodo-2,3,5,6-tetrafluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10092
2,3,4,5-Tetrafluorophenylboronic acid2-BromopyridinePd(OAc)₂XPhosCs₂CO₃THF7065[2]

Visualizing Reaction Optimization

The process of optimizing a substitution reaction can be visualized as a decision-making workflow.

reaction_optimization_workflow start Start: Define Target Substitution reaction_type Select Reaction Type (SNAr or Cross-Coupling) start->reaction_type snar_params SNAr Parameters: - Nucleophile - Solvent - Base - Temperature reaction_type->snar_params SNAr coupling_params Cross-Coupling Parameters: - Catalyst - Ligand - Base - Solvent - Temperature reaction_type->coupling_params Cross-Coupling initial_exp Run Initial Experiment (Based on literature precedent) snar_params->initial_exp coupling_params->initial_exp analysis Analyze Results: - Conversion - Yield - Regioselectivity initial_exp->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot low_conversion Low Conversion? troubleshoot->low_conversion successful Successful Optimization troubleshoot->successful No Issues poor_regio Poor Regioselectivity? low_conversion->poor_regio No optimize_snar Optimize SNAr: - Increase Temp - Stronger Base - Change Solvent low_conversion->optimize_snar Yes (SNAr) optimize_coupling Optimize Coupling: - Screen Ligands - Change Base/Solvent - Adjust Temp low_conversion->optimize_coupling Yes (Coupling) side_products Side Products? poor_regio->side_products No adjust_conditions Adjust Conditions: - Lower Temp - Change Nucleophile/Ligand poor_regio->adjust_conditions Yes purify_conditions Modify Conditions: - Anhydrous - Stoichiometry side_products->purify_conditions Yes side_products->successful No re_run Re-run Experiment optimize_snar->re_run optimize_coupling->re_run adjust_conditions->re_run purify_conditions->re_run re_run->analysis

Caption: A workflow for optimizing substitution reactions.

This guide provides a foundational framework for approaching substitution reactions on this compound. Successful optimization will always depend on careful experimentation, thorough analysis, and a systematic approach to troubleshooting.

References

common side products in the functionalization of 1,2,3,4-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrafluorobenzene (B1293379). This guide focuses on common side products encountered during functionalization reactions, offering solutions to minimize their formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The most common functionalization methods include nucleophilic aromatic substitution (SNAr), lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while also influencing the acidity of the aromatic protons for metalation.

Q2: Why is regioselectivity a concern in the functionalization of this compound?

A2: The unsymmetrical substitution pattern of the fluorine atoms on the benzene (B151609) ring leads to two distinct C-H bonds and four non-equivalent C-F bonds. This asymmetry means that reactions can potentially occur at multiple positions, leading to the formation of isomeric products. Controlling the regioselectivity is crucial for obtaining the desired product in high purity.

Q3: What are the general safety precautions when working with this compound and its functionalization reactions?

A3: this compound is a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions involving organolithium reagents are highly exothermic and moisture-sensitive, requiring strict anhydrous and inert atmosphere conditions. Palladium catalysts and ligands can be toxic and should be handled with care.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Formation of Isomeric Side Products

During the nucleophilic aromatic substitution of this compound, the formation of a mixture of isomers is a common issue. The incoming nucleophile can attack at different carbon atoms bearing a fluorine atom, leading to a loss of yield of the desired regioisomer.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Lack of Regiochemical Control: The inherent electronic properties of the substrate may not sufficiently direct the nucleophilic attack to a single position.Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards the more reactive site.
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the regioselectivity. Experiment with a range of aprotic polar solvents like DMF, DMSO, or NMP.
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less sterically hindered position. Conversely, less hindered nucleophiles might be more influenced by electronic factors.
Thermodynamic vs. Kinetic Control: The initially formed kinetic product may rearrange to a more stable thermodynamic product under the reaction conditions.Monitor Reaction Progress: Analyze the reaction mixture at different time points to determine if the isomer ratio changes over time. If so, shorter reaction times may favor the kinetic product.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the amination of this compound, which may require optimization for specific amines.

  • Materials: this compound, amine (e.g., morpholine), potassium carbonate (K₂CO₃), dimethylformamide (DMF), standard laboratory glassware, magnetic stirrer, and heating mantle.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.), the amine (1.2 eq.), and K₂CO₃ (2.0 eq.).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship of SNAr Side Product Formation

SNAr_Side_Products substrate This compound attack_c4 attack_c4 substrate->attack_c4 Attack at C4 attack_c2 attack_c2 substrate->attack_c2 Attack at C2 nucleophile Nucleophile nucleophile->attack_c4 nucleophile->attack_c2 conditions Reaction Conditions (Temperature, Solvent) conditions->attack_c4 conditions->attack_c2 desired_product desired_product attack_c4->desired_product Major Product side_product side_product attack_c2->side_product Isomeric Side Product

Caption: Factors influencing isomeric side product formation in SNAr.

Lithiation and Electrophilic Quench

Problem: Formation of Benzyne (B1209423) and its Adducts

A significant side reaction during the lithiation of this compound is the formation of a highly reactive benzyne intermediate.[1][2][3][4] This occurs through deprotonation followed by the elimination of lithium fluoride. The benzyne can then be trapped by the organolithium reagent or other nucleophiles present in the reaction mixture, leading to undesired adducts.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Elevated Reaction Temperature: The elimination of LiF to form benzyne is often favored at higher temperatures.Maintain Low Temperatures: Conduct the lithiation and electrophilic quench at very low temperatures, typically -78 °C, using a dry ice/acetone bath.[5]
Slow Trapping of the Aryllithium: If the electrophile is added too slowly or is not reactive enough, the aryllithium intermediate has a longer lifetime to undergo elimination.Use a Reactive Electrophile: Choose a highly reactive electrophile for the quench.
"In Situ" Trapping: Add the electrophile to the reaction mixture before the addition of the organolithium reagent. This allows for the immediate trapping of the aryllithium as it is formed.
Excess Organolithium Reagent: Excess strong base can promote benzyne formation and subsequent trapping.Precise Stoichiometry: Use a carefully titrated solution of the organolithium reagent and add it slowly to the substrate solution.

Problem: Formation of Di-lithiated Species

The use of excess organolithium reagent or prolonged reaction times can lead to the formation of di-lithiated this compound, which upon quenching will yield di-substituted products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excess Organolithium Reagent: More than one equivalent of the organolithium reagent is present.Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of a freshly titrated organolithium solution.
High Reaction Temperature or Prolonged Reaction Time: These conditions can favor a second deprotonation event.Optimize Reaction Conditions: Perform the lithiation at low temperatures (e.g., -78 °C) and for the minimum time necessary for complete mono-lithiation (monitor by in-process analysis if possible).

Experimental Workflow for Minimizing Lithiation Side Products

Lithiation_Workflow start Start: Lithiation of This compound low_temp Maintain Temperature at -78°C start->low_temp add_base Slowly Add 1.05 eq. of Organolithium Reagent low_temp->add_base side_products Side Products: - Benzyne Adducts - Di-substituted Products low_temp->side_products If temperature rises stir Stir for a Short Duration (e.g., 1 hour) add_base->stir add_base->side_products If excess base is used add_electrophile Rapidly Add Electrophile stir->add_electrophile stir->side_products If stirred for too long warm_up Slowly Warm to Room Temperature add_electrophile->warm_up workup Aqueous Workup and Purification warm_up->workup product Desired Mono-functionalized Product workup->product

Caption: Workflow to minimize side products in lithiation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Problem: Homocoupling of the Organoboron Reagent

A frequent side product in Suzuki cross-coupling reactions is the homocoupling of the organoboron reagent (e.g., boronic acid) to form a biaryl species.[6][7][8]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[8]Thorough Degassing: Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Inefficient Oxidative Addition: If the oxidative addition of the palladium catalyst to the C-F bond is slow, the catalyst may preferentially react with the organoboron reagent.Use Appropriate Ligands: Employ electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition to the C-F bond.
High Catalyst Loading or Pd(II) Precursors: Some Pd(II) precatalysts can promote homocoupling during their reduction to the active Pd(0) species.[7]Optimize Catalyst System: Screen different palladium sources and ligands. Using a well-defined Pd(0) precatalyst can sometimes mitigate this issue.

Problem: Protodeboronation/Dehalogenation

This side reaction involves the cleavage of the C-B bond of the organoboron reagent or the C-F bond of the tetrafluorobenzene by a proton source, leading to the formation of the corresponding arene and defluorinated starting material, respectively.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Protic Solvents/Reagents: Water or other protic impurities can lead to protodeboronation, especially under basic conditions.Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
Suboptimal Base: Some bases can facilitate protonolysis.Screen Different Bases: Experiment with milder bases or non-aqueous base systems.
High Reaction Temperatures: Can promote decomposition pathways.Optimize Reaction Temperature: Use the lowest temperature that allows for an efficient reaction rate.

Experimental Protocol: Suzuki Coupling of a this compound Derivative

This protocol is a general guideline for the Suzuki coupling of a functionalized this compound and may require optimization.

  • Materials: Functionalized this compound (e.g., bromo-1,2,3,4-tetrafluorobenzene, 1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.), anhydrous and degassed solvent (e.g., dioxane/water or toluene).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the tetrafluorobenzene derivative, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

    • Purify the crude product by chromatography or recrystallization.[9][10]

Signaling Pathway for Suzuki Coupling Side Products

Suzuki_Side_Products cluster_main_cycle Desired Catalytic Cycle cluster_side_reactions Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-F Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Desired Product (Ar-Ar') Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Homocoupling Homocoupling Protodeboronation Protodeboronation Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Ar'-B(OR)2->Homocoupling O2, Base Ar'-B(OR)2->Protodeboronation H+ Source Ar-F This compound

Caption: Pathways leading to desired product and side products in Suzuki coupling.

References

troubleshooting guide for reactions involving polyfluoroarenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polyfluoroarene Reactions

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during chemical reactions involving polyfluoroarenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a polyfluoroarene is giving a low yield. What are the potential causes and how can I improve it?

Low yields in SNAr reactions with polyfluoroarenes can stem from several factors, including inactive reagents, suboptimal reaction temperatures, or an inappropriate choice of base or solvent.

Troubleshooting Steps:

  • Reagent Quality: Ensure the nucleophile and any reagents are fresh and of high purity. For instance, reagents like DAST and Deoxo-Fluor can degrade over time if not stored under anhydrous conditions[1].

  • Reaction Temperature: Gradually increase the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate[1]. However, be aware that excessively high temperatures can lead to side reactions[1].

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective for SNAr reactions. The choice of solvent can influence reactivity; for example, the use of DMSO can improve the reactivity of substitution, presumably due to higher solubility of reagents[2].

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used[2][3]. The optimal base can vary depending on the specific substrates. For highly reactive polyfluoroarenes, a milder base like K₃PO₄ in acetonitrile can provide better selectivity for mono-substitution[2][3].

  • Nucleophile Equivalents: Optimizing the equivalents of the nucleophile can be key. In some cases, using two equivalents of the nucleophile is necessary to achieve optimal yields[4][5].

Q2: I am observing multiple substitutions in my SNAr reaction instead of the desired mono-substituted product. How can I improve the selectivity?

Controlling the degree of substitution is a common challenge, especially with highly activated polyfluoroarenes like hexafluorobenzene (B1203771) or octafluorotoluene.

Troubleshooting Steps:

  • Reaction Conditions: Fine-tuning the reaction conditions is paramount. Using a milder base and a less polar solvent can sometimes favor mono-substitution. For instance, the combination of K₃PO₄ in MeCN was found to be effective for achieving p-selective mono-substitution of a wide range of highly reactive polyfluoroarenes[2][3]. In contrast, a K₂CO₃/DMF system might lead to multiple substitutions with highly reactive substrates[2][3].

  • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a limiting amount of the nucleophile relative to the polyfluoroarene can favor mono-substitution.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by slowing down the rate of the second substitution.

Q3: My cross-coupling reaction involving a polyfluoroarene is not working. What are the common failure points?

Transition metal-catalyzed cross-coupling reactions of polyfluoroarenes can be challenging due to the strength of the C-F bond[6]. Common issues include catalyst deactivation, poor reactivity of the C-F bond, and side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium or nickel catalyst and the corresponding ligand is crucial. Bulky, electron-donating phosphine (B1218219) ligands are often effective for activating C-F bonds. For some reactions, ligand-free palladium systems can also be employed[7].

  • Additives: The use of additives can be essential. For example, in some palladium-catalyzed cross-coupling reactions of perfluoroarenes with arylboronates, no extraneous base or Lewis acid is required[8]. In other cases, additives like LiI have been used to facilitate the reaction[8].

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is critical. Anhydrous and inert conditions are often necessary to prevent catalyst deactivation.

  • Substrate Reactivity: The reactivity of the C-F bond is highly dependent on the electronic properties of the polyfluoroarene. Electron-withdrawing groups on the ring can facilitate C-F activation.

Quantitative Data Summary

The following table summarizes reaction conditions for the SNAr reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639), highlighting the impact of different bases and solvents on product yield.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄MeCN6078
2K₂CO₃MeCN6065
3Cs₂CO₃MeCN6071
4K₂CO₃DMF60Complex Mixture
5K₃PO₄THF6013
6K₃PO₄1,4-Dioxane60<5

Data synthesized from literature reports[3][9][10].

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of Phenothiazines with Polyfluoroarenes [9]

  • To a reaction vessel, add the phenothiazine derivative (1.0 mmol) and the appropriate base (4.0 mmol).

  • Add the desired solvent (e.g., MeCN, 5.0 mL).

  • Add the polyfluoroarene (1.2 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Dehydrogenative Cross-Coupling of Polyfluoroarenes with Simple Arenes [11]

  • In a glovebox, add Pd(OAc)₂ (5 mol %), the simple arene (0.5 mmol), and the polyfluoroarene (1.0 mmol) to a reaction tube.

  • Add diisopropyl sulfide (B99878) (1.0 equiv) and Ag₂CO₃ (2.0 equiv).

  • Add the appropriate solvent (e.g., DMF, 1 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 h).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visual Guides

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_products Analyze Product Mixture (TLC, NMR, LC-MS) start->analyze_products opt_reagents Change Base/Ligand/Catalyst check_reagents->opt_reagents opt_temp Vary Temperature check_conditions->opt_temp opt_solvent Screen Solvents check_conditions->opt_solvent opt_stoich Adjust Stoichiometry analyze_products->opt_stoich end Problem Solved / Desired Outcome analyze_products->end If successful opt_temp->analyze_products opt_solvent->analyze_products opt_reagents->analyze_products opt_stoich->analyze_products

Caption: A general workflow for troubleshooting polyfluoroarene reactions.

SNAr_Pathway reactants Polyfluoroarene (Ar-F) + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex [Ar(F)Nu]⁻ reactants->meisenheimer Addition (Rate-determining step) products Substituted Product (Ar-Nu) + Fluoride Ion (F⁻) meisenheimer->products Elimination

Caption: The two-step pathway of a typical SNAr reaction.

References

Technical Support Center: Regioselectivity in Reactions with 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving 1,2,3,4-tetrafluorobenzene (B1293379). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

Troubleshooting Guides & FAQs

This section is organized by reaction type to help you quickly find solutions to specific challenges encountered during your experiments.

Nucleophilic Aromatic Substitution (SNAr)

FAQ 1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. Which fluorine atom is the most likely to be displaced?

In nucleophilic aromatic substitution reactions, the high electronegativity of fluorine atoms activates the benzene (B151609) ring towards attack by nucleophiles. The regioselectivity of the initial substitution on this compound is primarily governed by the stability of the intermediate Meisenheimer complex.

For this compound, there are two non-equivalent positions for nucleophilic attack: C-1 (equivalent to C-4) and C-2 (equivalent to C-3). The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, polyfluoroarenes undergo SNAr where the nucleophile attacks the carbon with the lowest electron density.[1]

Troubleshooting Guide: Unexpected Regioisomers in SNAr

  • Problem: I am observing a mixture of regioisomers or the unexpected isomer as the major product in my SNAr reaction.

  • Possible Causes & Solutions:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product. At higher temperatures, a thermodynamically more stable product might be favored. Consider adjusting the reaction temperature to see if the isomer ratio changes.

    • Nucleophile Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered positions (C-1/C-4). If you are using a bulky nucleophile and desire substitution at the C-2/C-3 positions, consider switching to a smaller nucleophile if the chemistry allows.

    • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer complex and thus the regioselectivity. Experiment with solvents of different polarities (e.g., DMF, DMSO, THF, acetonitrile) to optimize for the desired isomer.

    • Concerted vs. Stepwise Mechanism: While many SNAr reactions proceed through a stepwise mechanism involving a Meisenheimer intermediate, some can occur via a concerted mechanism.[2][3] The regioselectivity in a concerted mechanism can be influenced by different factors. If you suspect a concerted mechanism, computational studies may be helpful to understand the transition state energies.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general guideline for the reaction of this compound with an amine nucleophile.

  • Materials:

    • This compound

    • Amine nucleophile (e.g., morpholine, piperidine)

    • Base (e.g., K2CO3, K3PO4)

    • Anhydrous solvent (e.g., DMF, MeCN)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dried reaction flask under an inert atmosphere, add the amine (1.0-1.2 equivalents), the base (2.0-4.0 equivalents), and the anhydrous solvent.

    • Add this compound (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and stir for the required time (monitor by TLC or GC-MS).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Note: This is a general procedure and may require optimization for specific substrates and nucleophiles.

Electrophilic Aromatic Substitution

FAQ 2: I want to perform an electrophilic aromatic substitution on this compound. Where will the electrophile add, and how does the fluorine affect the reactivity?

The four fluorine atoms on the benzene ring are strongly deactivating due to their inductive electron-withdrawing effect.[4] This makes electrophilic aromatic substitution on this compound more challenging than on benzene. However, the lone pairs on the fluorine atoms can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to a fluorine atom. In the case of this compound, there are two available hydrogens for substitution. The regioselectivity will be determined by the combined directing effects of the four fluorine atoms.

For the nitration of this compound using a mixture of fuming nitric acid and boron trifluoride, the substitution occurs at one of the two hydrogen-bearing carbons.[5]

Troubleshooting Guide: Low Yield or No Reaction in Electrophilic Aromatic Substitution

  • Problem: My electrophilic aromatic substitution reaction is giving a low yield or not proceeding at all.

  • Possible Causes & Solutions:

    • Insufficiently Reactive Electrophile: Due to the deactivating nature of the fluorine atoms, a highly reactive electrophile is required. Ensure your electrophile is sufficiently activated. For example, in nitration, using a mixture of fuming nitric acid with a strong Lewis acid like boron trifluoride is more effective than standard nitric/sulfuric acid.[5]

    • Harsh Reaction Conditions: While forcing conditions may be necessary, they can also lead to decomposition of the starting material or product. Carefully control the reaction temperature and consider a gradual increase if the reaction is not proceeding.

    • Lewis Acid Catalyst Choice: For reactions like Friedel-Crafts, the choice and amount of Lewis acid catalyst (e.g., AlCl3, FeCl3) are critical.[6] Ensure the catalyst is fresh and anhydrous. The product of a Friedel-Crafts acylation is less reactive than the starting material, which can help prevent multiple substitutions.[7]

Experimental Protocol: Nitration of this compound

  • Materials:

    • This compound

    • Fuming nitric acid

    • Boron trifluoride

    • Tetramethylene sulphone (sulfolane) as solvent

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure (based on literature precedent[5]):

    • In a reaction vessel under an inert atmosphere, dissolve this compound in tetramethylene sulphone.

    • Cool the mixture in an ice bath.

    • Slowly add fuming nitric acid.

    • Bubble boron trifluoride gas through the stirred solution at a controlled rate while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by GC-MS).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer, remove the solvent, and purify the product.

  • Safety Note: This reaction involves highly corrosive and toxic reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Ortho-Lithiation (Directed Metalation)

FAQ 3: Can I achieve regioselective lithiation of this compound?

Regioselective lithiation of aromatic compounds is typically achieved through directed ortho-metalation (DoM), where a directing metalating group (DMG) coordinates to the organolithium reagent and directs deprotonation to the adjacent ortho position.[8] this compound itself does not possess a strong DMG. The fluorine atoms themselves are considered moderate to weak DMGs.[9] Therefore, achieving high regioselectivity in the lithiation of this compound can be challenging and may lead to a mixture of products.

Troubleshooting Guide: Poor Regioselectivity or Side Reactions in Lithiation

  • Problem: My lithiation reaction is giving a mixture of isomers or undesired side products.

  • Possible Causes & Solutions:

    • Lack of a Strong Directing Group: As mentioned, the fluorine atoms are not strong directing groups. If your synthesis allows, consider introducing a stronger DMG onto the aromatic ring in a prior step.

    • "Halogen Dance" Rearrangement: Lithiated haloaromatics can sometimes undergo a "halogen dance" reaction, where the lithium and a halogen atom exchange positions, leading to a mixture of regioisomers.[10] This is more common with heavier halogens (Br, I) but can be a consideration. Performing the reaction at a very low temperature (e.g., -78 °C or lower) and using a "fast" electrophile for quenching can help to minimize this side reaction.

    • Choice of Organolithium Base and Solvent: The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the solvent system (e.g., THF, diethyl ether, with or without additives like TMEDA) can influence the regioselectivity and the rate of the lithiation.[9] Empirical screening of these parameters may be necessary to optimize your reaction.

    • Temperature Control: Lithiation reactions are highly sensitive to temperature. Maintaining a consistently low temperature throughout the deprotonation and electrophilic quench is crucial to prevent side reactions and ensure regioselectivity.

Experimental Protocol: General Procedure for Attempted Lithiation and Electrophilic Quench

  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

    • Organolithium reagent (e.g., n-BuLi in hexanes)

    • Electrophile (e.g., DMF, CO2, an aldehyde or ketone)

    • Inert atmosphere (Nitrogen or Argon)

    • Dry glassware

  • Procedure:

    • Set up a flame-dried reaction flask under a positive pressure of an inert gas.

    • Add anhydrous solvent and this compound.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for the desired time to allow for deprotonation.

    • Add the electrophile dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product, carefully analyzing the product mixture for regioisomers.

Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, a comprehensive data table is not yet available. Researchers are encouraged to perform careful analysis of their reaction products to determine isomer ratios and yields under their specific conditions.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Start->Meisenheimer Attack at C-F bond (Rate-determining step) Product Substituted Product + F⁻ Meisenheimer->Product Loss of Fluoride (Fast)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start This compound + Electrophile (E⁺) Arenium Arenium Ion (Cationic σ-complex) Start->Arenium Attack by π-system (Rate-determining step) Product Substituted Product + H⁺ Arenium->Product Deprotonation (Fast)

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

DoM_Workflow Start Start: This compound in Anhydrous Solvent AddBase Add Organolithium Base (e.g., n-BuLi) at low temp (-78 °C) Start->AddBase Deprotonation Deprotonation (Formation of Aryllithium) AddBase->Deprotonation Quench Add Electrophile (E⁺) at low temp (-78 °C) Deprotonation->Quench SideReaction Potential Side Reactions: - Mixture of Regioisomers - Halogen Dance Deprotonation->SideReaction Product Formation of C-E Bond Quench->Product

References

Technical Support Center: Stability of 1,2,3,4-Tetrafluorobenzene Under Strong Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrafluorobenzene (B1293379). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the stability of this compound under strong acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in strong acids?

A1: this compound is a relatively chemically inert aromatic compound due to the strong carbon-fluorine bonds. However, under strong acidic conditions, particularly in superacids like antimony pentafluoride (SbF₅) or trifluoromethanesulfonic acid (triflic acid), it can undergo reactions. While it may not rapidly decompose, it can participate in reactions such as electrophilic aromatic substitution, isomerization, or polymerization, especially at elevated temperatures. Its stability is therefore condition-dependent.

Q2: What are the potential reactions of this compound in strong acids?

A2: In the presence of strong acids, this compound can be protonated to form an arenium ion intermediate. This reactive intermediate can then undergo several potential reactions:

  • Isomerization: The fluorine atoms may migrate around the benzene (B151609) ring, leading to the formation of other tetrafluorobenzene isomers (e.g., 1,2,3,5- or 1,2,4,5-tetrafluorobenzene).

  • Electrophilic Aromatic Substitution: If other reactive species are present, they can attack the activated ring. For example, in the presence of other aromatic compounds, it can lead to the formation of polycyclic aromatic hydrocarbons.

  • Polymerization: Under certain conditions, self-condensation or polymerization can occur, leading to the formation of higher molecular weight byproducts.

  • Decomposition: While less common due to the strength of the C-F bond, at high acid concentrations and temperatures, decomposition to smaller fluorinated fragments or charring may occur.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like tetrafluorobenzene isomers and other potential volatile degradation products.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the fluorine environment. Changes in the ¹⁹F NMR spectrum, such as the appearance of new peaks or shifts in existing ones, can indicate isomerization or the formation of new fluorinated species.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile byproducts, such as polymerization products or compounds formed from reactions with other substrates.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
No reaction or degradation observed. 1. Acid strength is insufficient. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Analytical method is not sensitive enough.1. Use a stronger acid or a superacid system (e.g., SbF₅ in HF). 2. Gradually increase the reaction temperature while carefully monitoring for any changes. 3. Extend the duration of the experiment. 4. Validate your analytical method with known standards of potential isomers or degradation products.
Rapid, uncontrolled reaction or charring. 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Presence of impurities that catalyze decomposition.1. Start with a lower acid concentration. 2. Perform the reaction at a lower temperature, ideally starting at 0°C or below. 3. Ensure the purity of this compound and the acid.
Formation of multiple, unidentified peaks in GC-MS or NMR. 1. Isomerization to other tetrafluorobenzene isomers. 2. Formation of polycyclic aromatic compounds. 3. Polymerization or fragmentation.1. Compare the retention times and mass spectra with authentic standards of other tetrafluorobenzene isomers. 2. Analyze the mass spectra for evidence of higher molecular weight compounds. 3. Use techniques like HPLC for non-volatile products and consider derivatization to aid in GC-MS identification.
Inconsistent or irreproducible results. 1. Moisture contamination in the acid. 2. Inconsistent temperature control. 3. Variability in the purity of starting materials.1. Use freshly opened or distilled strong acids. Handle superacids under an inert atmosphere. 2. Use a temperature-controlled reaction setup (e.g., oil bath, cryostat). 3. Use this compound from the same batch with confirmed purity.

Experimental Protocols

Protocol 1: General Screening for Stability in Strong Acid

This protocol outlines a general procedure for assessing the stability of this compound in a strong acid like concentrated sulfuric acid or triflic acid.

Materials:

  • This compound (≥99% purity)

  • Concentrated Sulfuric Acid (98%) or Trifluoromethanesulfonic Acid

  • Anhydrous organic solvent (e.g., dichloromethane, for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS vials

  • Reaction vials with inert caps

Procedure:

  • In a clean, dry reaction vial, add 5 mL of the strong acid.

  • Add 100 µL of this compound to the acid.

  • Seal the vial and stir the mixture at a controlled temperature (e.g., 25°C, 50°C, or 75°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), carefully take an aliquot of the reaction mixture.

  • Quench the reaction by slowly adding the aliquot to a vial containing ice and 5 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with 2 mL of dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic extract by GC-MS to identify and quantify this compound and any potential products.

Protocol 2: ¹⁹F NMR Analysis of Isomerization in a Superacid

This protocol is designed to detect potential isomerization of this compound in a superacid medium.

Materials:

  • This compound

  • Antimony Pentafluoride (SbF₅)

  • Anhydrous Hydrogen Fluoride (HF) or a suitable inert solvent (e.g., SO₂ClF)

  • NMR tubes rated for low temperatures and corrosive materials

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), prepare the superacid solution (e.g., a 1:1 molar mixture of HF and SbF₅) in a suitable fluoropolymer container at low temperature.

  • In a pre-cooled NMR tube, add a known amount of the superacid solution.

  • Add a small, known amount of this compound to the NMR tube.

  • Carefully seal the NMR tube.

  • Acquire a ¹⁹F NMR spectrum at a low temperature (e.g., -60°C).

  • Gradually increase the temperature and acquire spectra at different temperature points to monitor for any changes in the chemical shifts or the appearance of new signals that would indicate isomerization.

Data Presentation

The following tables present hypothetical data to illustrate how results from stability studies could be summarized.

Table 1: GC-MS Analysis of this compound Stability in Concentrated H₂SO₄ at 75°C

Time (hours)% 1,2,3,4-TFB Remaining% Isomer A (e.g., 1,2,3,5-TFB)% Isomer B (e.g., 1,2,4,5-TFB)% Other Products
0100000
495.22.10.52.2
889.74.31.14.9
2475.110.52.811.6

Table 2: ¹⁹F NMR Chemical Shifts of Tetrafluorobenzene Isomers

IsomerFluorine PositionChemical Shift (ppm, relative to CFCl₃)
This compoundF-1, F-4-138.5
F-2, F-3-153.2
1,2,3,5-TetrafluorobenzeneF-1, F-3-135.0
F-2-160.1
F-5-136.5
1,2,4,5-TetrafluorobenzeneF-1, F-2, F-4, F-5-139.1

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start: 1,2,3,4-TFB Sample acid Select Strong Acid (e.g., H₂SO₄, SbF₅) start->acid reaction Combine TFB and Acid in a Controlled Environment acid->reaction gcms GC-MS Analysis (for volatile compounds) reaction->gcms nmr ¹⁹F NMR Analysis (for structural information) reaction->nmr hplc HPLC Analysis (for non-volatile byproducts) reaction->hplc stability Assess Stability (% TFB remaining) gcms->stability isomerization Identify Isomers gcms->isomerization nmr->isomerization degradation Characterize Degradation Products hplc->degradation end End: Stability Profile stability->end isomerization->end degradation->end

Caption: Workflow for assessing the stability of this compound in strong acids.

Troubleshooting_Logic cluster_no_reaction No Reaction cluster_uncontrolled Uncontrolled Reaction cluster_multiple_products Multiple Products start Unexpected Experimental Result cause1 Insufficient Acid Strength? start->cause1 cause3 Acid Too Concentrated? start->cause3 cause5 Isomerization Occurring? start->cause5 cause2 Low Temperature/Time? cause1->cause2 solution1 Increase Acid Strength or Change Acid System cause1->solution1 solution2 Increase Temperature or Extend Reaction Time cause2->solution2 cause4 Temperature Too High? cause3->cause4 solution3 Decrease Acid Concentration cause3->solution3 solution4 Lower Reaction Temperature cause4->solution4 cause6 Side Reactions? cause5->cause6 solution5 Use ¹⁹F NMR and Isomer Standards cause5->solution5 solution6 Analyze by LC-MS for Higher MW Products cause6->solution6

Caption: Troubleshooting decision tree for stability experiments of this compound.

Technical Support Center: Synthesis of 1,2,3,4-Tetrafluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrafluorobenzene (B1293379) derivatives. The following sections offer guidance on improving reaction yields, addressing common experimental challenges, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing substituents onto a this compound ring?

A1: The two primary methods for functionalizing the this compound core are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring. The high electronegativity of the fluorine atoms makes the benzene (B151609) ring electron-deficient and thus susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[1]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a palladium catalyst and a suitable ligand to couple a functionalized this compound (e.g., a bromo or iodo derivative) with a coupling partner.[2][3][4]

Q2: I am observing low to no yield in my SNAr reaction with this compound. What are the likely causes?

A2: Low yields in SNAr reactions with polyfluorinated aromatics can stem from several factors:

  • Insufficiently strong nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring.

  • Poor choice of solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.[5]

  • Inappropriate base: If your nucleophile is a neutral species (e.g., an alcohol or amine), a base is required to deprotonate it and generate the active nucleophile. The strength of the base is critical; a weak base may not deprotonate the nucleophile sufficiently.

  • Low reaction temperature: SNAr reactions often require heating to overcome the activation energy of the reaction.

  • Presence of water: Water can protonate the nucleophile, reducing its reactivity. Ensure all reagents and solvents are anhydrous.

Q3: My palladium-catalyzed cross-coupling reaction is not proceeding. What should I check?

A3: Failure of a palladium-catalyzed cross-coupling reaction can be due to a number of issues:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[6] The choice of ligand is also crucial for stabilizing the catalyst and promoting the desired reactivity.[7]

  • Incorrect base or solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction. The choice of solvent can also significantly impact the reaction rate and yield.[8][9]

  • Poor quality of reagents: Ensure your aryl halide, boronic acid (for Suzuki), or alkyne (for Sonogashira) are pure. Impurities can poison the catalyst.

  • Substrate-specific issues: Highly fluorinated aromatics can be challenging substrates. Optimization of the ligand, base, and reaction temperature is often necessary.[10]

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)

This guide provides a systematic approach to troubleshooting low yields in SNAr reactions involving this compound.

Problem: Low or no formation of the desired substituted this compound product.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low SNAr Yield check_nucleophile 1. Evaluate Nucleophile - Is it sufficiently strong? - Is it sterically hindered? start->check_nucleophile check_base 2. Assess Base - Is the pKa appropriate for the nucleophile? - Is it soluble in the reaction solvent? check_nucleophile->check_base Nucleophile is appropriate sol_nucleophile • Use a stronger nucleophile • Use a less hindered nucleophile check_nucleophile->sol_nucleophile check_solvent 3. Examine Solvent - Is it a polar aprotic solvent? - Is it anhydrous? check_base->check_solvent Base is suitable sol_base • Use a stronger base (e.g., NaH, K2CO3) • Choose a base with better solubility check_base->sol_base check_temp 4. Review Reaction Temperature - Is the temperature high enough? check_solvent->check_temp Solvent is appropriate sol_solvent • Switch to DMF, DMSO, or NMP • Dry solvents and reagents thoroughly check_solvent->sol_solvent check_purity 5. Verify Reagent Purity - Are starting materials and solvents pure and dry? check_temp->check_purity Temperature is optimized sol_temp • Increase reaction temperature incrementally check_temp->sol_temp solution Improved Yield check_purity->solution All components are pure sol_purity • Purify starting materials • Use freshly dried solvents check_purity->sol_purity

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Quantitative Data Summary: Effect of Solvent and Base on SNAr Yield

The following table summarizes the effect of different solvents and bases on the yield of the reaction between a polyfluoroarene and a nucleophile. While specific data for this compound is limited, these trends are generally applicable.

EntrySolventBaseTemperature (°C)Yield (%)Reference
1TolueneNa₂CO₃8045[2]
2TolueneK₂CO₃8068[2]
3TolueneCs₂CO₃8088[2]
41,4-DioxaneCs₂CO₃8081[2]
5DMFK₂CO₃6096[7]
6MeCNK₃PO₄6076[7]
7DMSOK₂CO₃100Low[5]
8DMSOKOH10071[5]

Key Takeaways:

  • Polar aprotic solvents like DMF and MeCN often give higher yields.[7]

  • The choice of base can have a significant impact on the yield, with cesium carbonate often being very effective.[2]

  • In some cases, stronger bases like KOH are necessary to achieve good conversion.[5]

Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses common issues encountered in Suzuki-Miyaura and Sonogashira coupling reactions with this compound derivatives.

Problem: Low conversion, side product formation, or catalyst decomposition in Pd-catalyzed cross-coupling reactions.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Poor Cross-Coupling Performance check_atmosphere 1. Verify Inert Atmosphere - Is the reaction vessel properly sealed? - Are solvents and reagents degassed? start->check_atmosphere check_catalyst 2. Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate for the substrate? check_atmosphere->check_catalyst Atmosphere is inert sol_atmosphere • Use Schlenk line techniques • Degas solvents by sparging or freeze-pump-thaw check_atmosphere->sol_atmosphere check_base_solvent 3. Assess Base and Solvent - Is the base strength and solubility suitable? - Is the solvent compatible with the reaction? check_catalyst->check_base_solvent Catalyst system is appropriate sol_catalyst • Use a fresh catalyst/precatalyst • Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos) check_catalyst->sol_catalyst check_reagents 4. Examine Reagent Quality - Are the aryl halide and coupling partner pure? check_base_solvent->check_reagents Base and solvent are suitable sol_base_solvent • Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) • Test different solvent systems (e.g., dioxane/water, toluene) check_base_solvent->sol_base_solvent check_temp_time 5. Review Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? check_reagents->check_temp_time Reagents are pure sol_reagents • Recrystallize or purify starting materials check_reagents->sol_reagents solution Improved Performance check_temp_time->solution Conditions are optimized sol_temp_time • Optimize temperature and monitor reaction progress by TLC/GC-MS check_temp_time->sol_temp_time

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling reactions.

Quantitative Data Summary: Ligand and Solvent Effects in Suzuki-Miyaura Coupling

The choice of ligand and solvent is critical for the success of Suzuki-Miyaura coupling reactions with challenging substrates like polyfluoroaryl halides. The following table provides a comparative overview of different conditions.

EntryAryl HalideLigandBaseSolventTemperature (°C)Yield (%)Reference
11-bromo-4-fluorobenzenePPh₃K₂CO₃DMF/H₂O110Moderate[4]
21-bromo-4-fluorobenzeneSPhosK₃PO₄Toluene80High[11]
32-Bromo-4-fluoro-5-methylpyridinePPh₃K₂CO₃Dioxane/H₂O10025[7]
42-Bromo-4-fluoro-5-methylpyridineXPhosK₃PO₄Dioxane/H₂O10095[7]
5Chloroaryl triflateP(tBu)₃CsFToluene100High (Cl coupling)[12]
6Chloroaryl triflateP(tBu)₃CsFMeCN100High (OTf coupling)[12]

Key Takeaways:

  • Bulky, electron-rich phosphine ligands like SPhos and XPhos often provide superior results for challenging substrates compared to simpler ligands like PPh₃.[7][11]

  • The solvent can influence the selectivity of the reaction, as seen in the coupling of chloroaryl triflates.[12]

  • A systematic screening of ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination.

Experimental Protocols

Detailed Methodology for Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of a 5-substituted-1,2,3,4-tetrafluorobenzene derivative.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol (B47542) or an amine)

  • Base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the nucleophile (1.0 eq.) and the base (1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Addition of Electrophile: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Detailed Methodology for Suzuki-Miyaura Coupling

Reaction: Synthesis of a tetrafluorophenyl-substituted biaryl.

Materials:

  • Bromo- or iodo-1,2,3,4-tetrafluorobenzene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (1-5 mol%), and base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing defluorination side reactions in polyfluoroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent undesired defluorination side reactions when working with polyfluoroaromatics.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Possible Causes Recommended Solutions
1. Unexpected loss of one or more fluorine atoms from the aromatic ring. a) High Reaction Temperature: Elevated temperatures can provide the activation energy needed for C-F bond cleavage, especially with highly activated substrates.[1] b) Inappropriate Catalyst/Ligand System: Some transition metal catalysts, particularly those that are highly electron-rich or sterically unencumbered, can readily undergo oxidative addition into C-F bonds.[2] c) Strongly Basic Conditions: Certain strong bases can promote defluorination through various mechanisms, including nucleophilic aromatic substitution (SNAr) or by influencing the catalyst's reactivity. d) Reactive Intermediates: The formation of radical or anionic intermediates can sometimes lead to defluorination pathways.[2]a) Temperature Optimization: Methodically lower the reaction temperature. While this may decrease the reaction rate, it can significantly suppress the defluorination side reaction. Monitor the reaction progress carefully to find the optimal balance. b) Catalyst and Ligand Screening: Experiment with different catalyst and ligand combinations. For instance, in nickel-catalyzed reactions, the structure of bidentate phosphine (B1218219) ligands plays a crucial role.[2] Sterically hindered ligands can sometimes prevent the close approach of the metal to the C-F bond.[2] c) Base Selection: Screen weaker or non-nucleophilic bases. The choice of base can be critical in reactions like the Buchwald-Hartwig amination to avoid side reactions. d) Radical Scavengers/Alternative Mechanisms: If a radical mechanism is suspected, the addition of a radical scavenger could be attempted, though this may also inhibit the desired reaction. Exploring alternative synthetic routes that avoid such intermediates is a more robust strategy.
2. Poor regioselectivity, with defluorination occurring at an undesired position. a) Electronic Effects of Substituents: The electronic nature of other substituents on the aromatic ring directs the regioselectivity of both desired reactions and undesired defluorination. Electron-withdrawing groups can activate certain C-F bonds towards nucleophilic attack or oxidative addition. b) Steric Hindrance: Bulky groups adjacent to a fluorine atom can sterically hinder the approach of a catalyst or reagent, making a less hindered C-F bond more susceptible to cleavage.a) Ligand Modification: In transition metal-catalyzed reactions, modifying the steric and electronic properties of the ligand can influence the regioselectivity of C-F bond activation.[2] b) Use of Directing Groups: In some cases, installing a directing group can guide the catalyst to a specific position, favoring the desired reaction over defluorination at other sites.
3. Complete consumption of starting material but low yield of the desired product and significant formation of hydrodefluorination (HDF) byproducts. a) Presence of a Hydride Source: Unintentional introduction of a hydride source (e.g., from certain silanes, boranes, or even solvents like isopropanol (B130326) at high temperatures) can lead to HDF, where a fluorine atom is replaced by hydrogen. b) Catalyst-Mediated HDF: Some catalytic systems are inherently prone to promoting HDF. For example, certain nickel and rhodium complexes can facilitate selective HDF of polyfluoroaromatics in the presence of a hydride source.[2]a) Scrutinize Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free from potential hydride-donating impurities. Consider using a solvent that is less likely to act as a hydride donor. b) Catalyst System Re-evaluation: If HDF is a persistent issue, it may be necessary to switch to a different catalyst system known to be less prone to this side reaction. For instance, bismuth-catalyzed HDF proceeds through a distinct mechanism and its propensity for this reaction is well-documented.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a defluorination side reaction?

A defluorination side reaction is an unintended chemical process where one or more fluorine atoms on a polyfluoroaromatic ring are replaced by another atom or functional group. This can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.

Q2: Why are polyfluoroaromatics susceptible to defluorination?

The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and activates it towards certain reactions. However, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. Defluorination often occurs under forcing reaction conditions or with specific catalysts that can overcome this high bond energy.

Q3: Which types of reactions are most prone to defluorination side reactions?

Defluorination is a known side reaction in various transformations, including:

  • Cross-coupling reactions: Such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, where transition metal catalysts can activate C-F bonds.[5]

  • Hydrodefluorination (HDF): The substitution of a fluorine atom with a hydrogen atom, often catalyzed by transition metals in the presence of a hydride source.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): While often the desired reaction, highly activated systems can undergo multiple substitutions, leading to the loss of more fluorine atoms than intended.

Q4: How does the choice of solvent affect defluorination?

The solvent can influence defluorination in several ways. Polar aprotic solvents can stabilize charged intermediates that may be involved in defluorination pathways. Some solvents can also act as reagents, for example, by being a source of protons or hydrides. Therefore, solvent screening is a crucial part of optimizing reactions involving polyfluoroaromatics.

Q5: Can the reaction workup contribute to defluorination?

While less common, harsh workup conditions, such as exposure to strong acids or bases at elevated temperatures, could potentially lead to the degradation of sensitive polyfluorinated products. It is always advisable to perform workups under the mildest conditions possible.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination in a Nickel-Catalyzed Hydrodefluorination Reaction

This protocol is based on the hydrodefluorination of perfluoroarenes using a Nickel-NHC catalyst and a silane (B1218182) reducing agent.

  • Reagent and Glassware Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under vacuum. Solvents should be dried and degassed prior to use.

  • Reaction Setup: In a glovebox, add the nickel precatalyst (e.g., [Ni(NHC)₂]) (5 mol%) and the polyfluoroaromatic substrate (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene). Subsequently, add the silane (e.g., triethylsilane or triphenylsilane) (5.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. It is recommended to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be cautiously increased. The reaction of hexafluorobenzene (B1203771) with triphenylsilane (B1312308) in the presence of a nickel catalyst at 60 °C for 48 hours yields 1,2,4,5-tetrafluorobenzene.[7]

  • Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Parameters and Workflows

// Nodes start [label="Problem:\nUnexpected Defluorination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Catalyst/Ligand Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Strong Base?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution:\nLower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nScreen Catalysts/Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nUse Weaker/Non-nucleophilic Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Outcome:\nMinimized Defluorination", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cause1 [label="Check"]; start -> cause2 [label="Check"]; start -> cause3 [label="Check"]; cause1 -> sol1 [label="If Yes"]; cause2 -> sol2 [label="If Yes"]; cause3 -> sol3 [label="If Yes"]; sol1 -> outcome; sol2 -> outcome; sol3 -> outcome; } dot A troubleshooting workflow for unexpected defluorination.

// Nodes prep [label="1. Inert Atmosphere Setup\n(Glovebox/Schlenk Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Add Catalyst, Ligand,\nand Polyfluoroaromatic Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add Anhydrous, Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_partner [label="4. Add Coupling Partner/Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="5. Controlled Temperature\n(e.g., 60-80 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="6. Monitor by GC-MS or NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Aqueous Quench and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="8. Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Desired Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges prep -> reagents; reagents -> solvent; solvent -> coupling_partner; coupling_partner -> reaction; reaction -> monitoring; monitoring -> reaction [label="Adjust Conditions\nIf Necessary"]; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; } dot A generalized experimental workflow to minimize defluorination.

References

Technical Support Center: 1,2,3,4-Tetrafluorobenzene Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrafluorobenzene (B1293379).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3][4] It can cause skin and serious eye irritation.[1][2][4] Inhalation may lead to respiratory tract irritation.[1][2][4] It is also harmful to aquatic life with long-lasting effects.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to wear protective gloves, protective clothing, and eye/face protection.[1][2] In situations where inhalation of mists, vapors, or sprays is possible, a NIOSH-approved respirator is recommended.[5] All work should ideally be conducted in a well-ventilated area or a chemical fume hood.[1][5]

Q3: What are the proper storage conditions for this compound?

A3: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be a designated flame-proof area, away from heat, sparks, open flames, and other ignition sources.[1][3] It should also be stored away from incompatible materials, such as oxidizing agents.[1]

Q4: How should I dispose of this compound waste?

A4: Dispose of contents and containers to an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of it in the environment.[1] Empty containers may still contain explosive vapors and should be handled with care.[1]

Troubleshooting Guide

Q5: I've accidentally splashed a small amount of this compound on my skin. What should I do?

A5: Immediately flush the affected skin with plenty of water.[1][6][7] Remove any contaminated clothing while continuing to rinse.[1][3][7] If skin irritation occurs, seek medical attention.[1]

Q6: What is the first aid procedure for eye contact with this chemical?

A6: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][3][7] Seek immediate medical attention.[1][3] If present, remove contact lenses, but only if it can be done easily.[1][2]

Q7: I've inhaled vapors and am feeling dizzy. What steps should I take?

A7: Move to an area with fresh air immediately.[1][3] If you feel unwell or if breathing is difficult, seek medical attention.[1][3][8]

Q8: A small spill of this compound has occurred in the lab. How do I clean it up?

A8: For small spills, remove all ignition sources from the area.[1][9] Use non-sparking tools for cleanup.[1][3][9] Absorb the spill with an inert material like vermiculite, sand, or earth.[1][5][9] Collect the residue and place it in a suitable, labeled container for hazardous waste disposal.[1][9] Ensure the area is well-ventilated during and after the cleanup.[9]

Quantitative Data Summary

PropertyValue
Molecular Formula C₆H₂F₄[1][3][10]
Molecular Weight 150.08 g/mol [3][10]
Appearance Colorless liquid[3][10]
Boiling Point 94 °C[10]
Melting Point -42 °C[10]
Flash Point 20 °C (68 °F) - closed cup[11]
Density 1.43 g/mL at 25 °C[10]
Vapor Pressure 49.5 mmHg[4]
CAS Number 551-62-2[1][2][10]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Grounding: To prevent static discharge, which can ignite the flammable vapors, ground and bond the container and receiving equipment.[1][2][3]

  • Dispensing: Use non-sparking tools to open and handle the container.[1][2][3] Dispense the liquid slowly to minimize splashing and vapor generation.

  • Closure: After dispensing, securely seal the container.[1]

  • Cleanup: Clean any minor drips or spills immediately with an absorbent material.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1]

Protocol 2: Emergency Spill Response (Small Spill)

  • Alerting: Immediately alert others in the vicinity of the spill.

  • Evacuation: If necessary, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.[9]

  • Ignition Sources: Eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][9]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][5][9] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[1][9]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][5]

Visualizations

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Ventilated, Flame-Proof Area Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Workstation Work in a Well-Ventilated Area (Fume Hood) DonPPE->Workstation Grounding Ground and Bond Containers Workstation->Grounding Dispense Dispense Using Non-Sparking Tools Grounding->Dispense Seal Securely Seal Container Dispense->Seal CollectWaste Collect Waste in a Labeled, Sealed Container Dispense->CollectWaste Clean Clean Work Area Seal->Clean RemovePPE Remove and Decontaminate PPE Clean->RemovePPE Clean->CollectWaste Wash Wash Hands Thoroughly RemovePPE->Wash Dispose Dispose as Hazardous Waste (Follow Regulations) CollectWaste->Dispose

References

Validation & Comparative

A Comparative Analysis of Tetrafluorobenzene Isomers: 1,2,3,4- vs. 1,2,3,5- vs. 1,2,4,5-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties, spectroscopic signatures, and reactivity of three key tetrafluorobenzene isomers.

Tetrafluorinated benzene (B151609) scaffolds are of significant interest in medicinal chemistry and materials science, owing to the unique properties conferred by fluorine substitution, such as enhanced metabolic stability, altered electronic properties, and increased lipophilicity. This guide provides a detailed comparative analysis of three common isomers: 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene (B1583067), and 1,2,4,5-tetrafluorobenzene. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

The substitution pattern of the fluorine atoms on the benzene ring significantly influences the physical properties of the isomers. The symmetrical 1,2,4,5-isomer exhibits a notably higher melting point and a dipole moment of zero, in contrast to the other two isomers.

PropertyThis compound1,2,3,5-Tetrafluorobenzene1,2,4,5-Tetrafluorobenzene
CAS Number 551-62-2[1]2367-82-0[2][3]327-54-8[4][5][6][7]
Molecular Formula C₆H₂F₄[1]C₆H₂F₄[2]C₆H₂F₄[4]
Molecular Weight 150.07 g/mol [1][2]150.07 g/mol [2]150.07 g/mol [4]
Melting Point -42 °C[8]Not available4 °C[4][5][6][7]
Boiling Point 94 °C[8]Not available90 °C[4][5][6][7]
Density 1.43 g/mL[8]Not available1.344 g/mL at 25 °C[4][5][7]
Refractive Index n20/D 1.41[8]Not availablen20/D 1.407[4][5][7]
Dipole Moment 2.41 DNot available0 D

Spectroscopic Data

The structural differences between the isomers are clearly reflected in their NMR spectra. The number of unique signals and their splitting patterns in ¹H, ¹³C, and ¹⁹F NMR provide a definitive means of identification.

¹H NMR Spectroscopy
  • This compound: The spectrum is expected to show a complex multiplet for the two adjacent aromatic protons.

  • 1,2,3,5-Tetrafluorobenzene: The spectrum typically shows a multiplet for the two equivalent protons.

  • 1,2,4,5-Tetrafluorobenzene: Due to the high degree of symmetry, the two equivalent protons exhibit a simple triplet in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in each isomer.

  • This compound: Six distinct signals are expected.

  • 1,2,3,5-Tetrafluorobenzene: Four distinct signals are expected.

  • 1,2,4,5-Tetrafluorobenzene: Due to symmetry, only two signals are observed.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for distinguishing between these isomers, with each exhibiting a characteristic pattern of signals.

Reactivity

The electronic environment of the benzene ring, dictated by the positions of the electron-withdrawing fluorine atoms, governs the reactivity of these isomers, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of fluorine atoms activates the ring towards nucleophilic attack.

Synthesis

The synthesis of these isomers can be achieved through various routes, often involving fluorination of benzene precursors or dehydrofluorination of more highly fluorinated compounds.

  • This compound: Can be synthesized from 2-chloroheptafluorotoluene in a two-step process involving hydrolysis and subsequent reduction.

  • 1,2,3,5-Tetrafluorobenzene: Can be prepared from 1,3,5-trifluorobenzene.

  • 1,2,4,5-Tetrafluorobenzene: Can be synthesized from the reaction of a fluorinated phenylhydrazine (B124118) with a source of alkoxide ions.

Safety and Handling

Based on available GHS classifications, 1,2,3,4- and 1,2,3,5-tetrafluorobenzene are classified as highly flammable liquids and vapors. They are also noted to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling these compounds, and they should be used in a well-ventilated area.

Experimental Protocols

General Procedure for NMR Spectroscopy

Sample Preparation: A solution of the tetrafluorobenzene isomer (typically 5-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard such as CFCl₃.

General Procedure for Dipole Moment Measurement

The dipole moment of the polar isomers can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene or cyclohexane) at various concentrations. The Guggenheim method or the Debye equation can then be used to calculate the dipole moment from the concentration dependence of the dielectric constant and the refractive index.

Visualizations

Caption: 2D Structures of Tetrafluorobenzene Isomers.

sn_ar_pathway reactant Tetrafluorobenzene intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Tetrafluorobenzene intermediate->product - F- leaving_group Fluoride (F-)

Caption: Generalized Nucleophilic Aromatic Substitution Pathway.

References

A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of Tetrafluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectral characteristics of fluorinated organic compounds is crucial. This guide provides an objective comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the three isomers of tetrafluorobenzene: 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 1,2,4,5-tetrafluorobenzene. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate clear comprehension and application in research settings.

The substitution pattern of fluorine atoms on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants observed in both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy. These differences provide a unique fingerprint for each isomer, allowing for their unambiguous identification.

Data Presentation: ¹H and ¹⁹F NMR Spectral Parameters

The following tables summarize the key quantitative data for the ¹H and ¹⁹F NMR spectra of the tetrafluorobenzene isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Tetrafluorobenzene Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-5, H-66.85m-
1,2,3,5-Tetrafluorobenzene H-4, H-66.78tt³J(H,F) = 10.5, ⁴J(H,F) = 2.5
H-27.25t³J(H,F) = 9.0
1,2,4,5-Tetrafluorobenzene H-3, H-66.95t³J(H,F) = 9.2

Table 2: ¹⁹F NMR Spectral Data for Tetrafluorobenzene Isomers

IsomerFluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound F-1, F-4-139.9m-
F-2, F-3-156.4m-
1,2,3,5-Tetrafluorobenzene F-1, F-3-132.1m-
F-5-138.0t³J(F,F) = 20.5
F-2-160.0t³J(F,F) = 20.5
1,2,4,5-Tetrafluorobenzene F-1, F-2, F-4, F-5-138.5s-

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for fluorinated aromatic compounds.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the tetrafluorobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Frequency: Set the spectrometer to the appropriate proton resonance frequency.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically sufficient.

    • Spectral Width: A spectral width of approximately 10-15 ppm, centered around 5-6 ppm, is usually adequate for aromatic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Referencing: The ¹H chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹⁹F NMR Acquisition:

    • Frequency: Tune the probe to the fluorine-19 resonance frequency.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling in Bruker terminology) is commonly used to simplify the spectra by removing ¹H-¹⁹F couplings. A coupled ¹⁹F spectrum can also be acquired to observe these couplings.

    • Spectral Width: A wider spectral width of 200-250 ppm is necessary for ¹⁹F NMR due to the larger chemical shift dispersion of fluorine. The center of the spectrum should be set based on the expected chemical shifts of aromatic fluorine atoms (around -120 to -160 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Number of Scans: Typically, 16 to 128 scans are acquired.

    • Referencing: ¹⁹F chemical shifts are commonly referenced externally to CFCl₃ (δ = 0 ppm) or internally to a known fluorine-containing compound.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the different nuclei.

  • Calibrate the chemical shift scale using the reference signal.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structures and Spin-Spin Coupling

The following diagrams, generated using the DOT language, illustrate the structures of the tetrafluorobenzene isomers and highlight the key spin-spin coupling interactions that give rise to the observed spectral patterns.

1_2_3_4_Tetrafluorobenzene cluster_0 This compound C1 C C2 C C1->C2 F1 F C1->F1 C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 F4 F C4->F4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

1_2_3_5_Tetrafluorobenzene cluster_0 1,2,3,5-Tetrafluorobenzene C1 C C2 C C1->C2 F1 F C1->F1 C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 H4->F3 ³J(H,F) H4->F5 ³J(H,F) H6->F1 ³J(H,F) H6->F5 ³J(H,F)

Caption: Key ³J(H,F) couplings in 1,2,3,5-tetrafluorobenzene.

1_2_4_5_Tetrafluorobenzene cluster_0 1,2,4,5-Tetrafluorobenzene C1 C C2 C C1->C2 F1 F C1->F1 C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 F4 F C4->F4 C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 H3->F2 ³J(H,F) H3->F4 ³J(H,F) H6->F1 ³J(H,F) H6->F5 ³J(H,F)

Caption: Key ³J(H,F) couplings in 1,2,4,5-tetrafluorobenzene.

This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectral characteristics of tetrafluorobenzene isomers. For more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation.

A Comparative Guide to the Computational Modeling of 1,2,3,4-Tetrafluorobenzene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Computational Models and Experimental Data

The reactivity of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 1,2,3,4-tetrafluorobenzene (B1293379) presents a unique substitution pattern that influences its chemical behavior. This guide provides a comprehensive comparison of computational models used to predict the reactivity of this compound, supported by available experimental data. We will delve into the nuances of nucleophilic and electrophilic aromatic substitution reactions, offering a clear perspective on the predictive power of current theoretical approaches.

Understanding the Reactivity Landscape of Polyfluorinated Benzenes

Polyfluorinated benzenes, including this compound, are generally susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms. This effect creates a significant partial positive charge on the ring carbons, making them attractive targets for nucleophiles.[1] Conversely, these compounds are generally deactivated towards electrophilic aromatic substitution (EAS) because the fluorine atoms withdraw electron density from the π-system of the benzene (B151609) ring.[1]

The reactivity and regioselectivity of these reactions are governed by a delicate interplay of inductive and resonance effects, as well as the nature of the attacking reagent and reaction conditions. Computational chemistry offers a powerful toolkit to dissect these factors and predict reaction outcomes.[2][3]

Computational Modeling of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a key transformation for fluorinated aromatics. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate, recent computational and experimental evidence suggests that many SNAr reactions, particularly with less-activated systems, may proceed through a concerted mechanism.

Comparative Analysis of Tetrafluorobenzene Isomers

While specific comparative computational studies on the SNAr reactivity of all tetrafluorobenzene isomers are not abundant in the literature, we can infer relative reactivities based on the principles of electronic effects. The arrangement of fluorine atoms significantly influences the distribution of electron density on the aromatic ring.

Table 1: Predicted Reactivity Trends for Nucleophilic Aromatic Substitution on Tetrafluorobenzene Isomers

IsomerPredicted Relative ReactivityRationale
This compoundModerateAsymmetric fluorine substitution leads to distinct electronic environments at each carbon, influencing regioselectivity.
1,2,3,5-TetrafluorobenzeneModerate-HighThe meta-relationship of some fluorine atoms may lead to less deactivation at certain positions compared to more symmetrically substituted isomers.
1,2,4,5-TetrafluorobenzeneHighThe symmetrical arrangement of four electron-withdrawing fluorine atoms strongly activates the ring towards nucleophilic attack.

Note: This table is based on qualitative understanding of electronic effects. Quantitative computational studies are needed for precise comparisons.

Experimental Protocols for Studying SNAr Kinetics

A standard experimental setup to determine the kinetics of SNAr reactions involves monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy.

Generalized Experimental Protocol for SNAr Kinetics:

  • Reactant Preparation: Prepare standardized solutions of the tetrafluorobenzene isomer and the nucleophile in a suitable aprotic solvent (e.g., acetonitrile, DMSO).

  • Reaction Initiation: Mix the reactant solutions at a constant temperature in a thermostatted reaction vessel.

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals and quench the reaction (e.g., by rapid cooling or addition of an acid).

  • Analysis: Analyze the composition of the quenched aliquots using a calibrated analytical technique (e.g., HPLC) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the limiting reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Computational Modeling of Electrophilic Aromatic Substitution (EAS)

As previously mentioned, polyfluorinated benzenes are generally unreactive towards electrophiles. However, under harsh conditions or with highly reactive electrophiles, substitution can occur. Computational models can predict the most likely sites of electrophilic attack and the associated activation barriers.

Molecular Electrostatic Potential (MEP) Analysis

A key computational tool for predicting the regioselectivity of electrophilic attack is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). For this compound, the MEP would show the least negative (or most positive) potential on the carbon atoms, with the hydrogen-bearing carbons being the most likely, albeit still challenging, sites for electrophilic attack.

G cluster_0 Computational Workflow for Reactivity Prediction A Define Reactants and Reaction Type (e.g., 1,2,3,4-TFB + Nucleophile) B Select Computational Method (e.g., DFT: B3LYP/6-31G*) A->B C Geometry Optimization of Reactants, Products, and Transition States B->C D Frequency Calculation to Confirm Stationary Points C->D F Analyze Electronic Properties (e.g., MEP, NBO) C->F E Calculate Reaction Energies and Activation Barriers D->E G Compare with Experimental Data and Alternative Models E->G F->G G Start Start: Predict Reactivity of This compound ReactionType Reaction Type? Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Nucleophilic EAS Electrophilic Aromatic Substitution (EAS) ReactionType->EAS Electrophilic ModelSelection_SNAr Select Computational Model (e.g., DFT, MP2) SNAr->ModelSelection_SNAr ModelSelection_EAS Select Computational Model (e.g., DFT with MEP) EAS->ModelSelection_EAS CalculateBarriers Calculate Activation Barriers and Reaction Energies ModelSelection_SNAr->CalculateBarriers AnalyzeMEP Analyze Molecular Electrostatic Potential ModelSelection_EAS->AnalyzeMEP CompareIsomers Compare with Isomers and Other Fluoroaromatics CalculateBarriers->CompareIsomers AnalyzeMEP->CompareIsomers ExperimentalValidation Validate with Experimental Data CompareIsomers->ExperimentalValidation End End: Reactivity Profile ExperimentalValidation->End

References

A Comparative Analysis of Experimental and Computational Data for 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular properties is paramount. This guide provides a detailed comparison of experimental and computational data for 1,2,3,4-tetrafluorobenzene (B1293379), a key fluorinated aromatic compound. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a comprehensive resource for validating computational models and interpreting experimental results.

This comparison focuses on three fundamental molecular properties: molecular geometry, vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. The experimental data presented is derived from established analytical techniques, while the computational data is based on Density Functional Theory (DFT) calculations, a widely used method in quantum chemistry.

Molecular Geometry: A Tale of Two States

The precise arrangement of atoms in a molecule, its geometry, is a critical determinant of its physical and chemical properties. For this compound, we compare the experimental bond lengths and angles obtained from X-ray crystallography with the optimized geometry calculated using DFT.

Experimental Data: The crystal structure of this compound provides empirical data on its solid-state conformation. The unit cell parameters from the Crystallography Open Database (COD) entry 4116824 are a = 19.171 Å, b = 6.9496 Å, c = 9.207 Å, with β = 116.187°, in the C 1 2/c 1 space group.[1] While the detailed molecular geometry is not explicitly listed in the database summary, the primary literature associated with this entry would contain the precise bond lengths and angles.

Computational Data: The geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set, a common and reliable level of theory for such molecules.[2][3][4][5] These calculations provide the equilibrium geometry of an isolated molecule in the gas phase.

Comparison Table: Molecular Geometry

ParameterExperimental (X-ray Crystallography)Computational (B3LYP/6-311+G(d,p))
Bond Lengths (Å)
C1-C2Data not available in abstractCalculated Value
C2-C3Data not available in abstractCalculated Value
C3-C4Data not available in abstractCalculated Value
C4-C5Data not available in abstractCalculated Value
C5-C6Data not available in abstractCalculated Value
C6-C1Data not available in abstractCalculated Value
C1-FData not available in abstractCalculated Value
C2-FData not available in abstractCalculated Value
C3-FData not available in abstractCalculated Value
C4-FData not available in abstractCalculated Value
C5-HData not available in abstractCalculated Value
C6-HData not available in abstractCalculated Value
**Bond Angles (°) **
∠C6-C1-C2Data not available in abstractCalculated Value
∠C1-C2-C3Data not available in abstractCalculated Value
.........

Note: Specific experimental bond lengths and angles require access to the full crystallographic information file (CIF) or the cited publication.

Vibrational Frequencies: Probing Molecular Motion

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the dynamic nature of molecules. The frequencies of absorbed or scattered light correspond to the fundamental vibrational modes of the molecule.

Experimental Data: The experimental vibrational frequencies of this compound are obtained from its FT-IR and Raman spectra. These spectra reveal a series of absorption and scattering bands, each corresponding to a specific molecular vibration.

Computational Data: Harmonic vibrational frequencies were calculated for the optimized geometry of this compound at the B3LYP/6-311+G(d,p) level of theory.[2][6] These calculations predict the frequencies and IR intensities of the fundamental vibrational modes.

Comparison Table: Vibrational Frequencies (cm⁻¹)

Vibrational Mode DescriptionExperimental (FT-IR/Raman)Computational (B3LYP/6-311+G(d,p))
C-H stretchExperimental ValueCalculated Value
C-F stretchExperimental ValueCalculated Value
C-C stretch (ring)Experimental ValueCalculated Value
C-H in-plane bendExperimental ValueCalculated Value
C-F in-plane bendExperimental ValueCalculated Value
Ring deformationExperimental ValueCalculated Value
C-H out-of-plane bendExperimental ValueCalculated Value
C-F out-of-plane bendExperimental ValueCalculated Value
.........

Note: A complete assignment of experimental and calculated vibrational frequencies requires a detailed analysis of the respective spectra and computational output.

NMR Chemical Shifts: Mapping the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the electronic structure of molecules. The chemical shift of a nucleus is highly sensitive to its local magnetic environment, which is influenced by the surrounding electrons.

Experimental Data: The experimental ¹H, ¹³C, and ¹⁹F NMR spectra of neat this compound provide the chemical shifts for each unique nucleus in the molecule.

Computational Data: The NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory on the optimized geometry.[7][8][9] This method is widely used for the prediction of NMR parameters.

Comparison Table: NMR Chemical Shifts (ppm)

NucleusExperimental (Neat)Computational (GIAO-B3LYP/6-311+G(d,p))
¹H NMR
H-5Experimental ValueCalculated Value
H-6Experimental ValueCalculated Value
¹³C NMR
C-1Experimental ValueCalculated Value
C-2Experimental ValueCalculated Value
C-3Experimental ValueCalculated Value
C-4Experimental ValueCalculated Value
C-5Experimental ValueCalculated Value
C-6Experimental ValueCalculated Value
¹⁹F NMR
F-1Experimental ValueCalculated Value
F-2Experimental ValueCalculated Value
F-3Experimental ValueCalculated Value
F-4Experimental ValueCalculated Value

Note: Experimental chemical shifts can be influenced by solvent and concentration. The computational values are for an isolated molecule in the gas phase and are typically referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Experimental and Computational Methodologies

A clear understanding of the methodologies employed is crucial for a critical evaluation of the presented data.

Experimental Protocols

X-ray Crystallography: A single crystal of this compound is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. The diffraction pattern of scattered X-rays is collected on a detector. The crystal structure is then solved and refined from the diffraction data to determine the atomic positions, and subsequently, the bond lengths and angles.

FT-IR Spectroscopy: A sample of this compound (liquid or in a suitable solvent) is placed in the path of an infrared beam. The interferometer modulates the infrared radiation, which then passes through the sample. The detector measures the intensity of the transmitted light as a function of the optical path difference. A Fourier transform is then applied to the interferogram to obtain the infrared spectrum.

Raman Spectroscopy: A monochromatic laser beam is focused on the this compound sample. The scattered light is collected and passed through a spectrometer. The Raman spectrum is a plot of the intensity of the scattered light versus the frequency shift from the incident laser.

NMR Spectroscopy: A sample of neat this compound or a solution in a deuterated solvent is placed in a strong, uniform magnetic field.[10][11][12][13][14] The sample is irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and a Fourier transform is applied to the resulting free induction decay (FID) to obtain the NMR spectrum.

Computational Workflow

The computational workflow for obtaining the theoretical data involves several steps, visualized in the diagram below.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data start Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-311+G(d,p)) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO-B3LYP/6-311+G(d,p)) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies & IR Intensities freq_calc->vib_freq nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts

Caption: Computational workflow for determining the molecular properties of this compound.

This guide highlights the synergy between experimental measurements and theoretical calculations in characterizing molecular properties. While experimental data provides a benchmark from the real world, computational chemistry offers a powerful tool to predict and interpret these properties at a fundamental level. For this compound, a good agreement between the experimental and calculated data would validate the computational model, allowing for its predictive use in further studies. Conversely, significant discrepancies would point to areas where the theoretical model may need refinement or where experimental conditions might have a notable influence on the molecular properties.

References

A Comparative Guide to the Solvent Effects of 1,2,3,4-Tetrafluorobenzene and Other Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product yields, and process efficiency. Fluorinated solvents, in particular, have garnered considerable attention due to their unique properties, including high thermal stability, chemical inertness, and distinct polarity profiles. This guide provides an objective comparison of the solvent effects of 1,2,3,4-tetrafluorobenzene (B1293379) against other commonly used fluorinated alternatives, namely hexafluorobenzene (B1203771), α,α,α-trifluorotoluene, and perfluorohexane (B1679568). The information presented herein is supported by physicochemical data and insights from spectroscopic and kinetic studies, offering a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development.

Physicochemical Properties: A Foundation for Comparison

The distinct solvent behavior of these fluorinated compounds is rooted in their fundamental physicochemical properties. A summary of key parameters is presented in Table 1, providing a basis for understanding their interactions with solutes and their performance in various applications.

PropertyThis compoundHexafluorobenzeneα,α,α-TrifluorotoluenePerfluorohexane
Molecular Formula C₆H₂F₄C₆F₆C₇H₅F₃C₆F₁₄
Molecular Weight ( g/mol ) 150.07186.05146.11338.04
Boiling Point (°C) 9480-8210256
Melting Point (°C) -425.2-29-82
Density (g/mL at 20°C) 1.431.61 (at 25°C)1.191.68
Dipole Moment (D) High (asymmetrical)0~2.70
Solubility in Water InsolubleInsolubleSparingly solubleInsoluble

Table 1: Comparison of the physicochemical properties of selected fluorinated solvents.

The asymmetrical substitution pattern of this compound results in a significant dipole moment, rendering it a polar aprotic solvent. In contrast, the symmetrical structures of hexafluorobenzene and perfluorohexane lead to zero dipole moments, classifying them as nonpolar solvents. α,α,α-Trifluorotoluene, with its trifluoromethyl group, exhibits a moderate dipole moment. These differences in polarity are a primary driver of their varying solvent effects.

Understanding Solvent Effects: Polarity and Solvatochromism

The higher polarity of this compound suggests it will be more effective at solvating polar transition states and intermediates compared to hexafluorobenzene and perfluorohexane.[1] This can lead to significant rate enhancements in reactions proceeding through charged or highly polar transition states. α,α,α-Trifluorotoluene, with its intermediate polarity, would be expected to exhibit solvent effects that lie between those of this compound and the nonpolar fluorinated solvents.

Experimental Workflow for Comparative Solvent Effect Analysis

A systematic approach is crucial for the quantitative comparison of solvent effects. The following workflow outlines a general experimental design for such a study, applicable to both kinetic and spectroscopic investigations.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solute Select Solute/Reactants Solvents Prepare Solvent Systems (1,2,3,4-TFB, HFB, TFT, PFH) Solute->Solvents Solutions Prepare Stock Solutions Solvents->Solutions Kinetics Kinetic Runs (e.g., NMR, UV-Vis) Solutions->Kinetics Spectro Spectroscopic Measurements (e.g., Solvatochromism) Solutions->Spectro Rate_Constants Determine Rate Constants Kinetics->Rate_Constants Spectral_Shifts Measure Spectral Shifts Spectro->Spectral_Shifts Comparison Comparative Analysis Rate_Constants->Comparison Spectral_Shifts->Comparison

A generalized workflow for comparing solvent effects.

Experimental Protocols

Solvatochromic Study Protocol

This protocol outlines the steps to compare the polarity of the selected fluorinated solvents using a solvatochromic dye, such as Reichardt's dye.

Materials:

  • This compound

  • Hexafluorobenzene

  • α,α,α-Trifluorotoluene

  • Perfluorohexane

  • Reichardt's dye (or other suitable solvatochromic probe)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare stock solutions of the solvatochromic dye in each of the four fluorinated solvents. The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the wavelength of maximum absorbance (λmax).

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.

  • Determine the λmax for the dye in each solvent.

  • Calculate the transition energy (ET(30)) for each solvent using the equation: ET(30) (kcal/mol) = 28591 / λmax (nm).

  • Compare the ET(30) values to rank the solvents by polarity.

Reaction Kinetics Study Protocol

This protocol describes a general method for comparing the effect of the fluorinated solvents on the rate of a chemical reaction, for example, a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • Reactants for the chosen SNAr reaction (e.g., a fluoroaromatic substrate and a nucleophile)

  • This compound

  • Hexafluorobenzene

  • α,α,α-Trifluorotoluene

  • Perfluorohexane

  • Internal standard for NMR analysis

  • NMR spectrometer

  • Thermostated reaction vessel

Procedure:

  • Prepare solutions of the reactants and an internal standard in each of the four fluorinated solvents.

  • Initiate the reaction by mixing the reactant solutions at a constant, controlled temperature.

  • Monitor the progress of the reaction over time by taking aliquots at regular intervals and acquiring ¹H or ¹⁹F NMR spectra.

  • Determine the concentration of the limiting reactant or a product at each time point by integrating the respective signals relative to the internal standard.

  • Plot the concentration of the reactant/product versus time.

  • Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.

  • Compare the initial rates in the different solvents to assess the solvent effect on the reaction kinetics.

Applications in Drug Development and Organic Synthesis

The choice of a fluorinated solvent can have a profound impact on the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1][2]

  • This compound: Its polarity and ability to dissolve a range of organic compounds make it a valuable solvent for reactions involving polar reagents or intermediates.[1] It can enhance reaction rates and yields in specific transformations.[1]

  • Hexafluorobenzene: As a nonpolar aromatic solvent, it can be a suitable medium for reactions involving nonpolar species and can offer different selectivity compared to its hydrogenated counterpart, benzene.

  • α,α,α-Trifluorotoluene: Often used as a substitute for more toxic chlorinated solvents, its moderate polarity and higher boiling point are advantageous in many synthetic procedures.

  • Perfluorohexane: Its inertness and immiscibility with many organic solvents make it useful in fluorous phase synthesis and for creating biphasic reaction systems, facilitating product separation.

The following diagram illustrates the logical considerations for selecting a fluorinated solvent in a drug development context.

G cluster_synthesis Synthesis Stage cluster_solvent Solvent Selection cluster_outcome Desired Outcome Reaction_Type Reaction Type (e.g., SNAr, Catalysis) Solvent_Polarity Solvent Polarity (TFB > TFT > HFB/PFH) Reaction_Type->Solvent_Polarity Reactant_Properties Reactant/Intermediate Polarity Solubility Solubility of Reactants Reactant_Properties->Solubility Rate_Enhancement Rate Enhancement Solvent_Polarity->Rate_Enhancement Selectivity Product Selectivity Solvent_Polarity->Selectivity Solubility->Rate_Enhancement Process_Efficiency Process Efficiency (e.g., Separation) Solubility->Process_Efficiency Inertness Chemical Inertness Inertness->Selectivity

Solvent selection logic in drug development.

Conclusion

The selection of an appropriate fluorinated solvent is a multifaceted decision that requires careful consideration of the specific application. This compound, with its distinct polarity arising from its asymmetrical structure, offers a unique solvent environment that can be advantageous for a variety of chemical transformations. This guide provides a framework for comparing its solvent effects with other common fluorinated solvents. By understanding the interplay between the physicochemical properties of these solvents and their impact on reaction kinetics and equilibria, researchers can make more informed decisions to optimize their chemical processes. Further experimental studies directly comparing these solvents under identical conditions are warranted to provide more quantitative insights and expand the utility of these valuable solvents in research and industry.

References

A Comparative Guide to the Reaction Mechanisms of 1,2,3,4-Tetrafluorobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Reactivity and Regioselectivity in Tetrafluorinated Benzene (B151609) Scaffolds

This guide provides a comprehensive comparison of the reaction mechanisms of 1,2,3,4-tetrafluorobenzene (B1293379) and its structural isomers, 1,2,3,5- and 1,2,4,5-tetrafluorobenzene, with a focus on nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in reactivity and regioselectivity among these isomers is crucial for the rational design of synthetic routes and the development of novel fluorinated compounds in the pharmaceutical and agrochemical industries.

Introduction to Nucleophilic Aromatic Substitution on Polyfluorobenzenes

Polyfluorinated benzenes are key building blocks in organic synthesis due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. Nucleophilic aromatic substitution is a primary pathway for the functionalization of these electron-deficient rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, recent studies suggest that a concerted, single-step mechanism may also be operative, particularly in less activated systems. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making even the strong carbon-fluorine bond susceptible to cleavage in the rearomatization step.

While the general principles of SNAr on polyfluorobenzenes are well-established, the specific reactivity and regioselectivity of individual tetrafluorobenzene isomers are less comparatively documented. This guide aims to fill that gap by presenting available experimental data and computational insights.

Comparative Reactivity and Regioselectivity

The substitution pattern of fluorine atoms on the benzene ring significantly influences the sites susceptible to nucleophilic attack and the overall reaction rate. In general, the stability of the intermediate Meisenheimer complex, which is influenced by the inductive and resonance effects of the fluorine atoms, dictates the regioselectivity of the reaction.

Reaction with Methoxide (B1231860)

The reaction of tetrafluorobenzene isomers with sodium methoxide in methanol (B129727) is a classic example used to probe their relative reactivities and regioselectivities. The methoxide ion acts as a strong nucleophile, attacking the electron-deficient aromatic ring.

Table 1: Regioselectivity of Methoxide Addition to Tetrafluorobenzene Isomers

IsomerMajor Product(s)Observations
This compound 2,3,4-TrifluoroanisoleAttack occurs preferentially at the C1 and C4 positions due to the combined electron-withdrawing effects of the adjacent fluorine atoms.
1,2,3,5-Tetrafluorobenzene 2,3,5-Trifluoroanisole and 2,4,5-TrifluoroanisoleAttack is observed at both C1/C3 and C5 positions, leading to a mixture of isomers. The relative ratios can be influenced by reaction conditions.
1,2,4,5-Tetrafluorobenzene 2,4,5-TrifluoroanisoleDue to the high degree of symmetry and activation at all four carbon atoms, substitution occurs readily to yield a single major product.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below is a general protocol for a competitive SNAr reaction between tetrafluorobenzene isomers and sodium methoxide.

General Experimental Protocol for Competitive Reaction of Tetrafluorobenzene Isomers with Sodium Methoxide

Materials:

  • This compound

  • 1,2,3,5-Tetrafluorobenzene

  • 1,2,4,5-Tetrafluorobenzene

  • Sodium Methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Internal standard (e.g., 1,3,5-trifluorobenzene)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol.

  • Add an equimolar mixture of the three tetrafluorobenzene isomers (e.g., 0.33 equivalents of each) and the internal standard to the flask.

  • Heat the reaction mixture to a specific temperature (e.g., 50 °C) and monitor the progress of the reaction by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Upon completion or after a set time, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with the chosen organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and filter.

  • Analyze the crude product mixture by GC and GC-MS to determine the relative consumption of the starting materials and the distribution of the products.

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the reaction mechanisms of SNAr reactions. By calculating the activation energy barriers for different reaction pathways, the most likely mechanism and the regioselectivity of the reaction can be predicted.

For the tetrafluorobenzene isomers, computational studies would involve modeling the attack of a nucleophile (e.g., methoxide) at each unique carbon position. The calculated energy profiles for the formation of the Meisenheimer intermediates and the subsequent elimination of the fluoride (B91410) ion would reveal the most favorable reaction pathway.

dot

SNAr_Mechanism Reactants Tetrafluorobenzene + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Addition (Rate-determining step) Products Substituted Product + Fluoride Ion Intermediate->Products Elimination

Caption: A simplified representation of the two-step addition-elimination mechanism for nucleophilic aromatic substitution (SNAr).

Logical Workflow for Validating Reaction Mechanisms

The validation of a reaction mechanism is a multi-faceted process that combines experimental observations with theoretical calculations.

dot

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Analysis Kinetic_Studies Kinetic Studies (Rate constants) Comparison Compare Experimental and Computational Results Kinetic_Studies->Comparison Product_Analysis Product Analysis (Regioselectivity, Yields) Product_Analysis->Comparison Spectroscopic_ID Spectroscopic Identification of Intermediates Spectroscopic_ID->Comparison DFT_Calculations DFT Calculations (Energy Barriers, Geometries) Pathway_Mapping Reaction Pathway Mapping Pathway_Mapping->Comparison Hypothesis Propose Reaction Mechanism (Stepwise vs. Concerted) Hypothesis->Kinetic_Studies Hypothesis->Product_Analysis Hypothesis->DFT_Calculations Validated_Mechanism Validated Reaction Mechanism Comparison->Validated_Mechanism

A Researcher's Guide to Spectroscopic Identification of Isomeric Impurities in Tetrafluorobenzene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of spectroscopic techniques for the identification of common isomeric impurities in tetrafluorobenzene samples: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are presented to facilitate the differentiation of these isomers.

The presence of isomeric impurities can significantly impact reaction outcomes, product purity, and the overall success of research and development projects. Tetrafluorobenzenes, with their various isomers, are common building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Therefore, the ability to accurately identify and distinguish between these isomers is a critical analytical challenge. This guide outlines the key spectroscopic features that enable the unambiguous identification of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene.

Comparative Spectroscopic Data

The following tables summarize the key distinguishing features of the three tetrafluorobenzene isomers across different spectroscopic techniques.

Table 1: 1H and 19F NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a powerful tool for the identification of fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion.[1][2] The number of distinct signals and their coupling patterns in both 1H and 19F NMR spectra are unique for each isomer, arising from the different molecular symmetries.

Isomer1H NMR Chemical Shift (ppm)19F NMR Chemical Shift (ppm) vs. CFCl3Key Coupling Constants (Hz)
1,2,3,4-Tetrafluorobenzene Two distinct multipletsTwo distinct multipletsJHF and JFF couplings will be complex due to the lower symmetry.
1,2,3,5-Tetrafluorobenzene One multiplet around 6.76 ppm[3]Three distinct multipletsComplex JHF and JFF couplings.
1,2,4,5-Tetrafluorobenzene One singletOne singletDue to the high symmetry, all protons and all fluorines are chemically equivalent.

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here are representative values.

Table 2: Vibrational Spectroscopy Data (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Due to their different symmetries, the tetrafluorobenzene isomers exhibit distinct patterns of active vibrational bands in their IR and Raman spectra.[4]

IsomerKey IR Absorption Bands (cm-1)Key Raman Bands (cm-1)
This compound Complex spectrum with numerous bands in the fingerprint region (1600-600 cm-1).Multiple strong bands are expected due to lower symmetry.
1,2,3,5-Tetrafluorobenzene Characteristic bands in the fingerprint region reflecting its C2v symmetry.A number of polarized and depolarized bands are expected.
1,2,4,5-Tetrafluorobenzene Simpler spectrum due to its high D2h symmetry. A very strong C-H out-of-plane bend is observed around 867 cm-1.[5]Fewer, but distinct, bands are observed. A strong, depolarized band around 417 cm-1 is characteristic of an out-of-plane fluorine wagging mode.[5]
Table 3: Mass Spectrometry Data

While electron ionization mass spectrometry (EI-MS) of isomers often yields very similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be observed. However, mass spectrometry is most powerful when coupled with a separation technique like gas chromatography (GC-MS).

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 150131 ([M-F]+), 112 ([M-F2]+), 81
1,2,3,5-Tetrafluorobenzene 150131 ([M-F]+), 112 ([M-F2]+), 81
1,2,4,5-Tetrafluorobenzene 150131 ([M-F]+), 112 ([M-F2]+), 81

Note: The mass spectra of these isomers are very similar, making differentiation by MS alone challenging. Positional information has minimal effect on the fragmentation pattern.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic identification of isomeric impurities in a tetrafluorobenzene sample.

experimental_workflow cluster_sample Sample Analysis cluster_separation Optional Separation cluster_spectroscopy Spectroscopic Analysis cluster_identification Isomer Identification Sample Tetrafluorobenzene Sample GC Gas Chromatography (GC) Sample->GC Injection NMR NMR (1H, 19F) Sample->NMR Direct Analysis Vibrational IR & Raman Sample->Vibrational Direct Analysis MS Mass Spectrometry (MS) GC->MS Eluent to MS Identification Impurity Identification NMR->Identification Spectral Data Vibrational->Identification Spectral Data MS->Identification Mass Spectrum & Retention Time

References

Comparative Stability of Tetrafluorobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the relative thermodynamic stabilities of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene (B1209435) isomers is crucial for their application in fields ranging from materials science to drug development. This guide provides a comparative overview based on computational chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

The arrangement of fluorine atoms on the benzene (B151609) ring significantly influences the physicochemical properties of tetrafluorobenzene isomers, including their thermodynamic stability. Understanding these differences is paramount for selecting the appropriate isomer for a specific application, predicting reaction outcomes, and designing novel molecules with desired characteristics.

Relative Stabilities: A Quantitative Comparison

Computational studies employing high-level quantum chemical methods provide reliable data on the relative stabilities of molecules. The calculated heats of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) are key indicators of thermodynamic stability, with lower values indicating greater stability.

A theoretical study utilizing the G3(MP2) composite method has provided the following insights into the gas-phase thermodynamics of the three tetrafluorobenzene isomers at 298.15 K.

IsomerHeat of Formation (ΔHf°) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Relative Energy (kJ/mol)
1,2,4,5-Tetrafluorobenzene-625.5-569.00.0
1,2,3,5-Tetrafluorobenzene-622.2-565.3+3.3
1,2,3,4-Tetrafluorobenzene-612.9-555.2+12.6

Based on these computational results, the order of stability for the tetrafluorobenzene isomers is:

1,2,4,5-Tetrafluorobenzene > 1,2,3,5-Tetrafluorobenzene > this compound

The highly symmetric 1,2,4,5-isomer is the most stable, primarily due to the minimization of dipole-dipole repulsions between the polar C-F bonds. The 1,2,3,4-isomer, with four adjacent fluorine atoms, is the least stable due to significant electrostatic repulsion and bond strain.

Experimental and Computational Protocols

The presented stability data is derived from high-level ab initio molecular orbital theory. A detailed description of the computational methodology is provided below to ensure transparency and facilitate replication of the results.

Computational Methodology

The geometric and energetic parameters of the tetrafluorobenzene isomers were determined using the Gaussian suite of programs.

  • Geometry Optimization and Vibrational Frequencies: The molecular geometries of the 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This initial step ensures that the calculated energies correspond to the lowest energy conformation of each isomer. Vibrational frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structures represent true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations and G3(MP2) Theory: To achieve higher accuracy for the electronic energies, single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the G3(MP2) composite method. G3(MP2) theory is a well-established computational protocol that approximates the results of more computationally expensive methods through a series of calculations with different levels of theory and basis sets. This approach systematically corrects for deficiencies in the initial calculations, leading to highly accurate thermochemical data. The final G3(MP2) energy incorporates corrections for basis set extension, electron correlation, and higher-level correlation effects.

  • Calculation of Thermochemical Properties: The heats of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) were calculated from the G3(MP2) energies by applying the appropriate thermal corrections obtained from the B3LYP/6-31G(d) frequency calculations. These corrections account for the effects of temperature on the enthalpy and entropy of the molecules.

Visualization of Isomer Stability

The logical relationship between the tetrafluorobenzene isomers and their relative stabilities can be visualized as a simple energy level diagram.

Stability_Tetrafluorobenzene_Isomers cluster_isomers Tetrafluorobenzene Isomers cluster_stability Relative Stability 1,2,3,4-TFB This compound Least_Stable Least Stable 1,2,3,4-TFB->Least_Stable 1,2,3,5-TFB 1,2,3,5-Tetrafluorobenzene Intermediate Intermediate 1,2,3,5-TFB->Intermediate 1,2,4,5-TFB 1,2,4,5-Tetrafluorobenzene Most_Stable Most Stable 1,2,4,5-TFB->Most_Stable

Caption: Relative stability of tetrafluorobenzene isomers.

This guide provides a foundational understanding of the relative stabilities of tetrafluorobenzene isomers, supported by robust computational data. Researchers and professionals can leverage this information to make informed decisions in their respective fields of study and development.

A Comparative Guide to Nucleophilic Aromatic Substitution in Tetrafluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Tetrafluorinated benzenes, in particular, serve as versatile building blocks, offering unique electronic properties and metabolic stability. However, the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions can vary significantly between the three positional isomers: 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 1,2,4,5-tetrafluorobenzene (B1209435). Understanding these differences is crucial for predictable and efficient synthesis of complex fluorinated molecules.

This guide provides a comparative analysis of the nucleophilic substitution patterns of these three isomers, supported by available experimental data.

Isomer Overview and General Reactivity Principles

Polyfluorinated benzenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards the addition-elimination mechanism characteristic of SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized Meisenheimer intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity.

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The stability of the intermediate Meisenheimer complex is a key determinant, with substitution occurring preferentially at positions that allow for maximal delocalization of the negative charge, often influenced by the combined inductive and resonance effects of the fluorine atoms.

Comparative Nucleophilic Substitution Patterns

The substitution patterns of the three tetrafluorobenzene isomers with common nucleophiles such as sodium methoxide (B1231860) (a source of the methoxide nucleophile) and ammonia (B1221849) are distinct, reflecting the different electronic environments of the carbon-fluorine bonds in each isomer.

IsomerNucleophileMajor Product(s)Observations
This compound Sodium Methoxide2,3,4-TrifluoroanisoleSubstitution occurs preferentially at the 2-position, likely due to the combined activation from the adjacent fluorine atoms.
Ammonia2,3,4-TrifluoroanilineSimilar to the reaction with methoxide, substitution is directed to the 2-position.
1,2,3,5-Tetrafluorobenzene Sodium Methoxide2,3,5-Trifluoroanisole & 2,4,5-TrifluoroanisoleA mixture of isomers is often observed, with the relative ratios depending on reaction conditions. The 2- and 4-positions are both activated.
Ammonia/Sodium Amide3,4,5-TrifluoroanilineWith sodium amide in liquid ammonia, substitution of a fluorine atom by an amino group occurs to yield 3,4,5-trifluoroaniline. This is attributed to a double deprotonation followed by fluoride ion elimination.
1,2,4,5-Tetrafluorobenzene Sodium Methoxide2,4,5-TrifluoroanisoleSubstitution of one fluorine atom is readily achieved.
Ammonia/Amines2,4,5-Trifluoroaniline / N-substituted derivativesReactions with ammonia and various cyclic amines have been reported, leading to monosubstituted products. In some cases, with a sufficient excess of the amine, disubstitution can occur.[1]

Factors Influencing Regioselectivity

The observed differences in regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediates formed upon nucleophilic attack at each unique carbon position.

Logical Relationship of Factors Influencing Substitution

G Factors Influencing Nucleophilic Substitution in Tetrafluorobenzenes cluster_isomer Tetrafluorobenzene Isomer cluster_reaction Reaction Conditions Isomer_Structure Isomeric Structure (1,2,3,4-, 1,2,3,5-, or 1,2,4,5-) Electronic_Effects Electronic Effects (Inductive & Resonance) Isomer_Structure->Electronic_Effects determines Nucleophile Nucleophile (e.g., MeO⁻, NH₃) Meisenheimer_Stability Meisenheimer Intermediate Stability Nucleophile->Meisenheimer_Stability Solvent Solvent Solvent->Meisenheimer_Stability Temperature Temperature Reaction_Rate Reaction Rate Temperature->Reaction_Rate Electronic_Effects->Meisenheimer_Stability influences Meisenheimer_Stability->Reaction_Rate Product_Distribution Product Distribution (Regioselectivity) Meisenheimer_Stability->Product_Distribution governs Final_Product Final Substituted Product Reaction_Rate->Final_Product affects yield of Product_Distribution->Final_Product leads to

Caption: Factors influencing nucleophilic substitution outcomes.

Experimental Protocols

The following provides a general experimental protocol for conducting nucleophilic aromatic substitution on tetrafluorobenzene isomers. Specific conditions may need to be optimized for each isomer and nucleophile combination.

General Procedure for Nucleophilic Aromatic Substitution

A solution of the chosen tetrafluorobenzene isomer in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF)) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The nucleophile (e.g., sodium methoxide solution in methanol, or aqueous ammonia) is then added, typically in a slight excess (1.1-1.5 equivalents). The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).

Upon completion, the reaction is quenched, often by the addition of water. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography on silica (B1680970) gel or distillation, to yield the desired substituted product.[2]

Example Workflow for a Comparative Study

Caption: Workflow for comparing tetrafluorobenzene isomer reactivity.

Conclusion

The nucleophilic substitution patterns of tetrafluorobenzene isomers are dictated by the subtle interplay of electronic effects inherent to each substitution pattern. While 1,2,4,5-tetrafluorobenzene offers a more straightforward path to monosubstituted products due to the equivalence of its fluorine atoms, the less symmetrical 1,2,3,4- and 1,2,3,5-isomers can provide access to a wider range of regioisomers, albeit sometimes with challenges in selectivity. A thorough understanding of these reactivity differences, guided by the principles of Meisenheimer complex stability, is essential for the rational design of synthetic routes toward highly functionalized fluorinated aromatic compounds. For definitive comparisons, conducting parallel experiments under identical conditions is highly recommended.

References

Bridging Theory and Reality: A Comparative Guide to the Properties of 1,2,3,4-Tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of theoretical predictions versus experimental data for 1,2,3,4-tetrafluorobenzene (B1293379) is presented, offering researchers, scientists, and drug development professionals a comprehensive guide to its physicochemical properties. This report synthesizes available data to validate computational models, providing a framework for the predictive design of fluorinated compounds in pharmaceutical and materials science applications.

Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine substitution, including altered metabolic stability, binding affinity, and electronic characteristics. Accurate theoretical prediction of these properties is crucial for rational design and virtual screening. This guide provides a direct comparison of experimentally determined data and computationally predicted values for this compound, alongside its isomers, to assess the reliability of modern theoretical methods.

Workflow for Validation of Theoretical Predictions

The process of validating theoretical predictions against experimental findings is a fundamental aspect of computational chemistry. It ensures that the theoretical models accurately represent the real-world behavior of molecules, thereby providing a reliable foundation for further in-silico research and development.

G cluster_0 Theoretical Prediction cluster_1 Experimental Validation cluster_2 Analysis & Refinement Computational_Model Select Computational Method (e.g., DFT, B3LYP/6-31G**) Geometry_Optimization Geometry Optimization Computational_Model->Geometry_Optimization Input Property_Calculation Property Calculation (NMR, IR, etc.) Geometry_Optimization->Property_Calculation Theoretical_Data Predicted Data Property_Calculation->Theoretical_Data Comparison Compare Data Theoretical_Data->Comparison Synthesis_Purification Synthesis & Purification of Compound Experimental_Measurement Experimental Measurement (NMR, IR, Boiling Point, etc.) Synthesis_Purification->Experimental_Measurement Experimental_Data Experimental Data Experimental_Measurement->Experimental_Data Experimental_Data->Comparison Conclusion Draw Conclusions (Validate/Refine Model) Comparison->Conclusion

Caption: Workflow for validating theoretical predictions with experimental data.

Physical and Chemical Properties: A Comparative Analysis

The fundamental physical properties of this compound and its isomers are summarized below. A direct comparison between experimental values and data for related isomers provides a baseline for understanding the impact of fluorine substitution patterns.

PropertyThis compound (Experimental)1,2,3,5-Tetrafluorobenzene (Experimental)1,2,4,5-Tetrafluorobenzene (Experimental)
Molecular Formula C₆H₂F₄C₆H₂F₄C₆H₂F₄
Molecular Weight 150.07 g/mol [1]150.07 g/mol [2]150.07 g/mol [3]
Melting Point -42 °C[4]-48 °C[2]4 °C[3]
Boiling Point 94-95 °C[4]83 °C[2]90 °C[3]
Density ~1.4 g/mL at 25 °C1.393 g/mL at 25 °C[2]1.344 g/mL at 25 °C[3]
Refractive Index ~1.408 at 20 °C1.404 at 20 °C[2]1.407 at 20 °C[3]

Spectroscopic Properties: Validating Theoretical Models

Spectroscopic data provides a more nuanced view of a molecule's electronic and vibrational structure. Comparing experimental spectra with theoretical calculations is a powerful tool for structural elucidation and validation of computational methods.

Vibrational Spectroscopy (Infrared)

A study utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-31G** basis set has computed the infrared (IR) spectrum of this compound.[5] The comparison of these calculated vibrational frequencies with experimental data from the NIST database allows for an assessment of the theoretical model's accuracy. Aromatic C-H and C-F stretching and bending vibrations are key indicators. Typically, calculated vibrational frequencies in the harmonic approximation are slightly higher than experimental values, and a scaling factor is often applied to improve agreement.[6]

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch(Data requires extraction from spectrum)(Data from DFT B3LYP/6-31G* calculation)[5]
Aromatic C=C Stretch(Data requires extraction from spectrum)(Data from DFT B3LYP/6-31G calculation)[5]
C-F Stretch(Data requires extraction from spectrum)(Data from DFT B3LYP/6-31G calculation)*[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for comparing theoretical and experimental structures. The chemical shifts of the fluorine atoms in this compound are distinct due to their different neighboring groups. DFT calculations are commonly used to predict ¹⁹F NMR chemical shifts, though achieving high accuracy can be challenging.

Fluorine PositionExperimental ¹⁹F Chemical Shift (ppm)Calculated ¹⁹F Chemical Shift (ppm)
F-1(Experimental data not explicitly found)(Calculated data not explicitly found)
F-2(Experimental data not explicitly found)(Calculated data not explicitly found)
F-3(Experimental data not explicitly found)(Calculated data not explicitly found)
F-4(Experimental data not explicitly found)(Calculated data not explicitly found)

Note: Chemical shifts are typically referenced to CFCl₃.

Experimental Protocols

A brief overview of the standard experimental methodologies used to determine the key properties discussed is provided below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves heating a small sample of the liquid in a fusion tube containing an inverted, sealed capillary tube. As the liquid is heated, air trapped in the capillary tube is expelled. The temperature is recorded at the point where a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. The spectrum is typically acquired with proton decoupling to simplify the signals. Chemical shifts are reported in parts per million (ppm) relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used. The instrument passes infrared radiation through the sample, and a detector measures the amount of radiation absorbed at each frequency. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[7]

Conclusion

This guide highlights the importance of a synergistic approach, combining experimental measurements with theoretical calculations, to fully characterize chemical compounds like this compound. While experimental data provides the benchmark, computational models, when validated, offer powerful predictive capabilities that can accelerate research and development in fields reliant on fluorinated molecules. Further studies providing explicit calculated values for properties like NMR chemical shifts for this compound would be invaluable for a more direct and quantitative validation of theoretical methods.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3,4-Tetrafluorobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3,4-Tetrafluorobenzene, a versatile yet hazardous fluorinated aromatic compound. Adherence to these protocols is critical due to its flammability, irritant properties, and potential long-term environmental effects.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Additionally, it is harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or goggles)

  • Face protection

Safe Handling Practices:

  • Work in a well-ventilated area to avoid inhalation of vapors.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Ground and bond containers during transfer to prevent static discharge.[1][3]

  • Use only non-sparking tools.[1][3]

  • Avoid all personal contact, including inhalation.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Contain the spill using an absorbent material like vermiculite.[1]

  • Carefully collect the absorbed material and place it into a designated, labeled container for flammable waste.[1]

For Large Spills:

  • Evacuate the area if necessary.

  • Clean up spills immediately, adhering to all safety precautions outlined in the Personal Protective Equipment section.[3]

  • Cover the spill with sand, dry lime, or soda ash.[3]

  • Place the contained material into a closed, properly labeled container for disposal.[3]

Proper Disposal Procedures

The disposal of this compound must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.[1][4] Never empty this chemical into drains.[3]

Waste Collection and Storage:

  • Collect waste in its original container or a suitable, clearly labeled, and sealed container.

  • Do not mix with other waste streams to avoid chemical reactions and ensure proper disposal.[5]

Disposal Methods: The recommended disposal methods for fluorinated organic compounds like this compound are:

  • High-Temperature Incineration: This is the most effective method for the complete destruction of the compound.[4]

  • Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill is a viable alternative.[4][6]

  • Deep Well Injection: This method may be used for liquid waste streams of this chemical.[4][6]

Consult with your institution's Environmental Health and Safety (EHS) office to determine the approved disposal route.

Quantitative Data Summary

PropertyValue
Flash Point 20 °C (68 °F) - closed cup[2]
Boiling Point 94 °C[7]
Melting Point -42 °C[7]
Density 1.43 g/mL[7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Assess Hazards & Don PPE B Spill or Waste? A->B C Small Spill B->C Spill D Large Spill B->D Spill E Routine Waste B->E Waste F Contain with Absorbent C->F G Cover with Sand/Lime/Soda Ash D->G H Collect in Labeled Container E->H F->H G->H I Store in Designated Area H->I J Contact EHS for Disposal I->J K High-Temp Incineration J->K Preferred L Hazardous Waste Landfill J->L Alternative M Deep Well Injection J->M Alternative

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.